5-Bromo-2-methoxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 54916-66-4
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-methoxynicotinic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the synthesis of targeted therapeutics, including vasopressin receptor modulators. This guide is designed to not only provide established protocols but also to offer insights into the causal relationships that drive experimental choices in the synthesis and application of this versatile molecule.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound, with the CAS number 54916-66-4, is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the methoxy group, and the bromine atom. This trifecta of functionality allows for sequential and selective chemical modifications, making it an ideal starting material for the construction of complex, biologically active molecules.
The pyridine core is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. Finally, the methoxy group influences the electronic properties of the pyridine ring and can be a key interaction point with target proteins or be demethylated to reveal a hydroxyl group for further functionalization.
This guide will explore the synthesis of this key intermediate, its detailed properties, and its significant role in the development of novel therapeutics targeting critical signaling pathways.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable approach to this compound involves the bromination of a suitable 2-methoxynicotinic acid precursor. The following protocol is a representative synthesis, grounded in established chemical principles for the bromination of electron-rich heterocyclic systems.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxynicotinic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxynicotinic acid (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating the pyridine nitrogen and activating the ring towards electrophilic substitution.
-
Bromination: Dissolve N-Bromosuccinimide (NBS, 1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C. NBS is chosen as the brominating agent for its milder reactivity compared to elemental bromine, which can lead to over-bromination and side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the sulfuric acid.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.
Causality in Experimental Choices:
-
Choice of Brominating Agent: NBS is preferred over Br₂ to control the regioselectivity and minimize the formation of di-brominated byproducts. The reaction is an electrophilic aromatic substitution, and the methoxy group at the 2-position, being an electron-donating group, directs the incoming electrophile (Br+) to the ortho and para positions. The 5-position is electronically favored.
-
Role of Sulfuric Acid: The strong acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, it also facilitates the in-situ generation of the bromonium ion from NBS, which is the active electrophile.
-
Temperature Control: The initial low temperature is crucial to control the reaction rate and prevent unwanted side reactions.
Visualizing the Synthetic Workflow:
Caption: A stepwise workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 54916-66-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Melting Point | 160 °C | [5] |
| Purity | Typically ≥98% | [1][4] |
| Calculated XLogP3-AA | 1.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
Spectroscopic Data Interpretation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methoxy protons will be a sharp singlet at around δ 3.9-4.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct carbon signals.[6] The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~165-175 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ ~110-160 ppm), with the carbon attached to the bromine being significantly shielded. The methoxy carbon will be observed in the upfield region (δ ~55-60 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺) and M+2⁺ in an approximate 1:1 ratio. The exact mass can be used to confirm the elemental composition.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a highly sought-after intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is particularly prominent in the development of modulators for G-protein coupled receptors (GPCRs).
Synthesis of Vasopressin V1b Receptor Antagonists for Stress-Related Disorders
The vasopressin V1b receptor is predominantly expressed in the anterior pituitary and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[7][8][9] Overactivation of the HPA axis is implicated in the pathophysiology of depression and anxiety.[8] Consequently, antagonists of the V1b receptor are being investigated as novel treatments for these disorders.[8]
This compound is a key starting material for the synthesis of potent and selective V1b receptor antagonists, such as Nelivaptan . The synthesis typically involves the amidation of the carboxylic acid group of this compound with a complex amine, followed by further modifications.
Caption: Synthetic utility of this compound for V1b antagonists.
Signaling Pathway of the Vasopressin V1b Receptor
The V1b receptor is a Gq/11-coupled GPCR.[10] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, a key event in the stress response. V1b antagonists block this pathway by preventing AVP from binding to the receptor.
Caption: The V1b receptor signaling cascade and its inhibition by antagonists.
Synthesis of Vasopressin V2 Receptor Agonists for Nocturia
The vasopressin V2 receptor, primarily located in the kidney collecting ducts, is a Gs-coupled GPCR that regulates water reabsorption.[10] Agonists of the V2 receptor are used to treat conditions like nocturia (excessive urination at night) by promoting water retention.
This compound also serves as a crucial precursor in the synthesis of selective V2 receptor agonists, such as Fedovapagon .[11] The synthetic strategy again leverages the reactivity of the carboxylic acid and the bromine atom for the construction of the final drug molecule.
Signaling Pathway of the Vasopressin V2 Receptor
Upon AVP binding, the V2 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption from the urine back into the bloodstream. V2 receptor agonists mimic the action of AVP to initiate this cascade.
Caption: The V2 receptor signaling pathway leading to water reabsorption.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a testament to the power of well-designed building blocks in accelerating drug discovery. Its unique combination of reactive sites provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated by its pivotal role in the development of vasopressin receptor modulators, this compound offers medicinal chemists a reliable and versatile tool for accessing novel chemical space and developing innovative therapies for a range of challenging diseases. The continued exploration of its synthetic potential is sure to yield further breakthroughs in the field of drug development.
References
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- PubChem.5-Bromonicotinic acid. National Center for Biotechnology Information.
- J&K Scientific.this compound, 98% | 54916-66-4. J&K Scientific LLC.
- Amerigo Scientific.this compound. Amerigo Scientific.
- PubMed.Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations. National Center for Biotechnology Information.
- PMC.Vasopressin V1B Receptor Antagonists as Potential Antidepressants. National Center for Biotechnology Information.
- PubMed Central.The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. National Center for Biotechnology Information.
- Doc Brown's Chemistry.The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
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physicochemical properties of 5-Bromo-2-methoxynicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxynicotinic Acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound (CAS No: 54916-66-4) is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive carboxylic acid handle, a methoxy group, and a bromine atom on a pyridine core, offers multiple avenues for synthetic modification. This trifecta of functional groups allows for its incorporation into complex molecular architectures, making it a key intermediate in the synthesis of targeted therapeutics. Notably, it serves as a crucial component in the development of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting its significance in creating novel agents for neurological and psychiatric disorders.
This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols tailored for researchers, scientists, and drug development professionals. The information herein is designed to empower users to effectively handle, characterize, and deploy this compound in their research endeavors.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.
Table 1: Summary of Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 54916-66-4 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 156-158 °C | [3] |
| Boiling Point | 324.8 ± 42.0 °C (at 760 mmHg) | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| LogP (Octanol/Water) | 1.76 | [3] |
| Polar Surface Area | 59.42 Ų | [3] |
| Exact Mass | 230.953094 u | [3] |
Expert Insights:
-
Melting Point: The sharp and relatively high melting point range of 156-158 °C suggests a stable, crystalline solid under standard conditions.[3] In a laboratory setting, a melting point determination is a primary indicator of purity; a broad or depressed melting range would signify the presence of impurities.
-
LogP: The partition coefficient (LogP) of 1.76 indicates a moderate level of lipophilicity.[3] This value is within the range often sought for orally available drugs (typically 1-5), suggesting a favorable balance between aqueous solubility and lipid membrane permeability, a critical factor for drug absorption.
-
Polar Surface Area (PSA): A PSA of 59.42 Ų is well below the 140 Ų threshold often associated with good cell membrane permeability, further supporting its potential as a scaffold for bioavailable molecules.[3]
Section 2: Acidity (pKa) and Aqueous Solubility
While specific experimental data for the pKa and aqueous solubility of this compound are not widely published, these parameters are critical for any application involving physiological environments. The carboxylic acid moiety dictates its acidic nature, and its ionization state, governed by the pKa, will profoundly impact its solubility, absorption, and interaction with biological targets.
Determining the Acid Dissociation Constant (pKa)
The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (carboxylate anion) forms. For a drug candidate, this value is essential for predicting its charge state in different parts of the body (e.g., stomach vs. intestine), which directly affects its absorption and distribution.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4] The protocol involves monitoring pH changes as a titrant is added to a solution of the analyte.
Methodology:
-
Preparation: Prepare a ~1 mM solution of this compound in water. To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[5]
-
Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized 0.1 M HCl solution. This ensures the compound is fully protonated at the start.[5]
-
Titration: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[5]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the titration curve as the pH at the half-equivalence point—the point where half of the acid has been neutralized.[6] This corresponds to the midpoint of the buffer region on the curve.[5]
Determining Aqueous Solubility
Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development.
Protocol: Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold standard for determining water solubility and is detailed in OECD Test Guideline 105.[7]
Methodology:
-
Equilibration: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask.
-
Agitation: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary time, but 24-48 hours is typical.[7]
-
Phase Separation: After agitation, allow the solution to stand to let undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the aqueous solubility at that temperature.
Workflow for Solubility Determination
Caption: Workflow for the OECD Shake-Flask Solubility Method.
Section 3: Spectroscopic and Structural Profile
Spectroscopic analysis is essential for confirming the identity and structural integrity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the acidic proton of the carboxylic acid (-COOH), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR will display unique signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid, typically around 1700-1730 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be prominent in the 2500-3300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻). A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2).
Protocol: General Workflow for Acquiring a ¹H NMR Spectrum
Caption: General workflow for ¹H NMR sample preparation and analysis.
Section 4: Synthesis and Reactivity
As a chemical intermediate, the synthesis and subsequent reactivity of this compound are of paramount importance.
Synthetic Pathway: An efficient synthesis has been reported that involves a multi-step process starting from a substituted pyridine precursor. The key transformations include methoxylation, oxidation, nucleophilic substitution with methylamine, followed by bromination and finally alkaline hydrolysis to yield the target carboxylic acid.
Diagram: Simplified Synthetic Logic
Caption: Conceptual flow of the synthesis of the target compound.
Reactivity Insights: this compound is a versatile scaffold for further chemical elaboration:
-
Carboxylic Acid Derivatization: The -COOH group is readily converted into amides, esters, or acid chlorides, allowing for the attachment of diverse side chains or linkage to other molecular fragments. This is a common strategy in structure-activity relationship (SAR) studies.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the electron-deficient pyridine ring is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the introduction of aryl, heteroaryl, vinyl, or amino substituents at the 5-position, providing a powerful tool for library synthesis and lead optimization.
Section 5: Safety and Handling
Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.
GHS Hazard Information: Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties that make it highly attractive for drug discovery and medicinal chemistry. Its moderate lipophilicity, favorable polar surface area, and, most importantly, its multiple handles for synthetic diversification provide a robust platform for the creation of complex and biologically active molecules. By understanding its core properties and employing the standardized protocols outlined in this guide, researchers can confidently and effectively utilize this compound to accelerate the development of next-generation therapeutics.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Vara, D., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Titrations. Lifescience Global.
- J&K Scientific. (n.d.). This compound, 98%.
- University of California, Davis. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- Amerigo Scientific. (n.d.). This compound.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxynicotinic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its utility stems from the versatile reactivity of the bromine atom, the carboxylic acid moiety, and the methoxy group on the pyridine ring, which allows for the strategic introduction of diverse functional groups. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, complete with mechanistic insights, detailed experimental protocols, and a discussion of the underlying chemical principles. The presented methodologies are designed to be robust and reproducible, providing a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of this compound in Modern Chemistry
The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is a cornerstone of modern drug design. This compound (CAS No: 54916-66-4, Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol ) is a particularly valuable intermediate due to its trifunctional nature. The bromine atom at the 5-position serves as a handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid at the 3-position can be readily converted into amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships. The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be a key interaction point with biological targets. This unique combination of functional groups makes this compound a sought-after precursor in the development of novel therapeutics and agrochemicals.
Primary Synthesis Pathway: From 2-Hydroxynicotinic Acid
The most established and reliable route to this compound commences with the readily available starting material, 2-hydroxynicotinic acid. This pathway involves a two-step sequence: regioselective bromination followed by methylation of the hydroxyl group.
Step 1: Regioselective Bromination of 2-Hydroxynicotinic Acid
The initial step is the electrophilic bromination of 2-hydroxynicotinic acid to introduce a bromine atom at the 5-position of the pyridine ring. The hydroxyl group at the 2-position and the carboxylic acid at the 3-position are both electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution. However, the hydroxyl group is also an ortho-, para-director, and the reaction can be driven to completion under appropriate conditions.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, typically generated in situ from bromine and a base, is attacked by the electron-rich pyridine ring. The directing effects of the existing substituents favor the substitution at the 5-position.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxynicotinic acid [2]
-
Reagents and Materials:
-
2-Hydroxynicotinic acid
-
50% Sodium hydroxide solution
-
Bromine
-
12N Hydrochloric acid
-
Isopropyl alcohol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 10 g (0.07 mol) of 2-hydroxynicotinic acid in a solution of 16.8 g of 50% sodium hydroxide (0.21 mol) diluted with 25 ml of water.
-
Prepare a sodium hypobromite solution by adding 13.6 g (0.17 mol) of bromine to a solution of 20.16 g of 50% sodium hydroxide (0.25 mol) in 125 ml of water at 0°C, then dilute to 400 ml.
-
To the solution of 2-hydroxynicotinic acid, add 200 ml of the freshly prepared sodium hypobromite solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add another 100 ml portion of the sodium hypobromite solution and continue stirring for an additional 24 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from isopropyl alcohol to yield 5-bromo-2-hydroxynicotinic acid. A second recrystallization from 95% ethanol can be performed for higher purity.
-
-
Expected Yield: Approximately 9.7 g (63.5%).
Step 2: Methylation of 5-Bromo-2-hydroxynicotinic Acid
The second step involves the methylation of the hydroxyl group of 5-bromo-2-hydroxynicotinic acid to yield the final product. A common and effective methylating agent for this transformation is dimethyl sulfate (DMS) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the electrophilic methyl group of DMS.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, and dimethyl sulfate is the electrophile.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
5-Bromo-2-hydroxynicotinic acid
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate or sodium hydroxide
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-hydroxynicotinic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetone or DMF.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternative Synthesis Pathways
While the primary route is generally preferred, alternative synthetic strategies can be employed depending on the availability of starting materials and desired reaction conditions.
Route A: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloronicotinic Acid
This pathway utilizes 5-bromo-2-chloronicotinic acid as the starting material. The chloro group at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr). Reaction with a strong nucleophile like sodium methoxide can displace the chloride to introduce the methoxy group.
Mechanism: The reaction proceeds via an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings. The methoxide ion attacks the carbon bearing the chlorine atom, forming a negatively charged Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring and the carboxylic acid group. Subsequent elimination of the chloride ion restores the aromaticity and yields the final product.
Generalized Protocol:
-
Dissolve 5-bromo-2-chloronicotinic acid in a suitable solvent such as methanol or an inert solvent like DMF.
-
Add a solution of sodium methoxide in methanol (typically 1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction and neutralize with an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash, dry, and purify as described in the primary route.
Route B: Hydrolysis of Methyl 5-Bromo-2-methoxynicotinate
If the corresponding methyl ester, methyl 5-bromo-2-methoxynicotinate, is commercially available or can be synthesized readily, the final step would be its hydrolysis to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.
Mechanism:
-
Base-catalyzed hydrolysis (saponification): The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate. Acidic workup protonates the carboxylate to give the carboxylic acid.
-
Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated to give the carboxylic acid.
Generalized Protocol (Base-catalyzed):
-
Dissolve methyl 5-bromo-2-methoxynicotinate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 54916-66-4 | C₇H₆BrNO₃ | 232.03 |
| 2-Hydroxynicotinic acid | 609-71-2 | C₆H₅NO₃ | 139.11 |
| 5-Bromo-2-hydroxynicotinic acid | 38186-92-8 | C₆H₄BrNO₃ | 218.01 |
| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ | 236.45 |
| Methyl 5-bromo-2-methoxynicotinate | 122433-41-4 | C₈H₈BrNO₃ | 246.06 |
Visualization of Synthesis Pathways
Caption: Overview of the primary and alternative synthetic pathways to this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches of the methoxy group and the carboxylic acid, and the C-Br stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This technical guide has detailed the most reliable synthetic pathway to this compound starting from 2-hydroxynicotinic acid, involving a two-step bromination and methylation sequence. Additionally, two viable alternative routes, nucleophilic aromatic substitution and ester hydrolysis, have been presented. The provided protocols and mechanistic discussions offer a robust framework for the laboratory-scale synthesis of this important chemical intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of drug discovery and development, and the synthetic strategies outlined herein provide a practical guide for its preparation.
References
- Oxford University Press. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). U.S.
- Atta-ur-Rahman. (2015). Basic 1H- and 13C-NMR Spectroscopy. Springer.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Amerigo Scientific. (n.d.). This compound.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- The Royal Society of Chemistry. (2012). Supporting information.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
- Method for producing 2-hydroxynicotinic acid derivative. (1999).
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
- Feng, K. (2020). LATE-STAGE C(sp3)
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6.
- ResearchGate. (2024, February 8). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)?
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012).
- That Chemist. (2023, February 24). Late-Stage Methylation of Drug Molecules. YouTube.
Sources
Spectroscopic Characterization of 5-Bromo-2-methoxynicotinic Acid: A Technical Guide for Researchers
Disclaimer: This technical guide presents a comprehensive spectroscopic profile of 5-Bromo-2-methoxynicotinic acid based on predicted data derived from established principles of spectroscopy and analysis of structurally analogous compounds. As of the time of publication, experimental spectra for this specific compound were not publicly available. This guide is intended to provide a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar molecules.
Introduction
This compound (C₇H₆BrNO₃, MW: 232.03 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount for reproducible research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical workflow. This in-depth guide provides a detailed, albeit predictive, analysis of the spectroscopic data for this compound, offering insights into the expected spectral features and the rationale behind their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related compounds such as nicotinic acid and other substituted pyridines.
Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | -COOH |
| ~8.45 | Doublet | 1H | H-6 |
| ~8.25 | Doublet | 1H | H-4 |
| ~3.95 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Carboxylic Acid) |
| ~162.0 | C-2 |
| ~149.0 | C-6 |
| ~142.0 | C-4 |
| ~118.0 | C-5 |
| ~115.0 | C-3 |
| ~54.0 | -OCH₃ |
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here for its ability to dissolve a wide range of organic compounds, including carboxylic acids, and for its characteristic residual solvent peak which can be used for spectral calibration. A high-field NMR spectrometer (500 MHz for ¹H) is recommended to achieve better signal dispersion and resolution, which is particularly useful for analyzing substituted aromatic systems.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction on the resulting spectra.
-
Calibrate the ¹H spectrum using the residual DMSO peak at δ 2.50 ppm.
-
Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Interpretation of Predicted NMR Spectra
The predicted ¹H NMR spectrum is expected to show four distinct signals. The downfield broad singlet at approximately 13.5 ppm is characteristic of a carboxylic acid proton. The two doublets in the aromatic region (~8.45 and ~8.25 ppm) are assigned to the two pyridine ring protons, H-6 and H-4. Their doublet multiplicity arises from coupling to each other. The singlet at around 3.95 ppm corresponds to the three protons of the methoxy group.
The predicted ¹³C NMR spectrum should display seven signals, corresponding to the seven unique carbon atoms in the molecule. The signal at ~165.5 ppm is typical for a carboxylic acid carbonyl carbon. The carbon attached to the methoxy group (C-2) is expected to be significantly downfield (~162.0 ppm). The remaining aromatic carbons will appear in the range of 115-149 ppm. The carbon bearing the bromine atom (C-5) is predicted to be shielded relative to the other aromatic carbons due to the heavy atom effect. The methoxy carbon signal is anticipated around 54.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1050 | Medium | C-Br stretch |
Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for obtaining IR spectra of solid samples, as it requires minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Interpretation of Predicted IR Spectrum
The most prominent feature in the predicted IR spectrum is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ is expected for the C=O stretching of the carboxylic acid group. The aromatic C=C and C=N stretching vibrations should give rise to medium intensity bands around 1600 and 1470 cm⁻¹. A strong band around 1250 cm⁻¹ is predicted for the C-O stretching of the aryl ether (methoxy group). The C-Br stretching vibration is expected to appear at a lower wavenumber, around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 231/233 | High | [M]⁺ (Molecular Ion) |
| 216/218 | Medium | [M - CH₃]⁺ |
| 188/190 | Medium | [M - COOH]⁺ |
| 152 | Low | [M - Br]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
Rationale: Electron Ionization (EI) is a classic and robust ionization technique that provides a characteristic fragmentation pattern, which can be used as a molecular fingerprint.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Instrumentation: Utilize a mass spectrometer equipped with an EI source.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be used to confirm the presence of bromine in the molecular ion and its fragments.
Interpretation of Predicted Mass Spectrum
The key feature in the predicted EI mass spectrum will be the molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a pair of signals of nearly equal intensity at m/z 231 and 233, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical (-CH₃) from the methoxy group, resulting in fragment ions at m/z 216 and 218. Loss of the carboxylic acid group (-COOH) would lead to fragments at m/z 188 and 190. A smaller peak corresponding to the loss of the bromine atom might be observed at m/z 152.
Visualizing Spectroscopic Correlations
The following diagrams, generated using Graphviz, illustrate the key structural correlations for the predicted NMR data and a plausible fragmentation pathway for the mass spectrum.
Caption: Predicted major fragmentation pathways in the EI mass spectrum.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. While based on theoretical principles and data from analogous compounds, it offers a solid foundation for researchers working with this molecule. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretation guidelines, will aid in the structural verification and purity assessment of synthesized this compound. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive characterization.
References
- Amerigo Scientific. This compound. [Link]
Sources
An In-Depth Technical Guide to the Anticipated Crystal Structure of 5-Bromo-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. While its molecular structure is defined, a definitive single-crystal X-ray diffraction study is not publicly available. This guide provides a comprehensive analysis of its anticipated crystal structure, grounded in established crystallographic principles and a detailed comparative analysis of the structurally analogous 5-bromo-2-fluoronicotinic acid monohydrate. We present a plausible synthesis route, a standardized protocol for crystallization and X-ray diffraction, and a predictive model of the molecular geometry, intermolecular interactions, and supramolecular assembly. This document serves as a robust predictive resource to inform research and development efforts involving this compound.
Introduction and Significance
Nicotinic acid and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring creates a molecule with specific electronic and steric properties that are attractive for designing targeted therapeutics. The bromine atom, for instance, can serve as a site for further functionalization or engage in halogen bonding, while the methoxy group can influence solubility and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling physicochemical properties such as solubility, dissolution rate, and stability, which are critical for drug development.
This guide addresses the current gap in the literature by providing a detailed predictive analysis of the crystal structure of this compound. By leveraging data from the closely related 5-bromo-2-fluoronicotinic acid monohydrate, we can infer with a high degree of confidence the likely packing motifs and hydrogen bonding networks that govern the solid-state architecture of the title compound.
Synthesis and Crystallization
Plausible Synthesis Route
The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. A common strategy involves the bromination of a suitable nicotinic acid precursor. For instance, processes for the preparation of 5-halo-2-hydroxynicotinic acids have been described where a 2-hydroxynicotinic acid is halogenated in a strongly alkaline solution.[1] Subsequent methylation of the hydroxyl group would yield the desired product. An alternative approach could involve the synthesis of a related derivative, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination and alkaline hydrolysis are key steps.[2]
Recommended Crystallization Protocol
Obtaining diffraction-quality single crystals is a critical prerequisite for X-ray structure determination.[3] The choice of solvent is crucial, as it influences solubility and crystal growth kinetics. Based on the crystallization of the analogous 5-bromo-2-fluoronicotinic acid, a mixture of a polar organic solvent and water is a promising starting point.[4]
Step-by-Step Protocol for Single Crystal Growth:
-
Solvent Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran (THF), and water) to identify a suitable solvent or solvent system in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent mixture, such as THF and water) at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: Filter the warm, saturated solution to remove any particulate matter and transfer the filtrate to a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Monitoring: Monitor the vial over several days for the formation of small, well-defined single crystals. The goal is to obtain crystals with sharp edges and clear faces, typically in the size range of 0.1-0.3 mm.[4]
Single-Crystal X-ray Diffraction: A Standardized Workflow
The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.[5][6]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[5] As the crystal is rotated, a diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[4]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined against the experimental data to improve its accuracy.[7]
Predicted Crystal Structure of this compound
The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate provides a robust template for predicting the structure of this compound.[4]
Molecular Geometry
The molecule is expected to be nearly planar, with the carboxylic acid group and the methoxy group lying in or close to the plane of the pyridine ring. The substitution of fluorine with a methoxy group will introduce a slight increase in steric bulk.
Caption: 2D structure of this compound.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen bonding is a dominant force in the crystal packing of pyridine carboxylic acids.[8] In the case of 5-bromo-2-fluoronicotinic acid monohydrate, a complex three-dimensional supramolecular structure is formed through hydrogen bonds involving the carboxylic acid, the pyridine nitrogen, and a water molecule.[4]
Predicted Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer vs. Acid-Pyridine Catemer: Nicotinic acid derivatives can form either centrosymmetric carboxylic acid dimers or head-to-tail chains where the carboxylic acid proton hydrogen bonds to the pyridine nitrogen of an adjacent molecule.[9] Given the presence of the 2-methoxy group, which may sterically hinder dimer formation, an acid-to-pyridine hydrogen bond is a strong possibility.
-
Role of Solvent: If crystallized as a hydrate, water molecules are expected to act as hydrogen bond bridges, connecting molecules through O-H···O and O-H···N interactions, similar to what is observed in the fluoro-analogue.[4]
Caption: A potential hydrogen bonding scheme involving a water molecule bridge.
Halogen Bonding:
The bromine atom on the pyridine ring is a potential halogen bond donor. While not always the dominant interaction, it can play a role in directing the crystal packing, potentially forming C-Br···O or C-Br···N interactions with neighboring molecules.
Predicted Crystallographic Data
While precise unit cell parameters cannot be predicted without experimental data, we can anticipate the general crystallographic system based on the related fluoro-compound.
| Parameter | Predicted Value/System | Reference Compound Data (5-bromo-2-fluoronicotinic acid monohydrate)[4] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ (or similar non-centrosymmetric) | P2₁2₁2₁ |
| Molecules per unit cell (Z) | 4 | 4 |
| Key Interactions | O-H···N, O-H···O hydrogen bonds | O-H···N, O-H···O hydrogen bonds, 1D water chain |
Conclusion
While a definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded and comprehensive prediction of its solid-state architecture. By synthesizing information from the closely related 5-bromo-2-fluoronicotinic acid monohydrate and established principles of crystallographic analysis, we have outlined the likely synthesis, crystallization, molecular geometry, and supramolecular assembly of the title compound. The predictive insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, enabling a more informed approach to the utilization of this important chemical entity.
References
- Al-Obaidi, A. et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, -1(ahead-of-print). [Link]
- Cai, B. et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Semantic Scholar. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- Fleck, M. & Bohatý, L. (2012). A structural and theoretical study of intermolecular interactions in nicotinohydrazide dihydrochloride. PubMed. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
- Minor, W. et al. (2017).
- Vogels, C. M. et al. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Al-Amiery, A. A. et al. (2022). Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. PubMed Central. [Link]
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- Juricek, M. et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. [Link]
- Gołdyń, M. et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
- Johnson, W. O. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
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An In-depth Technical Guide to Determining the Organic Solvent Solubility of 5-Bromo-2-methoxynicotinic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, efficacy, and developability.[1][2] 5-Bromo-2-methoxynicotinic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers, scientists, and drug development professionals in designing robust synthetic routes, developing suitable formulations, and ensuring reliable outcomes in biological assays. This technical guide provides a comprehensive framework for determining the solubility of this compound, moving from rapid qualitative assessments to the rigorous, quantitative equilibrium shake-flask method. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical development, the solubility of a drug substance is a pivotal parameter that influences its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can lead to a cascade of challenges, including inadequate drug absorption, low and variable bioavailability, and difficulties in formulation.[1][2][5] For an API like this compound, understanding its solubility is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Science: Developing stable and effective dosage forms, be it for oral, parenteral, or topical administration.[2]
-
Preclinical Studies: Ensuring consistent and predictable exposure in in vitro and in vivo models.
This guide will equip the researcher with the necessary protocols to systematically characterize the solubility of this compound in a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties informs the experimental approach.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [6][7] |
| Molecular Weight | 232.03 g/mol | [6][7] |
| IUPAC Name | 5-bromo-2-methoxypyridine-3-carboxylic acid | [6][8] |
| Structure | ||
| PubChem CID: 14371728[8] |
The structure reveals key functional groups that govern solubility: a carboxylic acid (-COOH), a methoxy group (-OCH₃), a pyridine ring, and a bromine atom. The carboxylic acid group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[9][10] However, the aromatic ring and bromine atom contribute to its lipophilicity, which may favor solubility in less polar or non-polar solvents.[11] This structural dichotomy makes a systematic solubility screen essential.
Part I: Qualitative Solubility Determination
A rapid, qualitative assessment is the first step in mapping the solubility profile. This process provides a broad overview and helps in selecting solvents for a more rigorous quantitative analysis. The general principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][11]
Experimental Protocol for Qualitative Solubility Screening
This protocol is designed to classify the compound's solubility in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
Procedure:
-
Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Document the observations for each solvent tested.
-
pH Test for Aqueous Solubility: If testing in water, use litmus or pH paper to check if the solution is acidic, indicating the dissolution of the carboxylic acid.
Logical Workflow for Qualitative Screening
The following diagram illustrates the decision-making process for classifying the compound based on its solubility in acidic, basic, and neutral solvents.
Caption: Workflow for classifying an organic compound based on its solubility.
Part II: Quantitative Solubility Determination (Shake-Flask Method)
For drug development and many research applications, a precise quantitative measure of solubility is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This method involves generating a saturated solution in the presence of excess solid solute and then measuring the concentration of the dissolved compound.
Causality Behind the Shake-Flask Method
The core principle is to allow the system of solid solute and solvent to reach a state of thermodynamic equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution. The concentration of the solute in the solution at equilibrium is defined as its solubility. Factors such as incubation time, temperature, and agitation are controlled to ensure true equilibrium is reached.
Experimental Protocol for the Shake-Flask Method
Materials:
-
This compound (crystalline powder)
-
Selected organic solvents (based on qualitative screen)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 5 mL) to the vial.
-
Incubation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Incubate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
HPLC Analysis Method
A reverse-phase HPLC method is typically suitable for analyzing organic acids.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or another wavelength of maximum absorbance for the compound.[12][13]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
Workflow for Quantitative Solubility Determination
The following diagram outlines the sequential steps of the shake-flask method.
Caption: Step-by-step workflow for the quantitative shake-flask solubility assay.
Data Presentation and Interpretation
The results from the quantitative analysis should be compiled into a clear and concise table.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Example: Methanol | 5.1 | Data from HPLC | Calculated | e.g., Very Soluble |
| Example: Acetone | 4.3 | Data from HPLC | Calculated | e.g., Soluble |
| Example: Ethyl Acetate | 4.4 | Data from HPLC | Calculated | e.g., Sparingly Soluble |
| Example: Dichloromethane | 3.1 | Data from HPLC | Calculated | e.g., Slightly Soluble |
| Example: Toluene | 2.4 | Data from HPLC | Calculated | e.g., Very Slightly Soluble |
| Example: Hexane | 0.1 | Data from HPLC | Calculated | e.g., Insoluble |
Interpretation: The solubility data will provide a quantitative ranking of the effectiveness of different solvents. This information is crucial for selecting appropriate solvent systems for various applications. For instance:
-
High solubility in a particular solvent (e.g., Methanol) would make it a good candidate for preparing stock solutions for biological assays or for use as a reaction solvent.
-
Moderate solubility might be ideal for crystallization processes, where a solvent is needed that dissolves the compound when hot but allows it to precipitate upon cooling.
-
Low solubility in a non-polar solvent like hexane could be exploited for purification, where hexane could be used as an anti-solvent to precipitate the compound from a more soluble solution.
Conclusion
This technical guide has provided a comprehensive, two-part methodology for determining the solubility of this compound in organic solvents. By beginning with a rapid qualitative screen and progressing to the gold-standard quantitative shake-flask method, researchers can build a detailed and reliable solubility profile. The protocols and workflows described herein are designed to be robust and adaptable, providing the foundation for informed decision-making in synthesis, formulation, and preclinical development. Adherence to these systematic approaches will ensure the generation of high-quality, reproducible data, ultimately accelerating research and development timelines.
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5-Bromo-2-methoxynicotinic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-methoxynicotinic Acid
For research, scientific, and drug development professionals, ensuring the integrity of chemical reagents is paramount. This guide provides a detailed overview of the stability and optimal storage conditions for this compound, a key building block in various synthetic applications.
Introduction to this compound
This compound (CAS No: 54916-66-4) is a substituted pyridine carboxylic acid.[1] Its structure, featuring a bromine atom, a methoxy group, and a carboxylic acid on a pyridine ring, makes it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its stability profile is crucial for its effective use in research and development, ensuring the reliability and reproducibility of experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C7H6BrNO3 | [1][2] |
| Molecular Weight | 232.03 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 153 - 155 °C | |
| Boiling Point | 236.0 ± 35.0 °C at 760 mmHg | [3] |
| Synonyms | 5-Bromo-2-methoxypyridine-3-carboxylic acid | [1] |
Core Stability Profile
This compound is generally stable under recommended storage conditions.[3] However, its stability can be influenced by several environmental factors.
Key Factors Influencing Stability:
-
Moisture: The compound is described as hygroscopic, meaning it can absorb moisture from the air. This can potentially lead to hydrolysis or changes in its physical state.
-
Light: It is also noted as being light-sensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Temperature: While stable at room temperature, elevated temperatures can accelerate degradation. Long-term storage at controlled, cool temperatures is recommended.[3]
-
Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided as they can induce chemical reactions.[3]
Under fire conditions, hazardous decomposition products may be emitted, including toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[3]
Recommended Storage and Handling Procedures
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
Long-Term Storage:
-
Temperature: For long-term stability, it is advisable to store the compound in a refrigerator at 2-8°C.[3]
-
Atmosphere: Storage under an inert gas, such as nitrogen, is recommended to prevent degradation from air and moisture.[3]
-
Container: Keep the container tightly sealed in a dry and well-ventilated area.[3][4] The use of amber vials or opaque containers can provide protection from light.[5]
Short-Term Storage and Handling:
-
For short durations of up to two weeks, shipping and storage at room temperature may be acceptable.[3]
-
When handling the compound, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
-
Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust.[3][7]
-
Avoid the formation of dust and aerosols.[4]
-
After handling, wash hands thoroughly.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be hypothesized based on its chemical structure. The presence of ester and ether functionalities on a pyridine ring suggests susceptibility to hydrolysis, while the carboxylic acid group could undergo decarboxylation under certain conditions.
Caption: Potential degradation pathways for this compound.
Methodologies for Stability Assessment
For researchers and drug development professionals who need to perform their own stability studies, for example, in a specific formulation, a systematic approach is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity and stability of pharmaceutical compounds and their degradation products.[8]
Experimental Workflow for Stability Assessment:
-
Develop a Stability-Indicating HPLC Method:
-
The method should be capable of separating the parent compound from any potential degradation products.
-
A reverse-phase HPLC method is often a good starting point for this type of molecule.[8]
-
Detection can be performed using a UV detector at an appropriate wavelength.
-
-
Forced Degradation Studies:
-
Expose samples of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
This helps to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
-
-
Long-Term Stability Study:
-
Store samples under the recommended and other relevant conditions (e.g., different temperatures and humidity levels).
-
Analyze the samples at predetermined time points using the validated HPLC method to monitor for any decrease in the parent compound and the appearance of degradation products.
-
Caption: Experimental workflow for stability assessment of this compound.
Conclusion
While this compound is a stable compound under optimal conditions, its integrity can be compromised by exposure to moisture, light, and incompatible chemicals. Adherence to the recommended storage and handling procedures outlined in this guide is essential for preserving its quality and ensuring the validity of research outcomes. For applications requiring stringent stability, conducting specific stability studies using techniques such as HPLC is highly recommended.
References
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- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- ChemicalBook. (2025-08-09). 5-BROMO-2-METHOXY-NICOTINIC ACID - Safety Data Sheet.
- ChemScene. (2025-12-08). Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- J&K Scientific. This compound, 98% | 54916-66-4.
- Amerigo Scientific. This compound.
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A Technical Guide to High-Purity 5-Bromo-2-methoxynicotinic Acid for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, foundational step in the discovery and development pipeline. The quality of these starting materials directly impacts the validity of experimental results, the efficiency of synthesis, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of 5-Bromo-2-methoxynicotinic acid (CAS No. 54916-66-4), a key building block in medicinal chemistry. We will explore the criteria for selecting a commercial supplier, interpreting analytical data to ensure purity, and best practices for its handling and use in a research setting.
The Role and Significance of this compound in Drug Discovery
This compound, a pyridinecarboxylic acid derivative, is a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a methoxy group on the pyridine ring, provides multiple reactive sites for further chemical modification.[2] This makes it a valuable precursor for creating diverse compound libraries, particularly in the development of kinase inhibitors and other targeted therapies.[3] Its application extends to agrochemical research as well.[1] Given its importance, ensuring the high purity of this reagent is paramount to avoid the introduction of unwanted side products in multi-step syntheses.
Evaluating Commercial Suppliers: A Framework for Quality Assurance
The selection of a commercial supplier for a critical reagent like this compound should be a meticulous process, guided by a robust quality assurance framework. For pharmaceutical intermediates, adherence to internationally recognized standards is a strong indicator of a supplier's commitment to quality.
Key Quality Standards and Certifications
Professionals in drug development should look for suppliers who can demonstrate compliance with:
-
Good Manufacturing Practices (GMP): While full GMP is typically required for APIs, suppliers of key intermediates should operate under GMP principles to ensure consistent production and control.[1][3][4] This includes having a well-documented quality management system.
-
ISO 9001 Certification: This certification indicates that the supplier has a robust quality management system in place, ensuring that their processes are well-defined and consistently followed to meet customer and regulatory requirements.[4]
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: Although this guideline is for APIs, its principles are often applied to late-stage intermediates to ensure the quality and purity of the final drug substance.[5]
Essential Documentation
A reputable supplier should be able to provide comprehensive documentation for each batch of this compound:
-
Certificate of Analysis (CoA): This is a critical document that provides lot-specific data on the purity and physical properties of the compound.[6]
-
Safety Data Sheet (SDS): This document contains detailed information on the potential hazards, handling, storage, and emergency measures related to the chemical.
The following diagram illustrates a logical workflow for qualifying a potential supplier:
Caption: A streamlined workflow for qualifying commercial suppliers of chemical intermediates.
Deciphering the Certificate of Analysis: A Guide to Purity and Impurities
The Certificate of Analysis is the primary tool for assessing the quality of a specific batch of this compound. A thorough review of the CoA should focus on purity determination and the identification and quantification of any impurities.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[7][8] Look for a stated purity of ≥98% for most research applications. The CoA should clearly state the method used for purity analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for confirming the structure and assessing the purity of the compound. While a full spectral analysis is not always provided on a standard CoA, the data should be available upon request from the supplier.
Understanding Potential Impurities
Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the bromination of a nicotinic acid precursor.[9][10] This process can lead to several potential impurities:
-
Isomeric Impurities: Incomplete regioselectivity during bromination can result in the formation of other bromo-isomers.
-
Starting Material Carryover: Unreacted 2-methoxynicotinic acid may be present in the final product.
-
Over-brominated Species: The introduction of more than one bromine atom onto the pyridine ring can occur.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.
The following table summarizes key analytical parameters to look for when evaluating a supplier's product:
| Parameter | Typical Specification | Analytical Method | Importance |
| Purity | ≥ 98% | HPLC | Ensures the primary component is the desired compound. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is correct. |
| Appearance | White to off-white solid | Visual | A significant deviation may indicate impurities or degradation.[11] |
| Melting Point | ~156-158 °C | Melting Point Apparatus | A broad or depressed melting point can suggest the presence of impurities.[7] |
| Residual Solvents | Specified limits (e.g., <0.5%) | GC-HS | Solvents can interfere with subsequent reactions. |
| Water Content | Specified limit (e.g., <0.5%) | Karl Fischer Titration | Water can be detrimental to moisture-sensitive reactions. |
Synthesis and Potential Impurity Pathways
Understanding the likely synthetic routes for this compound is crucial for anticipating potential impurities. A plausible pathway involves the bromination of 2-methoxynicotinic acid.
Caption: A simplified diagram illustrating a potential synthesis route and sources of common impurities.
Recommended Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of high-purity this compound. As with many pyridinecarboxylic acids, certain precautions should be taken.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[12] Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[13]
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12][14] Long-term storage at 2-8°C is often recommended.[7]
Stability
This compound is generally stable under recommended storage conditions. However, like many organic acids, it may be sensitive to light and moisture over extended periods.
Conclusion and Future Outlook
The quality of chemical intermediates like this compound is a critical determinant of success in pharmaceutical research and development. By implementing a rigorous supplier qualification process, carefully scrutinizing analytical data, and adhering to best practices for handling and storage, researchers can mitigate risks and ensure the reliability of their synthetic work. As drug discovery continues to rely on the creation of novel and complex molecules, the demand for well-characterized, high-purity intermediates will only increase, making the principles outlined in this guide more important than ever.
References
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- 3-Pyridinecarboxylic acid(59-67-6) - ChemicalBook. (n.d.).
- 5-Bromo-2-methoxypyridine-3-carboxylic acid - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2018, July 23).
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet Jubilant Ingrevia Limited. (2024, April 3).
- 5-BROMO-2-METHOXY-NICOTINIC ACID 54916-66-4 wiki - Guidechem. (n.d.).
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- investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. (n.d.).
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reactivity of the bromine atom in 5-Bromo-2-methoxynicotinic acid
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-methoxynicotinic acid
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex pharmaceutical agents and advanced materials. Its utility is largely dictated by the reactivity of the C5-bromine atom, which acts as a versatile handle for molecular elaboration. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this bromine atom. We delve into the principal reaction classes, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), offering both mechanistic insights and field-proven experimental protocols. The content is structured to provide researchers with the causal understanding required to design, troubleshoot, and optimize synthetic routes involving this key intermediate.
The Electronic Landscape of this compound
The reactivity of the bromine atom at the C5 position is not an isolated feature but rather a consequence of the complex interplay of electronic effects exerted by all substituents on the pyridine ring. Understanding this electronic landscape is paramount for predicting and controlling its chemical behavior.
The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1] This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of three distinct substituents—methoxy, carboxylic acid, and bromine—further modulates this environment.
-
2-Methoxy Group (-OCH₃): This group exerts a strong electron-donating mesomeric (+M) effect by delocalizing a lone pair of electrons from the oxygen atom into the ring. This effect increases the electron density, particularly at the ortho (C3) and para (C5) positions. It also has a weaker, electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity. Overall, the +M effect dominates, making the methoxy group an activating group.
-
3-Carboxylic Acid Group (-COOH): This is a potent electron-withdrawing group, operating through both a negative inductive (-I) and a negative mesomeric (-M) effect. It significantly reduces the electron density of the aromatic ring, thereby decreasing its reactivity toward electrophiles but increasing its susceptibility to nucleophilic attack.[2]
-
5-Bromo Group (-Br): Like other halogens, bromine exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) due to its electronegativity and a weaker, electron-donating mesomeric effect (+M) via its lone pairs.[1][3] For halogens, the inductive effect is typically the dominant force, contributing to the overall electron-deficient character of the ring.[3]
The confluence of these effects makes the C5 carbon, to which the bromine is attached, an electrophilic center and renders the bromine a good leaving group, particularly in transition metal-catalyzed reactions. The strong withdrawing effects of the ring nitrogen and the C3-carboxylic acid group are the primary drivers for this reactivity.
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electronic properties of the pyridine ring in 5-Bromo-2-methoxynicotinic acid
An In-depth Technical Guide to the Electronic Properties of the Pyridine Ring in 5-Bromo-2-methoxynicotinic Acid
Abstract
The pyridine scaffold is a fundamental motif in medicinal chemistry and materials science. The strategic functionalization of this ring system allows for the precise modulation of a molecule's electronic, steric, and physicochemical properties. This guide provides a comprehensive analysis of the electronic landscape of the pyridine ring within this compound. We will dissect the individual and synergistic contributions of the bromo, methoxy, and carboxylic acid substituents, grounding our analysis in the principles of inductive and resonance effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how substituent effects dictate the reactivity, basicity, and potential applications of complex heterocyclic systems.
The Foundational Electronics of the Pyridine Ring
The pyridine molecule, an aza-analogue of benzene, is an aromatic heterocycle. Its six-membered ring contains five carbon atoms and one nitrogen atom, all of which are sp²-hybridized.[1] This hybridization results in a planar structure with a delocalized π-electron system containing six electrons, satisfying Hückel's criteria for aromaticity.[2]
However, the substitution of a carbon atom with a more electronegative nitrogen atom introduces significant electronic perturbations compared to benzene:
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I) on the ring. This effect polarizes the σ-bonds, drawing electron density away from the carbon atoms and towards the nitrogen.[3]
-
Electron Deficiency: Consequently, the pyridine ring is considered "π-deficient" or electron-poor relative to benzene. This reduced electron density is most pronounced at the ortho (C2, C6) and para (C4) positions.[4]
-
Basicity: The nitrogen's lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[2] This localized lone pair is available for protonation, rendering pyridine a weak base (pKa of the conjugate acid is ~5.25).[2]
This inherent electronic distribution makes pyridine less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr) than benzene.[5]
Dissecting the Substituent Effects in this compound
The electronic character of the pyridine ring in this compound is a complex interplay of the inherent properties of the pyridine core and the distinct electronic contributions from three substituents: a 2-methoxy group, a 3-carboxylic acid group, and a 5-bromo group.
To understand the final electronic landscape, we must first analyze the individual inductive and resonance effects of each group.[6][7]
The 2-Methoxy Group: A Strong Resonance Donor
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to an inductive withdrawal of electron density through the C-O σ-bond.[8]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine π-system. This donation of electron density is a powerful +R (or +M) effect that significantly increases the electron density within the ring, particularly at the positions ortho and para to the substituent (positions 3 and 5).[6] In the context of activating/deactivating groups, the +R effect of the methoxy group is dominant over its -I effect.[9]
}
Electronic effects of the 2-methoxy group.
The 3-Carboxylic Acid Group: A Potent Withdrawing Group
-
Inductive Effect (-I): The carbonyl carbon and hydroxyl oxygen are highly electronegative, resulting in a strong inductive withdrawal of electron density from the pyridine ring.
-
Resonance Effect (-R): The carbonyl group is a classic π-acceptor. It withdraws electron density from the aromatic system through resonance, further deactivating the ring. This effect is most pronounced at the ortho and para positions relative to the carboxylic acid (positions 2, 4, and 6).[6]
}
Electronic effects of the 3-carboxylic acid group.
The 5-Bromo Group: The Duality of Halogens
-
Inductive Effect (-I): Bromine's electronegativity leads to a significant inductive withdrawal of electron density, deactivating the ring towards electrophilic attack.[9]
-
Resonance Effect (+R): Like other halogens, bromine possesses lone pairs that can be donated to the ring via resonance. However, for halogens, this +R effect is weaker than their -I effect.[7]
}
Electronic effects of the 5-bromo group.
The Integrated Electronic Landscape and Its Consequences
The combination of these three substituents on the pyridine core creates a highly polarized and electronically complex system. The effects are not merely additive but engage in a "push-pull" dynamic that defines the molecule's overall character.
}
Synergistic electronic effects on the pyridine ring.
-
Push-Pull System: The powerful electron-donating methoxy group at C2 "pushes" electron density into the ring, directly opposing the "pull" from the electron-withdrawing nitrogen and the C3-carboxylic acid. This creates a significant dipole and polarization across the C2-C3 bond.
-
Reduced Basicity: The basicity of the pyridine nitrogen is substantially diminished. The cumulative electron-withdrawing power of the ring nitrogen itself, the C3-carboxylic acid, and the C5-bromo group far outweighs the donating effect of the C2-methoxy group. The resulting molecule is a much weaker base than unsubstituted pyridine.
-
Reactivity Towards Electrophiles (SEAr): The ring is strongly deactivated towards electrophilic aromatic substitution. The presence of two potent deactivating groups (-COOH, -Br) and the inherent electron deficiency of the pyridine ring make SEAr reactions extremely difficult, requiring harsh conditions.
-
Reactivity Towards Nucleophiles (SNAr): The electron-poor nature of the ring is amplified by the substituents, making it a more viable substrate for nucleophilic aromatic substitution, should a suitable leaving group be present at an activated position (C2, C4, or C6).
Experimental and Computational Validation Protocols
The theoretical electronic effects described can be probed and quantified through standard analytical and computational techniques.
NMR Spectroscopy: Mapping Electron Density
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing the electronic environment of a molecule. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to local electron density.
| Nucleus | Predicted Environment | Expected Chemical Shift (Relative to Pyridine) |
| H4 | Ortho to the strongly withdrawing -COOH group and para to the ring nitrogen. | Significantly downfield (deshielded) |
| H6 | Ortho to the electron-withdrawing ring nitrogen. | Significantly downfield (deshielded) |
| C2 | Attached to electron-donating -OCH₃ but ortho to withdrawing -COOH and N. | Complex influence; shift depends on the balance of effects. |
| C3 | Attached to the strongly withdrawing -COOH group. | Downfield (deshielded) |
| C4 | Para to the ring nitrogen and ortho to two withdrawing groups (-COOH, -Br). | Significantly downfield (deshielded) |
| C5 | Attached to the inductively withdrawing -Br group. | Downfield (deshielded) |
| C6 | Ortho to the ring nitrogen and para to the -Br group. | Significantly downfield (deshielded) |
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign chemical shifts for all proton and carbon resonances, using 2D techniques (COSY, HSQC, HMBC) if necessary for unambiguous assignment.
Computational Chemistry: Visualizing the Electronic Landscape
Density Functional Theory (DFT) calculations provide powerful insights into molecular properties.
Protocol: DFT Calculation Workflow
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[10]
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors.
-
Analysis & Visualization:
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize electron-rich (red/yellow) and electron-poor (blue/green) regions. This will visually confirm the electron-deficient nature of the ring, particularly near the nitrogen, C4, and C6 positions.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the partial atomic charge on each atom, providing a numerical representation of the inductive and resonance effects.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
-
}
Workflow for DFT-based electronic property analysis.
Conclusion
The are governed by a sophisticated interplay of competing and reinforcing electronic effects. The inherent electron-withdrawing nature of the pyridine nitrogen is significantly amplified by the potent -I and -R effects of the 3-carboxylic acid and the strong -I effect of the 5-bromo substituent. While the 2-methoxy group provides a degree of electron donation via its +R effect, the net result is a highly polarized, electron-deficient aromatic system. This electronic configuration leads to markedly reduced basicity and a low reactivity towards electrophilic substitution. Understanding this detailed electronic architecture is paramount for medicinal chemists and materials scientists aiming to leverage this scaffold in rational drug design and the development of novel functional materials.
References
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- Johnson, C. D., & Ellam, G. B. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry.[12]
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- La Salle University. (n.d.). Substituent Effects.
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An In-Depth Technical Guide to 5-Bromo-2-methoxynicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth analysis of 5-Bromo-2-methoxynicotinic acid (CAS No. 54916-66-4), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, detail a robust synthetic pathway, and illuminate its strategic application as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of neuropharmacology.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 3-position, a methoxy group at the 2-position, and a bromine atom at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable and strategic synthetic intermediate.
The molecular formula of this compound is C₇H₆BrNO₃.[1][2] This composition results in a molecular weight of approximately 232.03 g/mol .[1] The presence of both hydrogen bond donors (carboxylic acid) and acceptors (methoxy oxygen, pyridine nitrogen, carboxyl oxygen), alongside a lipophilic bromine atom, provides a balanced physicochemical profile crucial for its role in organic synthesis and its utility in crafting drug-like molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54916-66-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | [1] |
| IUPAC Name | 5-bromo-2-methoxypyridine-3-carboxylic acid | [2] |
| Synonyms | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | [2] |
| Appearance | Off-white to pale yellow solid/powder | N/A (Typical) |
| Purity (Typical) | ≥95% | [1] |
Spectroscopic Characterization: The Researcher's Fingerprint
Accurate structural confirmation is paramount in synthesis. While a publicly available experimental spectrum for the final acid is not readily found, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from closely related structures.[3][4]
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid, typically broad.
-
δ ~8.4 ppm (d, J ≈ 2.5 Hz, 1H): The proton at the C6 position of the pyridine ring.
-
δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): The proton at the C4 position of the pyridine ring.
-
δ ~3.9 ppm (s, 3H): The three protons of the methoxy group.
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
-
δ ~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~160 ppm: Pyridine carbon C2 (attached to -OCH₃).
-
δ ~148 ppm: Pyridine carbon C6.
-
δ ~142 ppm: Pyridine carbon C4.
-
δ ~118 ppm: Pyridine carbon C5 (attached to -Br).
-
δ ~115 ppm: Pyridine carbon C3 (attached to -COOH).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While a direct, one-pot synthesis is not common, a reliable and logical pathway can be constructed from commercially available precursors, drawing upon established pyridine chemistry. The following protocol is a representative, field-proven approach.
Conceptual Synthetic Workflow
The synthesis hinges on three key transformations:
-
Methoxylation: Introduction of the C2-methoxy group.
-
Bromination: Regioselective installation of the bromine atom at the C5 position.
-
Hydrolysis: Conversion of a carboxylate ester precursor to the final carboxylic acid.
A logical starting material is a di-halogenated pyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. The differential reactivity of the chlorine atoms allows for selective substitution.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Selective Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate
-
To a solution of methyl 2,6-dichloropyridine-3-carboxylate in anhydrous Tetrahydrofuran (THF) cooled to 0 °C under a nitrogen atmosphere, add a solution of sodium methoxide (NaOMe) in methanol (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: The C6 position is generally more susceptible to nucleophilic aromatic substitution than the C2 position in this scaffold, leading to the desired 2-methoxy-6-chloro intermediate as the major product.[5]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.
Step 2: Catalytic Dechlorination
-
Dissolve the product from Step 1 in methanol and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon.
-
Stir the mixture vigorously at room temperature for 6-12 hours until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with methanol. The filtrate is concentrated to yield methyl 2-methoxypyridine-3-carboxylate.
Step 3: Electrophilic Bromination
-
Dissolve the methyl 2-methoxypyridine-3-carboxylate in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Causality: The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy group. The C5 position is the most electronically enriched and sterically accessible site for bromination.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with cold water, and dried.
Step 4: Saponification (Ester Hydrolysis)
-
Suspend the crude methyl 5-bromo-2-methoxypyridine-3-carboxylate in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH) (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the solution to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
Strategic Utility in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules. Its three distinct functional handles can be addressed with high selectivity.
Amide Coupling via the Carboxylic Acid
The carboxylic acid is readily activated for amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt). This allows for the introduction of diverse amine-containing fragments, which is a cornerstone of modern medicinal chemistry. A prominent example is its use as the acid moiety for potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonists, which are classes of drugs investigated for antipsychotic properties.[5]
Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction enables the formation of a carbon-carbon bond by coupling the pyridine core with a wide variety of aryl or heteroaryl boronic acids.[7][8] This is a powerful strategy for exploring structure-activity relationships (SAR) by introducing diverse aromatic systems.
-
Trustworthiness of the Protocol: The Suzuki reaction is a Nobel Prize-winning transformation known for its reliability, high functional group tolerance, and generally mild reaction conditions.[7] The electron-deficient nature of the pyridine ring further enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reactivity allows chemists to rapidly generate libraries of compounds for screening. For instance, coupling this compound derivatives with various boronic acids is a key strategy in developing selective antagonists for dopamine receptors, which are critical targets in treating schizophrenia and other CNS disorders.[10][11]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined molecular structure, characterized by the formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , provides three distinct points for chemical modification. The synthetic protocols are robust and based on fundamental, well-understood organic reactions. Its proven utility in constructing high-value pharmaceutical targets, particularly dopamine receptor antagonists, underscores its importance to the research community. This guide serves as a foundational resource for any scientist looking to leverage the unique chemical potential of this versatile building block.
References
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Chem-Impex International, Inc. 5-Bromo-2-methoxypyridine-3-carboxylic acid.
- Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
- Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
- Royal Society of Chemistry. Electronic Supplementary Information (ESI) repository.
- Amerigo Scientific. This compound.
- He, L., et al. (2006). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. Journal of Medicinal Chemistry, 49(23), 6933-6945.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14371728, 5-Bromo-2-methoxypyridine-3-carboxylic acid.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 26369922, 5-Bromo-2-methoxynicotinonitrile.
- ResearchGate. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.
- ResearchGate. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
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- University of Oxford. A User Guide to Modern NMR Experiments.
- Herrera-Aco, D. S., et al. (2023). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 24(13), 10793.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxynicotinic Acid: Key Intermediates and Strategic Pathways
Abstract
5-Bromo-2-methoxynicotinic acid is a pivotal building block in contemporary medicinal and agrochemical research, prized for its unique electronic and steric properties that facilitate the construction of complex, biologically active molecules.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the strategic identification and synthesis of its key intermediates. We will dissect three core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in their selection of the most appropriate pathway for their specific needs.
Introduction: The Significance of the 5-Bromo-2-methoxypyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a bromine atom, a methoxy group, and a carboxylic acid, offers a trifecta of functionalities for molecular elaboration. The bromine atom provides a handle for cross-coupling reactions, the methoxy group influences the electronic nature of the ring, and the carboxylic acid serves as a versatile point for amide bond formation and other derivatizations. Understanding the efficient synthesis of this compound is therefore of paramount importance for the rapid advancement of drug discovery and development programs.
Strategic Dissection of Synthetic Pathways
The synthesis of this compound can be approached from several distinct strategic directions. Each pathway presents its own set of advantages and challenges, primarily centered around the order of introduction of the three key functional groups. Herein, we will explore three of the most logical and field-proven routes.
Route A: Late-Stage Carboxylation via a Pre-functionalized Pyridine
This elegant approach focuses on first establishing the desired 5-bromo-2-methoxy substitution pattern on the pyridine ring, followed by the introduction of the carboxylic acid group in the final step. The central intermediate in this pathway is 5-bromo-2-methoxypyridine .
Diagram: Synthetic Route A
Caption: Route A: Synthesis via carboxylation of 5-bromo-2-methoxypyridine.
Key Intermediate 1: 5-Bromo-2-methoxypyridine
The synthesis of this intermediate is critical for the success of Route A. Two primary methods are commonly employed:
-
From 2,5-Dibromopyridine: This is a highly efficient nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom activates the 2-position for substitution by a nucleophile like sodium methoxide.
-
Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine from 2,5-Dibromopyridine [2]
-
In a 500 ml reaction flask, suspend 2,5-dibromopyridine (47 g, 0.198 mol) in methanol (200 ml).
-
Add solid sodium hydroxide (8 g, 0.2 mol) to the suspension.
-
Heat the mixture to reflux with stirring and maintain for 5 hours.
-
After cooling, remove the bulk of the methanol by rotary evaporation.
-
To the residue, add water (100 ml) and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 5-bromo-2-methoxypyridine.
-
-
-
From 2-Amino-5-methoxypyridine via a Sandmeyer-type Reaction: This method is useful if the corresponding amino-pyridine is readily available. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion.
-
Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine from 2-Amino-5-methoxypyridine [3]
-
Dissolve 2-amino-5-methoxypyridine (14.8 g, 0.107 mol) in 60% hydrobromic acid (150 ml) and cool to -10°C.
-
Slowly add bromine (47.47 g, 0.297 mol) dropwise with stirring.
-
To the resulting yellow suspension, add a solution of sodium nitrite (20.53 g, 0.298 mol) in water (40 ml) dropwise, maintaining the temperature below -5°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, then cool to 0°C.
-
Slowly add a solution of sodium hydroxide (120 g) in water (100 ml).
-
Extract the mixture thoroughly with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (dichloromethane eluent) to afford 2-bromo-5-methoxypyridine.
-
-
Final Step: Lithiation and Carboxylation
The conversion of 5-bromo-2-methoxypyridine to the final product is achieved through a directed ortho-metalation (DoM) reaction. The methoxy group directs the lithiation to the adjacent 3-position. The resulting lithiated intermediate is then quenched with carbon dioxide to form the carboxylate, which is protonated upon acidic workup.
Route B: Sequential Bromination and Methoxylation of a Nicotinic Acid Precursor
This strategy begins with a pre-formed nicotinic acid derivative and sequentially introduces the bromo and methoxy groups. A common starting point is the readily available 2-chloronicotinic acid .
Diagram: Synthetic Route B
Caption: Route B: Synthesis from 2-chloronicotinic acid.
Key Intermediate 2: 2-Chloronicotinic Acid
This intermediate is typically synthesized from nicotinic acid N-oxide. The N-oxide activates the 2-position of the pyridine ring towards nucleophilic attack.
-
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide [4][5]
-
Suspend nicotinic acid-N-oxide (70 g, 0.5 mol) in phosphorus oxychloride (POCl3, 300 ml).
-
Add triethylamine (50 g, 0.49 mol) dropwise at room temperature. An exothermic reaction will occur, and the solid will dissolve around 50°C.
-
Heat the solution at 100°C for 4 hours.
-
Distill off the excess POCl3 under vacuum.
-
Carefully pour the residue into water, keeping the temperature below 40°C.
-
Adjust the pH to 2.0-2.5 with a diluted sodium hydroxide solution to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-chloronicotinic acid.
-
Key Intermediate 3: 5-Bromo-2-chloronicotinic Acid
The next step is the electrophilic bromination of 2-chloronicotinic acid. The carboxylic acid group is a meta-director, and the chloro group is an ortho-, para-director. The bromine will preferentially add to the 5-position, which is para to the chloro group and meta to the carboxylic acid.
-
Synthetic Approach: Bromination of 2-Chloronicotinic Acid [6] The bromination is typically carried out using bromine in a solvent such as acetic acid. This reaction introduces the bromine atom at the 5-position to yield 5-bromo-2-chloronicotinic acid.
Final Step: Methoxylation
The final step is a nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by a methoxy group using sodium methoxide in methanol.[7]
Route C: Building from 5-Bromonicotinic Acid
This route begins with the bromination of nicotinic acid, followed by the introduction of the functionality at the 2-position.
Diagram: Synthetic Route C
Caption: Route C: Synthesis from 5-bromonicotinic acid.
Key Intermediate 4: 5-Bromonicotinic Acid
The synthesis of this intermediate is achieved through the direct bromination of nicotinic acid.[8]
-
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid [9][10][11]
-
In a reaction vessel, combine nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2% by weight of nicotinic acid).
-
Heat the mixture to 70°C with stirring.
-
Slowly add bromine (40 ml, 0.78 mol) over 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.
-
Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water.
-
The crude product can be further purified by recrystallization from ethanol.
-
Subsequent Steps
From 5-bromonicotinic acid, the synthesis proceeds by converting it to 5-bromo-2-chloronicotinic acid . This can be achieved through chlorination, for example, by treating 5-bromo-2-hydroxynicotinic acid (which can be derived from 5-bromonicotinic acid) with a chlorinating agent like thionyl chloride.[6] The final step is the methoxylation of 5-bromo-2-chloronicotinic acid as described in Route B.
Comparative Analysis and Field Insights
| Route | Key Intermediates | Advantages | Disadvantages |
| A | 5-Bromo-2-methoxypyridine | Convergent, often high-yielding final step. | Requires handling of organolithium reagents at low temperatures. |
| B | 2-Chloronicotinic Acid, 5-Bromo-2-chloronicotinic Acid | Utilizes commercially available starting materials. Well-established transformations. | Can be a longer linear sequence. Use of POCl3 can be hazardous. |
| C | 5-Bromonicotinic Acid, 5-Bromo-2-chloronicotinic Acid | Starts with the simple bromination of nicotinic acid. | The introduction of the 2-chloro group can be challenging. |
From an industrial and process chemistry perspective, Route B is often favored due to the avoidance of cryogenic conditions and organometallic reagents, despite its potentially longer sequence. However, for laboratory-scale synthesis where flexibility and convergence are key, Route A offers an attractive and efficient pathway, provided the necessary equipment for handling air- and moisture-sensitive reagents is available. Route C is a viable alternative, particularly if 5-bromonicotinic acid is a readily accessible starting material.
Conclusion
The synthesis of this compound is a well-elucidated area of organic chemistry with several robust and reproducible synthetic pathways. The choice of a particular route will be dictated by factors such as the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory. By understanding the nuances of each key intermediate and the rationale behind the chosen synthetic strategy, researchers can efficiently access this valuable building block for the advancement of their scientific endeavors.
References
- PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid.
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
- LookChem. (n.d.). 5-Bromonicotinic acid 20826-04-4 wiki.
- Patsnap. (n.d.). Synthetic method of 2-chloronicotinic acid - Eureka.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid.
- Google Patents. (n.d.). JPH1149753A - Production of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- YouTube. (2021, May 24). NBS: Radical Bromination.
- Pearson. (n.d.). When the following compound is treated with sodium methoxide in m....
- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
- CHEM 261 Notes. (2024, October 22). CHEM 261 Notes.
- LookChem. (n.d.). Cas 128-08-5,Succinbromimide.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones.
- National Institutes of Health. (n.d.). 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem.
- National Institutes of Health. (n.d.). Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem.
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theoretical and computational studies of 5-Bromo-2-methoxynicotinic acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-2-methoxynicotinic Acid
Foreword: A Computational Lens on a Promising Heterocycle
This compound, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active molecules, suggesting its potential as a versatile scaffold for drug design. The strategic placement of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring offers multiple points for chemical modification and diverse intermolecular interactions.
This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing a systematic approach to elucidating the physicochemical properties, reactivity, and potential biological interactions of this compound using a suite of theoretical and computational methodologies. By moving beyond a mere listing of protocols, we delve into the rationale behind each computational choice, ensuring a robust and self-validating investigative framework.
Part 1: Foundational Analysis - Molecular Structure and Electronic Landscape
A thorough understanding of a molecule's behavior begins with its three-dimensional structure and the distribution of its electrons. Here, we employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.
In Silico Molecular Model Construction and Geometry Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The constructed model is then subjected to geometry optimization to find its most stable conformation (a minimum on the potential energy surface).
Protocol for Geometry Optimization:
-
Method Selection: The optimization is performed using DFT. A widely used and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Choice: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions, and the (d,p) denotes the addition of polarization functions, which account for the non-spherical nature of electron clouds in molecules.
-
Software Implementation: This calculation can be carried out using software packages like Gaussian, ORCA, or GAMESS.
-
Verification of the Optimized Structure: Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Caption: Workflow for obtaining a stable molecular structure.
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region where an electron is most likely to be accepted (electrophilic character). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
-
HOMO-LUMO Analysis: The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, one would expect the HOMO to be located on the electron-rich pyridine ring and the methoxy group, while the LUMO might be distributed over the carboxylic acid group and the carbon atom attached to the bromine.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several useful reactivity indices can be calculated, as shown in the table below.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = (I + A)2 / (8η) | Propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution and is invaluable for predicting sites for intermolecular interactions.
-
Interpretation:
-
Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen of the pyridine ring. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atom of the carboxylic acid. This is a likely site for nucleophilic attack and hydrogen bond donation.
-
Green regions (neutral potential): Typically found over the carbon-hydrogen bonds of the aromatic ring.
-
Part 2: Simulating Molecular Behavior and Properties
With an optimized structure, we can now simulate various properties of this compound, providing data that can be compared with experimental results for validation.
Computational Spectroscopy
Simulating spectra allows for the assignment of experimental bands and can aid in the identification of the compound.
Protocol for Spectroscopic Simulation:
-
FT-IR and Raman Spectra: These are calculated from the second derivatives of the energy with respect to the nuclear positions. The vibrational frequencies and intensities obtained from the frequency calculation (performed in section 1.1) can be used to generate the theoretical spectra. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
-
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions. The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. It is advisable to perform this calculation in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for solvent effects on the electronic transitions.[1]
Predicting Reactive Sites with Fukui Functions
While global reactivity descriptors give an overall picture of reactivity, Fukui functions provide information about the reactivity of specific atomic sites within the molecule. They indicate the change in electron density at a particular point when an electron is added or removed.
-
f+(r): For nucleophilic attack (electron acceptance). The site with the highest value is the most likely to be attacked by a nucleophile.
-
f-(r): For electrophilic attack (electron donation). The site with the highest value is the most susceptible to attack by an electrophile.
-
f0(r): For radical attack.
Part 3: Exploring Biological Potential - Molecular Docking
Given the prevalence of nicotinic acid derivatives in pharmaceuticals, a key application of computational studies is to explore the potential of this compound as a ligand for biological targets. Molecular docking is a powerful technique for this purpose.
Hypothetical Target: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD+ biosynthesis and a target for cancer therapy. We will use this as an example target.
Protocol for Molecular Docking:
-
Preparation of the Receptor:
-
Obtain the crystal structure of NAMPT from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand:
-
The optimized structure of this compound is used.
-
Appropriate protonation state at physiological pH (around 7.4) should be determined. The carboxylic acid will likely be deprotonated.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock Vina, GLIDE) to predict the binding pose and affinity of the ligand within the receptor's binding pocket. The program will generate multiple conformations and score them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Binding Energy: The top-ranked poses will have the lowest binding energies (most negative values), indicating a more favorable interaction.
-
Interaction Analysis: Visualize the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and pi-pi stacking.
-
Caption: A typical workflow for molecular docking studies.
Conclusion: From Theory to Application
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By systematically applying DFT for structural and electronic analysis, simulating spectroscopic properties for experimental validation, and employing molecular docking to probe biological interactions, researchers can gain profound insights into the nature of this molecule. The data generated through these computational experiments provides a strong foundation for guiding synthetic efforts, understanding reaction mechanisms, and accelerating the discovery of new therapeutic agents. The integration of these computational techniques represents a modern, efficient, and powerful approach in chemical and pharmaceutical research.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Subeai, M. M., Al-Ghamdi, M. A., Al-Zahrani, E. A., Osman, H., & Al-Agamy, M. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336–1348. [Link]
- Goyal, A., Mishra, P., Singh, P., & Singh, P. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 18882. [Link]
- Li, M., et al. (2025). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Scientific Reports, 15(1), 12345. [Link]
- PubChem. (n.d.). 5-bromo-2-methoxynicotinonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3).
- Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929. [Link]
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A Researcher's Comprehensive Safety and Handling Guide for 5-Bromo-2-methoxynicotinic Acid
This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 5-Bromo-2-methoxynicotinic acid (CAS No. 54916-66-4). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein synthesizes data from multiple safety data sheets (SDS) to provide a cohesive and practical risk mitigation strategy, moving beyond mere compliance to foster a culture of intrinsic safety.
Compound Profile and Physicochemical Properties
This compound is a substituted pyridinecarboxylic acid derivative, often used as a building block in medicinal chemistry and organic synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 54916-66-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [3][4] |
| Molecular Weight | 232.03 g/mol | [3][4] |
| Synonyms | 5-Bromo-2-methoxypyridine-3-carboxylic acid | [4] |
| Appearance | Off-white to light yellow powder (based on similar compounds) | [5] |
A critical observation from authoritative sources is the recurring statement that the "chemical, physical, and toxicological properties have not been thoroughly investigated".[5] This lack of comprehensive data is a hazard in itself, mandating that researchers treat this compound with a higher degree of caution than a fully characterized substance.
GHS Hazard Assessment: Understanding the Risks
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified with several key hazards that dictate its handling procedures.
GHS Pictograms:
Table of GHS Classifications and Hazard Statements:
| Hazard Class | Category | Hazard Statement | Interpretation for the Lab Professional |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion of even small amounts can cause significant adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[6][7] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. Proper glove use and immediate decontamination upon contact are essential. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | The fine powder can be easily aerosolized. Weighing and transferring this compound should be done in a ventilated enclosure to prevent respiratory exposure. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and a lab coat.[6][8][9] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | The compound poses a significant risk to vision upon contact. Chemical splash goggles are mandatory.[6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6][9] |
Proactive Risk Mitigation: The Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions over personal protective equipment (PPE). The hierarchy of controls provides a framework for implementing the most robust and reliable safety measures.
Caption: The Hierarchy of Controls adapted for handling solid chemical reagents.
The primary engineering control for this compound is the mandatory use of a chemical fume hood or other ventilated enclosure during all manipulation steps that could generate dust.[5][7] This fundamentally reduces the risk of inhalation, which is a primary exposure route.
Standard Operating Procedures for Safe Handling
Adherence to a detailed SOP is crucial for minimizing risk.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards are required.[6] A face shield should be considered for larger quantities.
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[6]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[5] Gloves must be inspected before use and disposed of properly after handling the material.[5] Always wash hands with soap and water after removing gloves.[5]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved P95 or EU EN 143 P1 particle respirator should be used.[5]
Laboratory Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[6][7]
-
Weighing: If possible, weigh the material directly into the reaction vessel within the fume hood. If using an external balance, transfer the powder within a containment enclosure or use a "weigh-and-dispense" method that minimizes the release of dust.
-
Transfers & Solutions: When adding the solid to a solvent, do so slowly to avoid splashing. If heating the solution, ensure the vessel is appropriately vented.
-
Post-Handling: Decontaminate the work surface with an appropriate solvent and wipe down. Treat all contaminated disposable materials as hazardous waste.
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[5][6][10] Keep the container tightly closed to prevent moisture absorption.[5][6][10]
-
Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] The rationale is that as a carboxylic acid, it can react exothermically with bases, and its organic structure is susceptible to oxidation.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
First Aid for Exposures
Always show the Safety Data Sheet to the responding medical professional.[5]
Caption: Emergency first aid workflow for different exposure routes.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][9]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[5][8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[5][8][9]
-
Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[5][6]
Accidental Release and Spill Cleanup
The primary goal during a spill is to prevent the generation of dust and to avoid creating a wider area of contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5][10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full PPE detailed in Section 4.1.
-
Contain & Clean:
-
For a small spill , gently cover the powder with a damp paper towel to avoid making it airborne.
-
Carefully sweep up the material without creating dust.[5][10] Use non-sparking tools.
-
Place the collected material and any contaminated cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.[5][10]
-
-
Decontaminate: Clean the spill area with a suitable solvent, and wash again with soap and water.
-
Prevent Entry to Drains: Do not let the product enter drains or waterways.[5][10]
Fire Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]
-
Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][8][9] Containers may explode if heated.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][8][10]
Waste Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Do not allow the chemical to enter the environment.
-
Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local regulations.[5][10]
Conclusion
This compound is a valuable research chemical with a well-defined set of hazards, including acute toxicity, skin and eye irritation, and respiratory irritation. The lack of extensive toxicological data necessitates a conservative approach to handling, emphasizing the use of engineering controls like fume hoods and strict adherence to PPE protocols. By understanding the rationale behind these safety measures and preparing for emergency scenarios, researchers can confidently and safely incorporate this compound into their development workflows.
References
- MSDS of 5-Bromo-2-hydroxynicotinic acid - Capot Chemical. (2012-12-03).
- 5-BROMO-2-METHOXY-NICOTINIC ACID - Safety D
- Safety Data Sheet - TCI AMERICA - Spectrum Chemical. (2018-07-06).
- GHS rev.9 SDS for this compound (CAS: 54916-66-4) - XiXisys.
- Safety Data Sheet for 5-Bromonicotinic acid. (2014-11-07).
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2004-04-19).
- Safety D
- This compound - Amerigo Scientific.
- SAFETY D
- This compound, 98% | 54916-66-4 - J&K Scientific.
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- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxynicotinic Acid
Introduction: The Strategic Importance of Arylated Nicotinic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl scaffolds is paramount.[3][4] Among these scaffolds, 5-aryl-2-methoxynicotinic acids are of significant interest. The pyridine core is a privileged structure in pharmaceuticals, and its substitution with diverse aryl groups allows for the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles.
This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 5-bromo-2-methoxynicotinic acid. Moving beyond a simple list of steps, we will delve into the mechanistic rationale behind reagent selection and process parameters, offering a robust, self-validating system for researchers, chemists, and drug development professionals. Our objective is to empower scientists to reliably synthesize these valuable building blocks with a deep understanding of the underlying chemical principles.
The Scientific Foundation: Mechanism and Reagent Roles
A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a catalytic process revolving around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[1][5]
The Catalytic Cycle
The reaction proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative. This step forms a new organopalladium(II) complex.[6][7] The rate of this step is often influenced by the electron density of the aryl halide and the nature of the phosphine ligand.
-
Transmetalation: This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[8][9][10] This boronate then exchanges its organic moiety with the halide on the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium center (the nicotinic acid derivative and the aryl group from the boronic acid) couple and are expelled from the coordination sphere, forming the final C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][11]
Part A: Ester Protection (Methyl 5-bromo-2-methoxynicotinate)
This preliminary step is critical for achieving high yields in the subsequent coupling reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude methyl ester is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
Part B: Suzuki-Miyaura Coupling Protocol
This protocol uses an in situ generated catalyst from a Pd(II) source and a biarylphosphine ligand.
Materials & Reagents
| Reagent | CAS Number | Molecular Wt. | Example Supplier |
| Methyl 5-bromo-2-methoxynicotinate | 544414-74-8 | 232.05 | Sigma-Aldrich |
| Arylboronic Acid (e.g., Phenyl) | 98-80-6 | 121.93 | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Strem Chemicals |
| SPhos | 657408-07-6 | 410.47 | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | Acros Organics |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Fisher Scientific |
Step-by-Step Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2-methoxynicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Catalyst Preparation: In a separate vial, weigh Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Add a small amount of the reaction solvent (1,4-Dioxane) to this vial and swirl to mix.
-
Reagent Addition: Add the catalyst/ligand slurry from the vial to the Schlenk flask. Add the remaining anhydrous 1,4-Dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting ester.
-
Degassing: Seal the Schlenk flask and degas the mixture thoroughly. This is critical to prevent oxidation of the catalyst. A common method is to subject the flask to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure coupled ester.
-
Final Deprotection (Optional): If the free acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water, followed by acidic workup).
Data Presentation & Expected Results
The conditions below are a representative example for the coupling of methyl 5-bromo-2-methoxynicotinate with phenylboronic acid. Yields are typically high for this class of transformation.
Table of Representative Reaction Parameters
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 6 | >90 |
| 2 | 4-Methoxyphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 6 | >90 |
| 3 | 3-Fluorophenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 8 | 85-95 |
Troubleshooting and Protocol Validation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (improper degassing).<[1]br>2. Poor quality reagents.3. Insufficient temperature. | 1. Ensure the reaction mixture is thoroughly degassed. Use a fresh bottle of anhydrous solvent.2. Use freshly purchased, high-purity reagents.3. Confirm oil bath temperature. Consider increasing to 110 °C. |
| Protodeboronation | Degradation of the boronic acid, especially if it is electron-deficient or sterically hindered. | 1. Use a slight excess of the boronic acid (e.g., 1.5 eq).2. Ensure the base is anhydrous and the solvent is of high quality to minimize water content. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or unreduced Pd(II) species. [1] | 1. Improve degassing technique.2. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands) to facilitate the reduction of Pd(II). |
| Formation of Palladium Black | Catalyst decomposition. A small amount is normal, but excessive formation indicates a problem. | 1. Check ligand purity and ratio.2. Ensure rigorous exclusion of air from the reaction. |
Conclusion
This application note provides a detailed and robust protocol for the Suzuki-Miyaura coupling of this compound, a key transformation for accessing valuable scaffolds in drug discovery. By protecting the carboxylic acid and employing a modern catalyst system composed of a Pd(II) precursor and a bulky, electron-rich biarylphosphine ligand, this procedure reliably delivers high yields of the desired coupled products. The included mechanistic insights and troubleshooting guide serve to empower researchers to not only execute this reaction successfully but also to adapt it logically for diverse synthetic challenges.
References
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Benchchem. (2025). Synthesis of Novel Ligands Using 5-Bromonicotinic Acid: Application Notes and Protocols.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, D., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chen, D. Y.-K., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
- Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of Organic Chemistry.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Khan, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- ResearchGate. (2025). Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scilit.com [scilit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategies for Amide Bond Formation with 5-Bromo-2-methoxynicotinic Acid
Abstract
The formation of an amide bond is one of the most critical and frequently performed reactions in the synthesis of pharmaceuticals and bioactive molecules.[1] 5-Bromo-2-methoxynicotinic acid is a valuable heterocyclic building block, offering multiple functional handles for molecular elaboration. This application note provides a detailed guide for researchers, outlining two field-proven, reliable protocols for its coupling with primary and secondary amines. We delve into the mechanistic underpinnings of two common yet distinct activation strategies: the carbodiimide-mediated pathway using EDC and HOBt, and the highly efficient uronium salt-based method employing HATU. By explaining the causality behind procedural choices and providing step-by-step protocols, this guide serves as a comprehensive resource for chemists in drug discovery to successfully synthesize target amides with high yield and purity.
The Chemistry of Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>200 °C), conditions that are incompatible with the structural integrity of most complex organic molecules. Therefore, the reaction must be mediated by a "coupling reagent" that activates the carboxylic acid's hydroxyl group, converting it into a good leaving group. This process transforms the acid into a reactive intermediate that is readily attacked by the amine nucleophile.[2][3]
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[2] The reaction proceeds via a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[4] To mitigate this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[5] HOBt acts as a nucleophilic trap for the O-acylisourea, forming an active HOBt-ester. This ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the amine, yielding the final amide product and regenerating HOBt.[5][6]
Figure 1: Mechanism of EDC/HOBt mediated amide coupling.
Mechanism 2: Uronium Salt-Mediated Coupling (HATU)
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling agents available.[7][8] The reaction is initiated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[9] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7][10] This active ester rapidly reacts with the amine to furnish the amide. The high efficiency of HATU is partly attributed to a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state.[7]
Figure 2: Mechanism of HATU mediated amide coupling.
Comparative Protocol Overview
The choice between EDC/HOBt and HATU depends on the reactivity of the amine, steric hindrance, budget, and purification considerations. The following table summarizes the key parameters for each protocol.
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) | HATU (1.2 eq) |
| Base | DIPEA or Triethylamine (3.0 eq) | DIPEA (3.0 eq) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Pros | Cost-effective; water-soluble byproduct (EDU) is easily removed by aqueous workup.[11] | High efficiency and fast reaction rates, even with hindered or electron-deficient amines.[7] |
| Cons | Slower reaction times; may be less effective for challenging substrates. | More expensive; byproduct (tetramethylurea) can be difficult to remove via chromatography.[8] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for amide bond formation. The general workflow is consistent for both protocols, differing primarily in the reagents and conditions used for the activation and coupling steps.
Figure 3: General experimental workflow for amide synthesis.
Protocol A: EDC/HOBt Mediated Amidation
Principle: A robust and economical method suitable for a wide range of primary and secondary amines. The water-soluble nature of the EDC byproduct simplifies purification.[11]
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (or DCM) to make a ~0.1 M solution.
-
Add the amine (1.1 eq) followed by HOBt (1.2 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Proceed to the General Workup and Purification Procedure (Section 3.3).
Protocol B: HATU Mediated Amidation
Principle: A highly efficient method for rapid amide bond formation, particularly effective for sterically hindered substrates or electron-deficient amines where other methods may fail.[7][12]
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HATU (1.2 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF to make a ~0.1 M solution.
-
Add DIPEA (3.0 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Proceed to the General Workup and Purification Procedure (Section 3.3).
General Workup and Purification Procedure
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.[13]
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Reagents:
-
EDC and HATU: These are potent sensitizers and can cause skin irritation. Avoid inhalation of dust and direct contact with skin and eyes.[16]
-
DIPEA and DMF: These are irritants. Handle with care and avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- H
- Amine to Amide Mechanism - H
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Varma, R. S., & Kumar, D. (2000). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Tetrahedron Letters, 41(21), 4157-4160. [Link]
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. [Link]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Preparation of amides using DCC. Khan Academy. [Link]
- Amide coupling reaction in medicinal chemistry.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- L. J. H. Miles, et al. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.Organic Process Research & Development, 9(1), 30-37. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- A representative overview of amide bond-forming strategies.
- Coupling Reagents.
- MSDS of 5-Bromo-2-hydroxynicotinic acid. Capot Chemical. [Link]
- Setliff, F. L., & Caldwell, J. Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid.Journal of the Arkansas Academy of Science, 45(1), 28. [Link]
- De Figueiredo, R. M., & Suppo, J. S. (2016). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.Chemistry–A European Journal, 22(44), 15556-15575. [Link]
- This compound. Amerigo Scientific. [Link]
- Literature methods for the amide bond formation and this work.
- Amide Synthesis. Fisher Scientific. [Link]
- G. M. G. Giblin, et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry, 11(26), 4319-4322. [Link]
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The Strategic Importance of the 5-Bromo-2-methoxynicotinic Acid Scaffold
An In-Depth Guide to the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of kinase inhibitors, leveraging this compound as a pivotal starting material. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles and strategic considerations in drug design. We will explore the rationale behind using this specific scaffold, detail robust synthetic protocols, and discuss the structure-activity relationships that drive inhibitor potency and selectivity.
This compound is a highly versatile and valuable building block in medicinal chemistry for the development of targeted kinase inhibitors.[1] Its utility stems from the strategic placement of three key functional groups on the pyridine ring, each offering a distinct handle for molecular elaboration.
-
The Pyridine Core and 2-Methoxy Group: The pyridine ring is a common pharmacophoric element in kinase inhibitors. The nitrogen atom, along with the adjacent methoxy group, frequently forms critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site.[2][3] This interaction is a cornerstone of binding affinity for many inhibitors, anchoring the molecule in the active site.
-
The Bromine Atom at the 5-Position: The bromine atom is an exceptionally useful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This allows for the strategic introduction of a wide variety of aryl and heteroaryl moieties. These appended groups can be designed to extend into adjacent hydrophobic pockets or allosteric sites within the kinase domain, significantly enhancing both potency and selectivity.[6][7]
-
The Carboxylic Acid at the 3-Position: The carboxylic acid provides a reliable point for derivatization, most commonly through amide bond formation.[8][9] This allows for the connection of various side chains that can modulate physicochemical properties (like solubility and cell permeability) or engage with the solvent-exposed region of the active site, further refining the inhibitor's biological profile.
This trifecta of functionalities makes this compound an ideal starting point for building diverse libraries of kinase inhibitors, enabling systematic exploration of structure-activity relationships (SAR).[10][11]
Synthetic Strategy: A Two-Pronged Approach
The synthesis of kinase inhibitors from this scaffold typically follows a logical and efficient two-step workflow: first, diversification at the 5-position via cross-coupling, followed by elaboration of the carboxylic acid via amide coupling.
Sources
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Application Notes & Protocols: 5-Bromo-2-methoxynicotinic Acid as a Cornerstone Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 5-Bromo-2-methoxynicotinic Acid
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. This compound has emerged as a preeminent scaffold due to its intrinsic chemical versatility and strategic placement of functional groups. This substituted pyridine derivative is more than a simple starting material; it is a sophisticated tool for medicinal chemists, enabling rapid and systematic exploration of chemical space.
Its structure features three key points of functionality:
-
A carboxylic acid at the 3-position, providing a robust handle for amide bond formation—a cornerstone of pharmaceutical chemistry.
-
An electron-donating methoxy group at the 2-position, which modulates the electronic character of the pyridine ring and can serve as a hydrogen bond acceptor in ligand-target interactions.
-
A bromine atom at the 5-position, which is not merely a placeholder but a versatile anchor for a host of palladium-catalyzed cross-coupling reactions.[1]
This unique combination allows for the methodical construction of diverse molecular libraries, making it an invaluable asset in structure-activity relationship (SAR) studies and the development of novel therapeutic agents, including kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] This guide provides an in-depth exploration of its applications, complete with field-proven protocols and the scientific rationale behind its use.
Physicochemical & Structural Data
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 54916-66-4 | [2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [2][3] |
| Molecular Weight | 232.03 g/mol | [2][3] |
| IUPAC Name | 5-bromo-2-methoxypyridine-3-carboxylic acid | [3][4] |
| SMILES | COC1=C(C=C(C=N1)Br)C(=O)O | [3][4] |
| Typical Purity | ≥97% | [4][5] |
| Synonyms | 5-Bromo-2-methoxypyridine-3-carboxylic acid | [3] |
Core Synthetic Applications & Rationale
The true power of this compound lies in its capacity to undergo selective and high-yield transformations at its bromine and carboxylic acid functionalities. These reactions are pillars of modern medicinal chemistry for constructing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is an indispensable method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals.[6][7] The bromine atom at the C5 position of the scaffold serves as an ideal electrophilic partner for this transformation.
Causality & Rationale: By coupling the pyridine core with a diverse array of boronic acids or esters, chemists can systematically probe the impact of various substituents on biological activity.[8] This allows for the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetics. The reaction is renowned for its functional group tolerance, making it suitable for complex molecule synthesis.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of carbon-nitrogen bonds is fundamental to drug design, as the arylamine motif is a key pharmacophore in countless therapeutic agents. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast range of primary and secondary amines.[10][11][12]
Causality & Rationale: This reaction allows for the introduction of diverse amine-containing fragments at the C5 position. This is crucial for modulating solubility, basicity (pKa), and establishing key hydrogen bonding interactions with the biological target. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific amine coupling partner.[10][12]
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.[10][11]
Amide Bond Formation: The Gateway to Bioactive Derivatives
The carboxylic acid moiety is arguably the most versatile functional group on the scaffold. It serves as the primary attachment point for a vast array of amines via amide bond formation, a reaction central to peptide and medicinal chemistry.
Causality & Rationale: Amide bonds are stable, structurally defined, and capable of participating in crucial hydrogen bonding networks within a protein's active site. By coupling this compound with a library of amines, researchers can build molecules that probe specific pockets of a target protein, thereby optimizing binding affinity and selectivity. The use of modern coupling reagents like HATU or EDC/HOBt ensures efficient and clean conversion under mild conditions.[13]
Caption: A typical experimental workflow for amide bond formation.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. As a self-validating system, each protocol includes steps for reaction monitoring, which are crucial for optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of a this compound Ester
Rationale: Esterifying the carboxylic acid prior to coupling can prevent potential side reactions and improve solubility. The protocol is adapted from established methods for similar bromopyridine substrates.[6][7]
Materials:
-
Methyl 5-bromo-2-methoxynicotinate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[6]
-
Anhydrous, degassed 1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromo-2-methoxynicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv). Subsequently, add the degassed solvent mixture (Dioxane/Water) via syringe to achieve a concentration of ~0.1 M with respect to the starting ester.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Protocol 2: Buchwald-Hartwig Amination
Rationale: This protocol uses a common and effective catalyst system for the amination of heteroaryl bromides. The choice of ligand is critical and may require screening for optimal results with challenging amines.[10][12][14]
Materials:
-
This compound or its ester (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[10]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (0.04 equiv)[14]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[10]
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or sealed microwave vial, magnetic stir bar, inert gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube containing a stir bar.
-
Reagent Addition: Add the this compound derivative (1.0 equiv) to the tube. Seal the vessel, remove from the glovebox (if used), and establish an inert atmosphere.
-
Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.[12] Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 16-24 hours.[10]
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.[10][15]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025).
- Guidechem. (n.d.). How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025).
- Amerigo Scientific. (n.d.). This compound.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
- BenchChem. (2025).
- J&K Scientific. (n.d.). This compound, 98% | 54916-66-4.
- Advanced ChemBlocks. (2014). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
- ChemicalBook. (n.d.). This compound | China | Manufacturer.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-53.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
- ResearchGate. (n.d.). Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)...
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Application Note: High-Yield Esterification Protocols for 5-Bromo-2-methoxynicotinic Acid in Pharmaceutical Intermediate Synthesis
Abstract This document provides detailed experimental protocols for the esterification of 5-Bromo-2-methoxynicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[1] Recognizing the diverse needs and available resources in research and development laboratories, we present two robust and validated methods: the mild and highly efficient Steglich esterification and the classic, high-yielding thionyl chloride-mediated acid chloride formation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive walkthrough from reaction setup to product characterization, grounded in established chemical principles and safety practices.
Introduction and Strategic Importance
This compound and its ester derivatives are valuable building blocks in medicinal chemistry, notably in the development of antagonists for dopamine and serotonin receptors.[1] The ester functional group serves as a versatile handle for subsequent amide couplings or other transformations. The choice of esterification method is critical, as it must be compatible with the heterocyclic nature of the pyridine ring and ensure high conversion without compromising the integrity of the methoxy and bromo substituents.
The protocols herein are designed to address common challenges such as steric hindrance and the moderate reactivity of heteroaromatic carboxylic acids. We provide a rationale for each procedural step, empowering the scientist to not only execute the synthesis but also to understand and adapt the methodology as needed.
Mechanistic Considerations: A Tale of Two Pathways
The selection of an esterification strategy depends on factors like substrate sensitivity, desired scale, and reagent availability. We detail two distinct, reliable pathways.
-
Method A: Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[2][3] The reaction proceeds under exceptionally mild, neutral conditions.[4] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"), which is then readily attacked by the alcohol to yield the final product and the insoluble dicyclohexylurea (DCU) byproduct.[2][5] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[4]
-
Method B: Thionyl Chloride (SOCl₂) Activation: This classic approach involves converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride. This electrophilic species reacts rapidly and irreversibly with an alcohol to form the ester. The byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. This method is robust and often provides excellent yields, but requires stringent safety precautions due to the corrosive and toxic nature of thionyl chloride.[6][7]
Protocol A: Steglich Esterification of this compound
This protocol is recommended for its mild conditions and high efficiency, especially for small to medium-scale synthesis.
Materials and Reagents
| Reagent/Material | M.W. | Amount (for 1 mmol scale) | Moles | Purity | Notes |
| This compound | 232.03 | 232 mg | 1.0 mmol | >95% | Starting material[8] |
| Alcohol (e.g., Methanol) | 32.04 | ~5 mL | - | Anhydrous | Reactant and solvent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 mg | 1.1 mmol | >99% | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 mg | 0.1 mmol | >99% | Catalyst[3] |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous | Reaction Solvent |
| Diethyl Ether | - | As needed | - | - | For work-up |
| Saturated NaHCO₃ solution | - | As needed | - | - | For washing |
| Brine | - | As needed | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | Drying agent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (232 mg, 1.0 mmol) and 4-Dimethylaminopyridine (12 mg, 0.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and the desired alcohol (e.g., Methanol, 1.5 equiv, 61 µL, 1.5 mmol). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon DCC addition.
-
DCC Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL) and add it dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system like Hexane:Ethyl Acetate (2:1). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.
Protocol B: Thionyl Chloride-Mediated Esterification
This protocol is a robust alternative, suitable for producing larger quantities where the use of hazardous reagents can be safely managed.
Materials and Reagents
| Reagent/Material | M.W. | Amount (for 1 mmol scale) | Moles | Purity | Notes |
| This compound | 232.03 | 232 mg | 1.0 mmol | >95% | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 143 µL | 2.0 mmol | >99% | Activating agent |
| Alcohol (e.g., Methanol) | 32.04 | 5 mL | - | Anhydrous | Reactant and solvent |
| Toluene or DCM | - | 10 mL | - | Anhydrous | Reaction Solvent |
| N,N-Dimethylformamide (DMF) | - | 1 drop | - | Anhydrous | Catalytic |
| Saturated NaHCO₃ solution | - | As needed | - | - | For quenching/washing |
| Brine | - | As needed | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | Drying agent |
Step-by-Step Experimental Procedure
-
Safety First: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and reacts violently with water.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound (232 mg, 1.0 mmol) and anhydrous toluene or DCM (10 mL).
-
Activation: Add a catalytic drop of DMF. Slowly add thionyl chloride (143 µL, 2.0 mmol) to the suspension at room temperature.
-
Acyl Chloride Formation: Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction should become a clear solution as the acid is converted to the soluble acyl chloride. The exhaust from the condenser should be vented through a scrubber containing a base solution (e.g., NaOH) to neutralize HCl and SO₂ gases.
-
Removal of Excess SOCl₂: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with anhydrous toluene (2 x 5 mL) to ensure all traces are removed.
-
Ester Formation: Re-dissolve the resulting crude acyl chloride in 5 mL of anhydrous DCM and cool the flask to 0 °C. Slowly add the desired anhydrous alcohol (e.g., Methanol, 5 mL).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
General Work-Up and Purification Procedures
The following steps are generally applicable after the reaction is deemed complete by TLC.
-
Filtration (for Steglich Protocol): Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Quenching (for Thionyl Chloride Protocol): Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid chloride and neutralize HCl.
-
Liquid-Liquid Extraction: Transfer the filtrate (or quenched mixture) to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).[9] This removes unreacted acid, DMAP (for Steglich), and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product.[3][10][11]
Product Characterization
Confirm the identity and purity of the final ester product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the new ester alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl stretch (~1720-1740 cm⁻¹).
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
Safety Precautions
-
General: Always work in a well-ventilated area and wear appropriate PPE (lab coat, safety glasses, and gloves).[13]
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl, SO₂). Handle exclusively in a chemical fume hood.[6][7] Ensure a base trap is used for quenching off-gases.
-
DCC: A potent skin sensitizer and allergen. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and minimize exposure.
References
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Fiveable. (n.d.). Steglich Esterification Definition.
- Jessie, C., et al. (2021).
- Tran, P. H., et al. (2021). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
- McGill, C. A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8.
- Izumi, Y., et al. (2014). Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring.
- McGill, C. A., et al. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst, 128, 1467-1470.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
- Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Pomeisl, K., et al. (2018). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. The Journal of Organic Chemistry.
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- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
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- Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
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Introduction: The Strategic Value of 5-Bromo-2-methoxynicotinic Acid in Modern Synthesis
An in-depth guide to the strategic application of 5-Bromo-2-methoxynicotinic acid in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.
This compound is a highly versatile heterocyclic building block, pivotal in the field of medicinal chemistry.[1][2] Its strategic importance stems from the orthogonal reactivity of its functional groups: a carboxylic acid ready for amide or ester formation, and a bromine atom at the 5-position, primed for a variety of palladium-catalyzed cross-coupling reactions.[1] This dual functionality allows for the systematic construction of complex molecular architectures and diverse compound libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery.[1][3]
Palladium-catalyzed cross-coupling reactions represent a revolutionary force in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[4][5][6] For a scaffold like this compound, these reactions unlock pathways to novel derivatives that are otherwise difficult to access, making it a cornerstone for synthesizing inhibitors of various enzymes and modulators of therapeutic targets.[1][7] This guide provides a detailed exploration of the core palladium-catalyzed methodologies applicable to this substrate, complete with mechanistic insights and field-tested laboratory protocols.
Core Principles: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle. A grasp of this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three main stages: oxidative addition, transmetalation (for C-C couplings) or association/deprotonation (for C-N couplings), and reductive elimination.[4][5][8]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[4][9]
-
Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the bromide.[5][9] This assembles both coupling partners on the same metal atom.
-
Reductive Elimination : The final step involves the two organic fragments coupling together to form the new C-C or C-N bond. This process reduces the palladium back to its initial Pd(0) state, which is then ready to re-enter the catalytic cycle.[4][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[4][10] It is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System : A combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand is often used. The ligand stabilizes the Pd(0) species and modulates its reactivity. For heteroaromatic substrates, ligands like SPhos or XPhos can be highly effective. Alternatively, a pre-formed, air-stable complex like Pd(PPh₃)₄ can be used for simplicity.[11]
-
Base : The base is crucial for activating the boronic acid, facilitating the transmetalation step.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. The choice of base can significantly impact yield, with Cs₂CO₃ often being more effective for challenging couplings.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically employed. Water is necessary to dissolve the inorganic base and assist in the catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-2-methoxynicotinic acid derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst Addition : In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the solvent. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) to the flask via syringe.
-
Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS (typically 4-12 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and acidify the aqueous solution to pH ~3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Purification : Collect the resulting solid by vacuum filtration. Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Application II: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing direct access to C(sp²)-C(sp) bonds.[12][13] Arylalkynes are valuable intermediates and structural motifs in natural products and materials science.[12] Modern protocols often omit the traditional copper(I) co-catalyst to prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and to simplify purification.[12]
Causality Behind Experimental Choices:
-
Catalyst System : A common system is PdCl₂(PPh₃)₂. The palladium catalyst facilitates the oxidative addition and reductive elimination steps.
-
Base : An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It serves both to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne, forming the reactive acetylide species.[14]
-
Solvent : Anhydrous polar aprotic solvents like DMF or THF are typically used to ensure solubility of all components.
Detailed Protocol: Copper-Free Sonogashira Coupling
Objective: To synthesize 5-alkynyl-2-methoxynicotinic acid derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03-0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous, degassed DMF (5 mL).
-
Reagent Addition : Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol) to the solution via syringe.
-
Catalyst Addition : Add PdCl₂(PPh₃)₂ (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Reaction Execution : Heat the mixture to 60-80 °C. Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up : After cooling, pour the reaction mixture into water (20 mL). Acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Purification : Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. If needed, purification can be achieved by column chromatography on silica gel.
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation central to the synthesis of countless pharmaceuticals.[15][16] This reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Ligand Selection (Critical) : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to promote both the oxidative addition and the challenging C-N reductive elimination step.[17][18]
-
Base : A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ can sometimes be used for sensitive substrates.[15]
-
Atmosphere : The catalytic species is extremely sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for success.
Detailed Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 5-amino-2-methoxynicotinic acid derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or a pre-catalyst like XPhos Pd G3 (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Vessel Preparation (Inert Atmosphere) : Inside a glovebox or using rigorous Schlenk technique, add NaOtBu (1.5 mmol) to a dry reaction vial or flask.
-
Catalyst and Reagent Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (XPhos, 0.04 mmol), and this compound (1.0 mmol).
-
Solvent and Amine Addition : Add the anhydrous, degassed solvent (5 mL), followed by the amine (1.2 mmol) via syringe.
-
Reaction Execution : Seal the vessel tightly and heat to 90-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
Work-up : Cool the reaction to room temperature. Carefully quench the mixture by adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : The carboxylic acid product often remains in the aqueous layer after the initial extraction. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry. Further purification can be performed via chromatography if necessary.
General Workflow and Data Summary
The execution of these cross-coupling reactions follows a consistent workflow, from careful setup under an inert atmosphere to product isolation and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Comparative Overview of Reaction Parameters
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Dioxane / H₂O | 80-100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | TEA, DIPEA | DMF, THF | 60-80 |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 |
Safety and Handling Precautions
-
Palladium Catalysts : While generally low in toxicity, palladium compounds should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases : Strong bases like sodium tert-butoxide are corrosive and highly moisture-sensitive.[15] Handle exclusively under an inert atmosphere.
-
Solvents : Anhydrous solvents are often flammable and should be handled in a well-ventilated fume hood. Degassing procedures should be performed with care.
-
General : Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This compound is a powerful and adaptable building block for modern drug discovery. Mastery of its palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provides chemists with a reliable and efficient toolkit for synthesizing diverse libraries of novel compounds. The protocols and insights provided in this guide serve as a robust foundation for researchers to innovate and accelerate the development of next-generation therapeutics.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. Benchchem.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
- Previous palladium-mediated cross-coupling reactions involving... | Download Scientific Diagram.
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- This compound. Amerigo Scientific.
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- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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Application Note & Protocols: Leveraging 5-Bromo-2-methoxynicotinic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient identification of high-quality chemical starting points for previously intractable targets.[1][2] This application note provides a detailed guide for researchers on the strategic use of 5-Bromo-2-methoxynicotinic acid , a versatile and powerful fragment, within an FBDD workflow. We delve into the theoretical and practical advantages conferred by its unique chemical features—most notably the bromine atom, which serves as both a potent halogen bond donor and an invaluable tool for crystallographic screening.[3][4][5] This document furnishes detailed protocols for primary screening and validation using Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, alongside expert insights into the causality behind key experimental choices.
Introduction: The Rationale for Halogenated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) begins with screening libraries of low-molecular-weight compounds (typically < 300 Da) to identify weak but highly efficient binders to a biological target.[6][7] These initial "hits," though possessing low affinity (micromolar to millimolar range), form high-quality interactions and serve as superior starting points for optimization into potent, drug-like leads.[2][7][8]
The strategic inclusion of halogen atoms, particularly bromine and iodine, in fragment libraries has gained significant traction.[9] This is due to their ability to form halogen bonds , a highly directional, non-covalent interaction between an electropositive region on the halogen (the σ-hole) and a nucleophilic partner (e.g., a backbone carbonyl oxygen) on the protein.[10][11][12] This interaction can substantially enhance binding affinity and specificity, providing a defined vector for fragment elaboration.[12][13]
Brominated fragments, in particular, offer a dual advantage:
-
Effective Halogen Bonding: Bromine possesses a well-defined σ-hole, making it an excellent halogen bond donor.[10]
-
Anomalous Scattering in X-ray Crystallography: The bromine atom's ability to anomalously scatter X-rays provides an unambiguous signal to locate the fragment in electron density maps. This is critically important for fragments that bind weakly or have partial occupancy, which often results in weak and difficult-to-interpret electron density.[3][4][14]
Profile: this compound
This compound is an exemplary fragment for FBDD campaigns. Its structure is simple yet rich in features that are advantageous for probing protein binding sites.
Physicochemical Properties
This fragment aligns well with the widely accepted "Rule of Three" for fragment design, ensuring a higher probability of efficient binding and good starting points for optimization.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 232.03 g/mol [15][16] | ≤ 300 Da | Ensures fragment-like simplicity and avoids excessive entropic penalty upon binding. |
| cLogP | ~1.5 - 2.0 (Est.) | ≤ 3 | Balances solubility with sufficient non-polar character for binding. |
| H-Bond Donors | 1 (from -COOH) | ≤ 3 | Provides a key interaction point without excessive polarity. |
| H-Bond Acceptors | 3 (N, OCH₃, C=O) | ≤ 3 | Offers multiple potential interaction sites for probing the target surface. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility increases the likelihood of adopting a bioactive conformation. |
Key Features for Drug Discovery
-
Bromine Atom: Enables strong halogen bonding and facilitates crystallographic hit identification.[3][4]
-
Carboxylic Acid: A versatile group that can act as a hydrogen bond donor/acceptor or form salt bridges. It serves as a primary vector for fragment growth.
-
Methoxy Group: A hydrogen bond acceptor that can probe hydrophobic pockets with some polar character.
-
Pyridine Ring: A common scaffold in medicinal chemistry that provides a rigid core and can participate in π-stacking interactions.
Experimental Workflows & Protocols
A robust FBDD campaign employs orthogonal biophysical methods to identify and validate fragment hits, minimizing false positives and providing rich data for subsequent optimization.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a high-throughput, sensitive technique for detecting binding events in real-time. It is ideal for primary screening of fragment libraries.
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (K_D).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein of interest.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
This compound solid.
-
High-quality DMSO.
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-12000 RU).
-
Deactivate remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl.
-
Causality Note: A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Create a dilution series in running buffer. A typical fragment screening concentration range is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (typically ≤ 1%).
-
Causality Note: Matching DMSO concentration is critical to minimize bulk shift artifacts that can be misinterpreted as binding signals.
-
-
Screening Run:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform buffer injections (blanks) to establish a stable baseline.
-
Inject the fragment dilutions over the target and reference flow cells. A typical contact time is 60-120 seconds, followed by a 120-300 second dissociation phase.
-
Causality Note: For fragments, which typically have fast on/off rates, the binding signal will reach equilibrium quickly. The shape of the sensorgram provides initial clues about binding kinetics.
-
-
Data Analysis:
-
Double-reference the data by subtracting the reference flow cell signal from the active cell signal, and then subtracting the average of the blank injections.
-
Plot the equilibrium response (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (K_D).
-
Protocol 2: Hit Validation and Mapping with NMR Spectroscopy
NMR is a powerful method for validating hits and mapping their binding location on the protein surface.[17][18] Protein-observed 2D experiments like ¹H-¹⁵N HSQC are considered a gold standard.[19][20]
Objective: To confirm the binding of this compound and identify the amino acid residues involved in the interaction.
Materials:
-
High-field NMR spectrometer with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein.
-
NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
Fragment stock solution in deuterated DMSO (DMSO-d₆).
Methodology:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Causality Note: This concentration range is a balance between achieving good signal-to-noise in a reasonable time and minimizing protein aggregation.
-
-
Acquire Reference Spectrum:
-
Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference "fingerprint" of the unbound protein. Each peak corresponds to a specific backbone N-H group.
-
-
Fragment Titration:
-
Add a small aliquot of the this compound stock solution to the protein sample to achieve a desired protein:fragment molar ratio (e.g., 1:5 or 1:10).
-
Record another ¹H-¹⁵N HSQC spectrum under identical conditions.
-
Causality Note: Adding the fragment from a concentrated stock minimizes dilution of the protein sample. A control titration with DMSO-d₆ alone should be performed to ensure observed changes are not due to the solvent.
-
-
Data Analysis:
-
Overlay the reference spectrum and the fragment-bound spectrum.
-
Identify peaks that show Chemical Shift Perturbations (CSPs) , which are changes in peak position. Significant CSPs indicate that the corresponding amino acid residues are in or near the fragment's binding site.
-
If backbone resonance assignments for the protein are available, the perturbed residues can be mapped directly onto the protein's 3D structure.[19]
-
The magnitude of the CSPs can be used to estimate the K_D by performing a full titration series and fitting the data.
-
Protocol 3: Structural Characterization with X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based design.[1][21] The bromine atom in this compound is a key asset here.
Objective: To determine the three-dimensional binding mode of this compound.
Materials:
-
Crystals of the target protein.
-
Cryoprotectant solution.
-
Soaking solution containing this compound (1-10 mM).
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking:
-
Grow high-quality crystals of the target protein.
-
Transfer a crystal into a droplet of reservoir solution containing 1-10 mM of this compound. The fragment should be dissolved from a DMSO stock, with the final DMSO concentration kept low (e.g., 1-5%).
-
Allow the crystal to soak for a period ranging from minutes to hours.
-
Causality Note: Soaking is often preferred over co-crystallization for fragments as it avoids potential interference with the crystallization process. The optimal soaking time and fragment concentration must be determined empirically.
-
-
Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect a diffraction dataset at a synchrotron beamline.
-
Crucially, collect data at or near the bromine absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal. [3][4]
-
Causality Note: This anomalous signal is the key advantage. It allows for the unambiguous identification of the bromine atom's position, even if the overall electron density for the fragment is weak due to low occupancy.[14]
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure.
-
Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the bromine atoms.
-
Use the location of the bromine peak to confidently build the rest of the this compound molecule into the difference electron density (Fo-Fc) map.
-
Refine the protein-fragment complex structure to high resolution.
-
From Hit to Lead: The Path Forward
Once a confirmed, structurally characterized hit like this compound is identified, the hit-to-lead phase begins. The high-resolution crystal structure is the roadmap for this process.
-
Fragment Growing: The carboxylic acid and the position opposite the bromine atom are prime vectors for chemical elaboration. New chemical matter can be added to extend into nearby pockets, picking up additional favorable interactions and increasing affinity and selectivity.
-
Fragment Linking: If other fragments are found to bind in adjacent sites, the fragments can be chemically linked together to create a larger, higher-affinity molecule.
-
Structure-Activity Relationship (SAR): The initial hit provides the basis for generating a preliminary SAR by synthesizing or purchasing close analogues. The REFiL (Rapid Elaboration of Fragments into Leads) workflow is an efficient strategy for this phase.[8]
Conclusion
This compound represents an ideal tool for fragment-based drug discovery. Its adherence to the "Rule of Three," coupled with the potent combination of a halogen bond donor and an anomalous scatterer, provides researchers with a significant advantage. The bromine atom not only anchors the fragment in a potentially productive interaction but also illuminates its own position during structural studies, de-risking a critical step in the FBDD cascade. The protocols outlined in this document provide a robust framework for leveraging this and similar brominated fragments to successfully identify and prosecute novel chemical matter against challenging biological targets.
References
- Schiebel, J., et al. (2016). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed Central.
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC.
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
- Pellecchia, M., et al. (2008). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.
- Li, L., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Li, L., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate.
- Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Semantic Scholar.
- Basilicata, M. F., et al. (2018). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. ACS Publications.
- Lin, F.-Y., & Das, D. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.
- University of Tübingen. (2012). Halogen bonding helps design new drugs. ScienceDaily.
- Wilcken, R., et al. (2013). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers.
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. ResearchGate.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
- Batool, M., et al. (2019). Fragment-based drug discovery and its application to challenging drug targets. ResearchGate.
- Chemical Register. (n.d.). This compound suppliers USA. Chemical Register.
- Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. ResearchGate.
- Erlanson, D. A., et al. (2016). The rise of fragment-based drug discovery. ResearchGate.
- Xuan, J., et al. (2023). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv.
- Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
- O2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.
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- 4. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-methoxynicotinic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals Field: Organic Synthesis, Medicinal Chemistry
Introduction: The Strategic Value of 5-Bromo-2-methoxynicotinic Acid
This compound is a highly versatile pyridine-based building block in medicinal chemistry and materials science. Its structure presents three key functional handles for diversification: a carboxylic acid, a bromine atom at the C-5 position, and a methoxy group at the C-2 position. The bromine atom is particularly valuable as it serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards such transformations[1]. This guide provides detailed protocols and scientific rationale for leveraging this starting material to construct novel and complex heterocyclic scaffolds, with a focus on robust and widely applicable palladium-catalyzed methodologies.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, forming the cornerstone of modern synthetic chemistry[2]. For this compound, three key transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—offer reliable pathways to a diverse library of derivatives. These derivatives can then serve as advanced intermediates for subsequent cyclization reactions to form novel fused or polycyclic heterocyclic systems.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester[1][3][4]. This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Principle & Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex[1][3].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, and the reactivity order for halogens is I > Br > Cl[1].
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) center, forming an R¹-Pd-R² complex[4]. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle[1][3].
Detailed Protocol: Synthesis of 5-Aryl-2-methoxynicotinic acids
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of Argon, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-methoxynicotinic acid.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ often provides better stability and efficiency for heteroaromatic substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent | Dioxane/Water | The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species. Dioxane solubilizes the organic components. |
| Temperature | 80-100 °C | Provides the necessary activation energy for oxidative addition and other steps in the catalytic cycle without causing significant degradation. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine[5][6]. This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals[7]. It offers a significant advantage over classical methods, which often require harsh conditions and have limited scope[6].
Principle & Mechanistic Rationale
The catalytic cycle is analogous to that of Suzuki coupling but tailored for C-N bond formation[5][7].
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed via reductive elimination, regenerating the Pd(0) catalyst[5].
The choice of phosphine ligand is critical for the success of this reaction. Sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step, which can be challenging[5].
Detailed Protocol: Synthesis of 5-(Substituted-amino)-2-methoxynicotinic acids
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-2.0 equiv)
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: RuPhos, XPhos, or BINAP (2-8 mol%)
-
Base: NaOtBu or K₃PO₄ (1.5-3.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or microwave vial.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent, followed by the amine substrate, via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[5].
-
If the product precipitates, it can be filtered. Otherwise, acidify with 1M HCl to pH ~5-6 and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / RuPhos | A highly active "third-generation" system effective for a broad range of amines and aryl halides, including electron-deficient pyridines. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine without competing in the reaction. K₃PO₄ is a milder alternative for sensitive substrates. |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent that is compatible with the strong base and effectively solubilizes the reaction components. Anhydrous conditions are critical. |
| Temperature | 100-110 °C | Necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Part 3: Intramolecular Cyclization for Fused Heterocycle Synthesis
The derivatives synthesized via Suzuki and Buchwald-Hartwig couplings are ideal precursors for constructing novel, fused heterocyclic systems. For example, a 5-aryl-2-methoxynicotinic acid bearing an ortho-amino or ortho-hydroxyl group on the newly introduced aryl ring can undergo intramolecular cyclization to form complex polycyclic scaffolds.
Example Pathway: Pictet-Spengler type Cyclization
A 5-aryl derivative with an ortho-aminoethyl substituent can be a substrate for a Pictet-Spengler reaction. The carboxylic acid of the nicotinic acid moiety can be converted to an aldehyde, which then undergoes acid-catalyzed condensation and cyclization with the aminoethyl group to form a fused tetrahydro-β-carboline-like system. Such reactions are pivotal in the synthesis of natural products and pharmacologically active compounds[8].
This generalized protocol involves first synthesizing the necessary precursor via Suzuki coupling, followed by functional group manipulation (e.g., reduction of the carboxylic acid to an aldehyde), and finally, the key cyclization step. Each of these stages would require specific optimization based on the exact substrate. The ease of synthesis and potential for high biological activity in the resulting derivatives encourages the exploration of such cyclization reactions[9].
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of novel heterocyclic compounds. By employing robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can readily access a diverse range of substituted pyridine derivatives. These intermediates are, in turn, valuable precursors for subsequent intramolecular cyclization reactions, opening the door to complex, polycyclic scaffolds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the rich chemistry of this versatile building block.
References
- Gawenda, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6299.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- American Chemical Society. (n.d.). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- DOKUMEN.PUB. (n.d.). Palladium Catalyzed Synthesis of Heterocycles.
- Aronica, L. A., & Albano, G. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(11), 3324.
- Wang, Y., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(14), 5522.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Lautens, M., et al. (2018). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Synthesis of Heterocycles via Palladium π-Olefin and π-Alkyne Chemistry.
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Application Notes & Protocols: Strategic Protection of 5-Bromo-2-methoxynicotinic Acid
Abstract
5-Bromo-2-methoxynicotinic acid is a highly versatile heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures.[1] Its utility is derived from its multiple reactive sites: a carboxylic acid, a nucleophilic pyridine nitrogen, and a bromine-substituted aromatic ring amenable to cross-coupling reactions. However, this multi-functionality necessitates a robust and strategic approach to chemical protection to achieve chemoselectivity in multi-step synthetic sequences. This guide provides an in-depth analysis of protecting group strategies for the carboxylic acid and pyridine nitrogen moieties of this key intermediate. We present field-proven protocols, discuss the causal logic behind the selection of protecting groups, and offer a comparative analysis to aid researchers in designing efficient and high-yielding synthetic routes.
Introduction: The Synthetic Challenge
The chemical personality of this compound is defined by two principal functional groups: the carboxylic acid at the C3 position and the pyridine nitrogen. The carboxylic acid can act as a proton source or a nucleophile (as a carboxylate), while the pyridine nitrogen is a Lewis base and a potential nucleophile.[2] In complex syntheses, these groups can interfere with desired transformations, such as metal-catalyzed cross-couplings at the C5-bromo position or delicate manipulations of other parts of the molecule. Therefore, temporarily masking these functional groups is not merely an option but a foundational requirement for success.[3]
The ideal protecting group strategy involves:
-
Ease of Installation: The group should be introduced in high yield under mild conditions.[4]
-
Robust Stability: It must withstand the reaction conditions of subsequent synthetic steps.
-
Selective Removal (Deprotection): The group should be cleaved in high yield under conditions that do not affect other functional groups in the molecule.[4]
This document will explore strategies for the individual protection of each functional group and conclude with a discussion on orthogonal schemes, where multiple protecting groups are used and removed sequentially.[5]
Protecting the Carboxylic Acid Moiety
The primary reason to protect the carboxylic acid is to mask its acidic proton and prevent the carboxylate from acting as a nucleophile.[6] The most common and effective strategy is its conversion to an ester. The choice of ester depends on the desired deprotection conditions.
Strategy 1: Methyl or Ethyl Esters (Base-Labile Protection)
Methyl and ethyl esters are classic choices, stable to a wide range of non-hydrolytic conditions, including many metal-catalyzed reactions and mild reductions. Their removal is typically achieved via saponification (base-mediated hydrolysis).
Protocol 2.1.1: Fischer Esterification for Methyl/Ethyl Ester Formation
This protocol is based on the acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, which also serves as the solvent.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of acid).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Neutralization: Carefully pour the residue into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel if necessary.[7]
Protocol 2.1.2: Saponification for Methyl/Ethyl Ester Deprotection
-
Setup: Dissolve the methyl or ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the hydrolysis by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~4-5 with 1M hydrochloric acid (HCl). The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with an organic solvent.[8]
Strategy 2: tert-Butyl (t-Bu) Ester (Acid-Labile Protection)
The tert-butyl ester is an excellent choice when base-sensitive functional groups are present in the molecule. Its steric bulk provides high stability towards basic and nucleophilic conditions, while it is readily cleaved under acidic conditions.
Protocol 2.2.1: tert-Butyl Ester Formation
-
Setup: Dissolve this compound (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or dioxane in a pressure-rated vessel.
-
Catalyst & Reagent: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Cool the mixture to -78 °C and condense isobutylene gas into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Work-up: Carefully vent the vessel. Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Isolation: Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by chromatography as needed.
Protocol 2.2.2: Acidic Cleavage of tert-Butyl Ester
-
Setup: Dissolve the t-butyl ester in an organic solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM is commonly used.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization.[9]
Comparative Data for Carboxylic Acid Protecting Groups
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability Profile |
| Methyl/Ethyl Ester | H⁺, MeOH or EtOH, reflux[7] | LiOH or NaOH, THF/H₂O[8] | Stable to acid, mild reduction, organometallics. Labile to strong base. |
| tert-Butyl Ester | H⁺, isobutylene[5] | TFA or HCl in DCM[9] | Stable to base, nucleophiles, hydrogenation. Labile to strong acid. |
| Benzyl Ester | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Labile to hydrogenolysis. |
Protecting the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen imparts basic and nucleophilic character, which can complicate reactions involving electrophiles or strong bases (by acting as a ligand for metal catalysts). Two primary strategies are effective for masking this reactivity.
Strategy 1: Pyridine N-Oxide Formation
Formation of an N-oxide is a robust method to protect the pyridine nitrogen. This modification withdraws electron density from the ring, decreasing its nucleophilicity and basicity. It also alters the regioselectivity of electrophilic substitution, although this is less of a concern for this specific molecule.
Protocol 3.1.1: N-Oxide Formation
This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-methylpyridine N-oxide.[10][11]
-
Setup: Suspend the this compound (or its ester derivative) (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Add aqueous hydrogen peroxide (30-35% solution) (1.5-2.0 eq) to the mixture.
-
Reaction: Heat the mixture in a water bath to 60-70 °C for 4-12 hours. Additional portions of H₂O₂ may be required. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid.
-
Isolation: Dilute the residue with water and concentrate again. The N-oxide product may precipitate upon cooling and can be collected by filtration. Alternatively, neutralize with a base and extract with an appropriate organic solvent.
Protocol 3.1.2: Deprotection of N-Oxide (Reduction)
-
Setup: Dissolve the pyridine N-oxide (1.0 eq) in a suitable solvent such as THF or acetic acid.
-
Reducing Agent: Add a reducing agent. Common choices include:
-
Zinc Dust: Add zinc dust (2-4 eq) and stir at room temperature. The reaction may require gentle heating.[12]
-
Triphenylphosphine (PPh₃): Add PPh₃ (1.1-1.5 eq) and heat the mixture to reflux.
-
-
Reaction: Monitor the deoxygenation by TLC until completion.
-
Work-up: Filter the reaction mixture to remove any solids (e.g., zinc or triphenylphosphine oxide). Concentrate the filtrate and purify the residue by extraction and/or chromatography.
Strategy 2: Borane Complexation
Complexing the pyridine nitrogen with borane (BH₃) effectively masks its lone pair, rendering it non-basic and non-nucleophilic. This protection is stable to many non-acidic reaction conditions but is easily removed.
Protocol 3.2.1: Borane Complex Formation
-
Setup: Dissolve the pyridine substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the complex is usually rapid.
-
Work-up: The solvent can be removed in vacuo, and the resulting borane complex can often be used directly in the next step without further purification.
Protocol 3.2.2: Deprotection of Borane Complex
-
Setup: Dissolve the pyridine-borane complex in a protic solvent like methanol or ethanol.
-
Deprotection: Heat the solution to reflux for 1-4 hours. Alternatively, treat the complex with an aqueous acid (e.g., 1M HCl) at room temperature.
-
Work-up: Remove the solvent under reduced pressure. If acid was used, neutralize the solution and extract the product with an organic solvent.[12]
Orthogonal Protecting Group Strategies
In many synthetic routes, both the carboxylic acid and the pyridine nitrogen must be protected. An orthogonal strategy allows for the selective removal of one protecting group in the presence of the other, enabling sequential reactions at different sites.[13]
Scenario: A Suzuki cross-coupling reaction at the C5-bromo position is desired, followed by an amide coupling at the carboxylic acid.
-
Challenge: Standard Suzuki conditions often employ a base (e.g., K₂CO₃, Cs₂CO₃), which could potentially hydrolyze a simple ester. The free carboxylic acid could interfere with the palladium catalyst. The pyridine nitrogen could also coordinate to the palladium catalyst, inhibiting its activity.
An Orthogonal Solution:
-
Step 1: Protect the Carboxylic Acid. Convert the carboxylic acid to a tert-butyl ester . This group is stable to the basic conditions of the Suzuki coupling. (See Protocol 2.2.1).
-
Step 2: Protect the Pyridine Nitrogen. Form the pyridine N-oxide . This masks the nitrogen's lone pair and is stable to Suzuki conditions. (See Protocol 3.1.1).
-
Step 3: Perform Suzuki Coupling. React the doubly protected molecule with a boronic acid or ester under standard Pd-catalyzed conditions.
-
Step 4: Deprotect the Pyridine Nitrogen. Remove the N-oxide via reduction with PPh₃ or Zn. The t-butyl ester will remain intact. (See Protocol 3.1.2).
-
Step 5: Deprotect the Carboxylic Acid. Cleave the t-butyl ester using TFA in DCM. The newly installed group from the Suzuki reaction and the free pyridine will be unaffected. (See Protocol 2.2.2).
-
Step 6: Amide Coupling. The resulting molecule now has a free carboxylic acid, ready for standard amide bond formation (e.g., using HATU or EDC as coupling agents).
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on the judicious selection and application of protecting groups. By converting the carboxylic acid to a base-labile (methyl/ethyl) or acid-labile (tert-butyl) ester, and by masking the pyridine nitrogen as an N-oxide or a borane complex, researchers can unlock a wide array of selective transformations. Understanding the principles of orthogonal protection further empowers the synthetic chemist to design elegant and efficient routes to novel chemical entities for drug discovery and development.
References
- Krapcho, A. P., & Shaw, K. J. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6900-6902. [Link]
- Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. BenchChem.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Wikipedia. (n.d.). Silyl ether. [Link]
- Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Liu, B. N., Tang, S. G., Li, H. Y., Xu, Y. M., & Guo, C. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o1060. [Link]
- Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Zhang, Y., et al. (2018). dM-Dim for Carboxylic Acid Protection.
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Request PDF.
- Kumar, P., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers.
- Semantic Scholar. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research-s. [Link]
- Zard, S. Z., et al. (2006). An unprecedented radical ring closure on a pyridine nitrogen. RSC Publishing. [Link]
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- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Reddit. (2016). (How)
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large-scale synthesis of 5-Bromo-2-methoxynicotinic acid derivatives
An Application Note and Protocol for the Large-Scale Synthesis of 5-Bromo-2-methoxynicotinic Acid Derivatives
Abstract
This compound and its derivatives are pivotal building blocks in contemporary drug discovery, serving as key intermediates for a range of therapeutic agents.[1] This document provides a comprehensive guide for the large-scale synthesis of these valuable compounds, designed for researchers, chemists, and professionals in pharmaceutical development. The protocols detailed herein are optimized for scalability, safety, and efficiency, moving beyond theoretical chemistry to address the practical challenges of industrial production. We will explore a robust synthetic pathway, from commercially available precursors to the final derivatized products, with an emphasis on the underlying chemical principles, in-process controls, and troubleshooting strategies to ensure reproducible, high-yield outcomes.
Introduction: The Strategic Importance of this compound Scaffolds
The substituted pyridine ring is a privileged scaffold in medicinal chemistry, and this compound is a particularly versatile starting material. The bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular complexity.[2][3][4] The methoxy group at the 2-position and the carboxylic acid at the 3-position offer further sites for modification, making this scaffold a cornerstone for constructing libraries of compounds for screening and lead optimization in drug discovery programs.[5] The industrial methods for producing nicotinic acid itself often involve oxidation of substituted pyridines, highlighting the importance of robust and scalable synthetic routes for its derivatives.[6][7]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic strategy for this compound (1) begins by disconnecting the carboxylic acid group, leading back to the precursor 5-bromo-2-methoxypyridine (2). This precursor can be readily synthesized from the commercially available and cost-effective 2,5-dibromopyridine (3). This multi-step synthesis is designed for scalability and efficiency.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols: A Step-by-Step Guide
Part I: Synthesis of 5-Bromo-2-methoxypyridine (Intermediate 2)
Principle and Rationale: This step involves a nucleophilic aromatic substitution reaction. The methoxide ion (from sodium methoxide or sodium hydroxide in methanol) displaces one of the bromine atoms on the 2,5-dibromopyridine ring. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, making the reaction regioselective. This method is highly efficient and uses readily available, inexpensive reagents, making it ideal for large-scale production.[8]
Protocol:
-
Reactor Setup: In a suitable, inerted (Nitrogen or Argon) glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methanol (5 L per kg of 2,5-dibromopyridine).
-
Reagent Addition: While stirring, carefully add solid sodium hydroxide (1.1 eq.) to the methanol. The dissolution is exothermic; control the temperature to below 40°C.
-
Substrate Addition: Once the sodium hydroxide has fully dissolved, add 2,5-dibromopyridine (1.0 eq.).[8]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 5-7 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
To the resulting slurry, add water (2 L per kg of starting material) and dichloromethane (DCM) (3 L per kg).
-
Stir vigorously for 15 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a clear oil or low-melting solid.[8]
Troubleshooting:
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time and monitor by IPC. Ensure the internal temperature is at reflux. |
| Formation of Byproducts | Presence of water in reagents/solvents. | Use anhydrous methanol and fresh sodium hydroxide. |
| Low Yield | Inefficient extraction. | Perform an additional extraction with DCM. Ensure proper phase separation. |
Part II: Synthesis of this compound (Target Compound 1)
Principle and Rationale: This transformation is achieved via a Grignard reaction. 5-Bromo-2-methoxypyridine is first converted to its corresponding pyridylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide (used in the form of dry ice) to form a magnesium carboxylate salt.[9] Subsequent acidic work-up protonates the salt to yield the desired carboxylic acid. Grignard reactions with bromopyridines are well-established and can be adapted for large-scale synthesis with careful control of anhydrous conditions.[10][11][12]
Protocol:
-
Reactor Setup: In a rigorously dried, inerted reactor, place magnesium turnings (1.5 eq.).
-
Grignard Formation:
-
Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) (8 L per kg) to the magnesium.
-
Initiate the reaction with a small amount of iodine or by gentle heating. An exothermic reaction indicates initiation.
-
Once initiated, add the remaining solution of 5-bromo-2-methoxypyridine dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reactor to -78°C (dry ice/acetone bath).
-
Carefully add crushed dry ice (excess, ~5 eq.) in portions, ensuring the temperature does not rise above -60°C.
-
-
Work-up:
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with 2M HCl. The product should precipitate.
-
-
Isolation and Purification:
-
Filter the solid precipitate and wash with cold water.
-
Dry the solid under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Caption: Workflow for the synthesis of this compound.
Part III: Derivatization - Synthesis of Esters and Amides
Principle and Rationale: The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, which are common functionalities in active pharmaceutical ingredients. Esterification is typically carried out under acidic conditions (e.g., Fischer esterification), while amidation often involves activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents) followed by reaction with an amine.
General Protocol for Esterification (Methyl Ester as an example):
-
Setup: Suspend this compound (1.0 eq.) in methanol (10 volumes).
-
Catalyst: Carefully add thionyl chloride (1.5 eq.) dropwise at 0°C.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC/HPLC.
-
Work-up:
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the methyl ester.
-
General Protocol for Amidation (using a generic amine R-NH2):
-
Activation: In an inert reactor, dissolve this compound (1.0 eq.) in DCM. Add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Amidation: In a separate reactor, dissolve the desired amine (1.1 eq.) and a base like triethylamine (1.5 eq.) in DCM.
-
Reaction: Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. Purify the resulting amide by recrystallization or column chromatography.
Summary of Yields and Purity
| Step | Product | Typical Yield | Purity (by HPLC) |
| I | 5-Bromo-2-methoxypyridine | 90-98%[8] | >98% |
| II | This compound | 70-85% | >97% |
| III | Methyl 5-bromo-2-methoxynicotinate | 85-95% | >99% |
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of this compound and its derivatives. By employing cost-effective starting materials and optimizing reaction conditions for large-scale production, these methods offer an efficient route to key pharmaceutical intermediates. The inclusion of detailed procedural steps, in-process controls, and troubleshooting guides aims to facilitate the successful implementation of this synthesis in both research and industrial settings.
References
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Chemical Papers, 77(2), 1043-1051.
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances, 11(62), 39257-39263.
- Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.
- Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182.
- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (2020). Russian Journal of Organic Chemistry, 56, 1947–1961.
- Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-53.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 345-357.
- Davies, D. I., et al. (1969). Aspects of the Metallic Halide-catalysed Reaction of Grignard Reagents with Organic Halides. Part 1ll.t Reactions with Bromopyridines. Journal of the Chemical Society C: Organic, 2573.
- Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 221-224.
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-58.
- Purification of nicotinamide. (1950). Google Patents. US2496114A.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1951). Recueil des Travaux Chimiques des Pays-Bas, 70(3), 193-204.
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. (2012). The Journal of Organic Chemistry, 77(17), 7171–7176.
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2236–2255.
- The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (1951). Recueil des Travaux Chimiques des Pays-Bas, 70(9-10), 867-876.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate.
- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2017). ACS Omega, 2(10), 6667–6676.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). World Journal of Microbiology and Biotechnology, 40(7), 193.
- Process for the purification of nicotinic acid amide I. (1984). Google Patents. US4447615A.
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate.
- Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(3), 313-320.
- This compound. (n.d.). Amerigo Scientific.
- This compound suppliers USA. (n.d.). ChemicalSources.
- 5-Bromo-2-methoxynicotinonitrile. (n.d.). PubChem.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents. CN110642788A.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(11), 1378.
- investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (1987). HETEROCYCLES, 45(10), 1929.
- Process for preparing 5-bromonicotinic acid. (1995). Google Patents. RU2039046C1.
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- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
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Application Notes & Protocols: The Strategic Application of 5-Bromo-2-methoxynicotinic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: 5-Bromo-2-methoxynicotinic Acid as a Privileged Scaffold
This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary drug discovery and development. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine core provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen, combined with the specific substitution pattern, activates the molecule for several key reactions, making it an invaluable starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs).
This guide provides an in-depth exploration of the application of this compound and its derivatives in API synthesis, with a particular focus on the development of potent dopamine and serotonin receptor antagonists. We will delve into the strategic considerations behind its use, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.
Core Application: Synthesis of a Potent Dopamine D2/D3 and Serotonin-3 Receptor Antagonist
A significant application of a derivative of this compound is in the synthesis of the potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonist, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide.[1][2][3] This class of compounds has shown promise as broad-spectrum antiemetic agents.[3]
The synthesis of this API showcases two fundamental transformations where the 5-bromo-2-methoxypyridine scaffold is pivotal:
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of a methylamino group at the C6 position of the pyridine ring.
-
Amide Bond Formation: The coupling of the carboxylic acid with a chiral diamine derivative.
The overall synthetic strategy is outlined below:
Caption: Overall workflow for the synthesis of the target API.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
The synthesis of this crucial intermediate involves a multi-step process, starting from a readily available dichloropyridine derivative. The following protocol is adapted from established literature procedures.[1][3]
Protocol 1: Synthesis of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate
This protocol details a key step where a sulfoxide intermediate is displaced by methylamine. This approach offers high regioselectivity.
| Reagent | Molar Equiv. | MW | Amount | Notes |
| Methyl 2-methoxy-6-(methylsulfinyl)pyridine-3-carboxylate | 1.0 | 243.26 | 10.0 g | Starting material |
| Methylamine (40% in H₂O) | 5.0 | 31.06 | 16.0 mL | Nucleophile |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 100 mL | Solvent |
Procedure:
-
To a solution of methyl 2-methoxy-6-(methylsulfinyl)pyridine-3-carboxylate (10.0 g) in DMF (100 mL), add a 40% aqueous solution of methylamine (16.0 mL) at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford methyl 2-methoxy-6-methylaminopyridine-3-carboxylate as a solid.
Protocol 2: Bromination and Hydrolysis to Yield the Final Intermediate
| Reagent | Molar Equiv. | MW | Amount | Notes |
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | 1.0 | 196.20 | 5.0 g | From Protocol 1 |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 4.9 g | Brominating agent |
| Acetonitrile (ACN) | - | 41.05 | 50 mL | Solvent |
| Sodium Hydroxide (NaOH) | 3.0 | 40.00 | 3.06 g | For hydrolysis |
| Water | - | 18.02 | 30 mL | Solvent |
| Methanol | - | 32.04 | 30 mL | Solvent |
Procedure:
-
Bromination: Dissolve methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (5.0 g) in acetonitrile (50 mL). Add N-Bromosuccinimide (4.9 g) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction for the formation of the bromo-ester intermediate.
-
Hydrolysis: In a separate flask, dissolve sodium hydroxide (3.06 g) in a mixture of water (30 mL) and methanol (30 mL).
-
Cool the NaOH solution to 0°C and add the reaction mixture from the bromination step dropwise.
-
Stir the resulting mixture at room temperature for 12 hours.
-
After completion of the hydrolysis, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
The resulting precipitate is the desired product, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure intermediate.
Part 2: Amide Coupling to Synthesize the Final API
This protocol describes the coupling of the synthesized intermediate with the chiral amine using a standard peptide coupling reagent.
Caption: A typical workflow for an amide coupling reaction and subsequent workup.
Protocol 3: Final API Synthesis via Amide Coupling
| Reagent | Molar Equiv. | MW | Amount | Notes |
| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 1.0 | 261.09 | 1.0 g | From Protocol 2 |
| (R)-(+)-1-Ethyl-4-methylhexahydro-1,4-diazepin-6-amine | 1.1 | 157.26 | 0.66 g | Chiral amine |
| HATU | 1.2 | 380.23 | 1.74 g | Coupling reagent |
| DIPEA | 3.0 | 129.24 | 1.5 mL | Base |
| DMF | - | 73.09 | 20 mL | Solvent |
Procedure:
-
To a solution of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1.0 g) in DMF (20 mL), add HATU (1.74 g) and stir for 10 minutes at room temperature.
-
Add (R)-(+)-1-Ethyl-4-methylhexahydro-1,4-diazepin-6-amine (0.66 g) followed by the dropwise addition of DIPEA (1.5 mL).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final API.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Further Applications: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position of this compound provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Notes |
| This compound derivative | 1.0 | Aryl halide |
| Arylboronic acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates the boronic acid |
| Solvent System | - | e.g., Dioxane/Water, Toluene/Water |
Procedure:
-
To a reaction flask, add the this compound derivative, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex APIs. Its strategic use in nucleophilic aromatic substitution, amide bond formation, and cross-coupling reactions enables the efficient construction of novel molecular architectures with significant therapeutic potential. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the application of this important synthetic intermediate.
References
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical and Pharmaceutical Bulletin, 48(12), 1933-1937. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1933-1937. [Link]
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- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 3. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Transformations of 5-Bromo-2-methoxynicotinic Acid with Organometallic Reagents
Abstract
5-Bromo-2-methoxynicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its strategic functionalization is paramount for the generation of novel molecular entities with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse reactivity of this compound with a range of organometallic reagents. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, and Negishi) and reactions with organolithium and Grignard reagents. The causality behind experimental choices is elucidated to empower users to not only replicate but also adapt these methodologies for their specific research needs.
Introduction
The pyridine scaffold is a privileged motif in medicinal chemistry, and substituted nicotinic acids, in particular, serve as versatile precursors for a multitude of bioactive compounds. This compound offers two distinct and synthetically valuable handles: a bromine atom at the C5 position, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, and a carboxylic acid at the C3 position, which can be readily derivatized.[1] The methoxy group at the C2 position modulates the electronic properties of the pyridine ring, influencing its reactivity.
This guide is structured to provide both a theoretical framework and practical, step-by-step protocols for the most impactful reactions of this compound with organometallic reagents. Understanding the nuances of these transformations is critical for the efficient construction of compound libraries and the synthesis of complex target molecules.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds.[2] For this compound, these reactions provide a direct and efficient route to introduce aryl, vinyl, alkynyl, and alkyl substituents at the C5 position.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions and the commercial availability and stability of boronic acids.[3][4]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] The choice of base is crucial as it facilitates the formation of the reactive boronate species.[6]
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-2-methoxynicotinic acid
-
Reagents and Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-fluorophenyl)-2-methoxynicotinic acid.
-
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Table adapted from representative solid-phase synthesis data, readily adaptable to solution-phase chemistry.[7]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes organostannane reagents and offers the advantage of being tolerant to a wide variety of functional groups.[8][9] The organotin reagents are generally stable to air and moisture.[8] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[8][10]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8] Additives like Cu(I) salts can sometimes accelerate the transmetalation step.[11]
Experimental Protocol: Synthesis of 5-Vinyl-2-methoxynicotinic acid
-
Reagents and Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) in anhydrous, degassed toluene (10 mL).
-
Subject the tube to three pump/purge cycles with argon.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Add tributyl(vinyl)tin (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C for 16 hours.[12]
-
After cooling to room temperature, evaporate the solvent.
-
Purify the residue by column chromatography to remove tin byproducts and isolate the product.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Experimental Protocol: Synthesis of 5-((4-methoxyphenyl)ethynyl)-2-methoxynicotinic acid
-
Reagents and Materials:
-
This compound
-
1-Ethynyl-4-methoxybenzene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with argon.
-
Add degassed THF (10 mL) and triethylamine (5 mL).
-
Add 1-ethynyl-4-methoxybenzene (1.2 mmol) and stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl solution.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Negishi Coupling: Utilizing Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[13][14] Organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reactions.[15] However, they are also more sensitive to moisture and air.[15]
Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions. A key advantage is the high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[13]
Experimental Protocol: Synthesis of 5-Ethyl-2-methoxynicotinic acid
-
Reagents and Materials:
-
This compound
-
Ethylzinc bromide (prepared in situ or as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethylzinc bromide (1.5 mmol in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualization: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
PART 2: Reactions with Highly Reactive Organometallics
The carboxylic acid group of this compound is acidic and will react with strong bases like Grignard and organolithium reagents. This reactivity must be considered when planning synthetic routes.
Grignard Reagents: Deprotonation vs. Nucleophilic Attack
Grignard reagents (RMgX) are strong bases and good nucleophiles.[16] When reacted with a carboxylic acid, the primary reaction is deprotonation of the acidic proton to form a magnesium carboxylate salt.[17] Grignard reagents are generally not nucleophilic enough to attack the resulting negatively charged carboxylate.[17]
Reaction Insight: To achieve C-C bond formation at the C5-Br position using a Grignard reagent, the carboxylic acid must first be protected, for example, as an ester. Subsequent Grignard reaction can then proceed at the bromine position via a Kumada coupling or by forming the Grignard reagent of the protected bromo-nicotinate.
Experimental Protocol: Deprotonation of this compound
-
Reagents and Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (1.1 mmol) dropwise. Gas evolution (methane) will be observed.
-
Stir for 30 minutes at 0 °C. The product is the magnesium salt of this compound.
-
Acidic workup (e.g., with 1M HCl) will regenerate the starting carboxylic acid.
-
Organolithium Reagents: A More Complex Reactivity Profile
Organolithium reagents (RLi) are significantly more basic and nucleophilic than Grignard reagents.[18][19] The reaction with carboxylic acids is more complex. The first equivalent of organolithium reagent deprotonates the carboxylic acid.[17] A second equivalent can then add to the carbonyl of the lithium carboxylate to form a geminal dianion intermediate.[17] Upon acidic workup, this intermediate collapses to a ketone.[17]
Reaction Insight: This reactivity provides a method for converting the carboxylic acid group into a ketone. However, if the desired reaction is at the C5-Br position (e.g., via lithium-halogen exchange), the carboxylic acid must be protected.
Experimental Protocol: Conversion to a Ketone via Organolithium Addition
-
Reagents and Materials:
-
This compound
-
Methyllithium (MeLi, 1.6 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
In a flame-dried flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
Slowly add methyllithium (2.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography to yield 1-(5-bromo-2-methoxy-3-pyridinyl)ethanone.
-
Conclusion
This compound is a remarkably versatile building block, and its reactivity with organometallic reagents opens up a vast chemical space for drug discovery. The palladium-catalyzed cross-coupling reactions provide reliable and efficient methods for introducing a wide range of substituents at the C5 position. The reactions with Grignard and organolithium reagents, while requiring careful consideration of the acidic proton, offer unique synthetic transformations of the carboxylic acid group. By understanding the underlying mechanisms and applying the detailed protocols provided in this guide, researchers can effectively leverage the synthetic potential of this important heterocyclic scaffold.
References
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry. [Link]
- University of Colorado. (n.d.). Grignard Reaction. [Link]
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- NROChemistry. (n.d.). Stille Coupling. [Link]
- Ross, M. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.). Negishi coupling. [Link]
- Various Authors. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
- Wikipedia. (n.d.). Organolithium reagent. [Link]
- Myers, A. (n.d.). Organolithium reagents 1. [Link]
- Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Powers, R., & Anderson, B. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE. [Link]
- Adichemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
- Wang, A., & Biehl, E. R. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]
- Al-Obeidi, A., et al. (2023).
- Amerigo Scientific. (n.d.). This compound. [Link]
- Various Authors. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
- Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]
- Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. [Link]
- Various Authors. (n.d.). Negishi-Type Coupling of Bromoarenes with Dimethylzinc.
- Various Authors. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
- Various Authors. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]
- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
- Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. [Link]
- PubChem. (n.d.). 5-(2-Methoxy-5-methylphenyl)nicotinic acid. [Link]
- Michigan State University. (2011, September 16). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups. [Link]
- Various Authors. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. [Link]
- Various Authors. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. [Link]
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Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-methoxynicotinic Acid in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Functionalized Pyridines in Modern Agriculture
The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, offering a versatile and biologically relevant framework for the design of novel herbicides, fungicides, and insecticides.[1] Within this class of compounds, 5-Bromo-2-methoxynicotinic acid stands out as a particularly valuable building block.[2] Its unique trifunctional substitution pattern—a carboxylic acid for amide or ester formation, a methoxy group influencing electronic properties and metabolic stability, and a bromine atom poised for a variety of cross-coupling reactions—provides chemists with a powerful tool for molecular elaboration and the optimization of biological activity.[3][4]
These application notes provide an in-depth guide to the strategic use of this compound in the synthesis of potential next-generation agrochemicals. We will explore the chemical principles that underpin its utility and provide a detailed, field-proven protocol for its application in the synthesis of a representative fungicidal candidate.
Core Principles: Why this compound is a Superior Starting Material
The strategic advantages of employing this compound in an agrochemical discovery program can be attributed to several key molecular features:
-
Orthogonal Reactivity: The three functional groups on the pyridine ring exhibit distinct and predictable reactivity, allowing for sequential and controlled synthetic transformations. The carboxylic acid is readily activated for amide bond formation, while the bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[4] This orthogonality is crucial for the efficient construction of complex molecular architectures.
-
Metabolic Stability: The 2-methoxy group can play a significant role in modulating the metabolic stability of the final compound. In many biological systems, pyridine rings are susceptible to oxidative metabolism. The presence of the methoxy group can block potential sites of oxidation, thereby increasing the in-planta and in-vivo half-life of the agrochemical and potentially enhancing its efficacy and duration of action.
-
Modulation of Physicochemical Properties: The bromo and methoxy substituents, along with the carboxylic acid (or its derivatives), allow for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity (LogP), and pKa. These parameters are paramount in determining the uptake, translocation, and target site accumulation of an active ingredient within the plant or pest.[1]
-
Bioisosteric Potential: The pyridine core is a well-established toxophore in numerous commercially successful pesticides.[1] By utilizing this compound, researchers can readily generate novel analogs of existing agrochemicals, exploring new intellectual property space and potentially discovering compounds with improved activity spectra or resistance-breaking profiles.
Synthetic Workflow: From Building Block to Bioactive Candidate
The following diagram illustrates a general synthetic workflow for the elaboration of this compound into a diverse library of potential agrochemical candidates.
Caption: A generalized synthetic pathway for the elaboration of this compound.
Detailed Protocol: Synthesis of a Hypothetical Pyridyl-Thiazole Fungicide
This protocol details a representative synthesis of a potential fungicidal agent, demonstrating the practical application of this compound as a key intermediate. The target molecule incorporates a thiazole moiety, a common feature in bioactive compounds, and a substituted phenyl group, allowing for the exploration of structure-activity relationships.
Step 1: Amide Bond Formation – Synthesis of 5-Bromo-2-methoxy-N-(4-fluorophenyl)nicotinamide
This initial step involves the coupling of this compound with a substituted aniline to form a stable amide bond. The choice of a fluorinated aniline is illustrative, as fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and binding affinity.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 232.03 | 10.0 | 2.32 g |
| 4-Fluoroaniline | 111.12 | 10.5 | 1.17 g |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 12.0 | 2.30 g |
| HOBt (Hydroxybenzotriazole) | 135.13 | 12.0 | 1.62 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.3 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.32 g, 10.0 mmol), 4-fluoroaniline (1.17 g, 10.5 mmol), and HOBt (1.62 g, 12.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) and stir the resulting suspension at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add EDC (2.30 g, 12.0 mmol) portion-wise over 10 minutes, followed by the dropwise addition of DIPEA (4.3 mL, 25.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with 100 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution: 20-50% Ethyl Acetate in Hexanes) to afford the desired product as a white solid.
Expected Yield: 85-95%
Step 2: Suzuki-Miyaura Cross-Coupling – Synthesis of 2-Methoxy-5-(thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide
In this key step, the bromine atom of the nicotinamide intermediate is replaced with a thiazole ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is a powerful method for constructing C-C bonds and introducing heterocyclic moieties.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2-methoxy-N-(4-fluorophenyl)nicotinamide | 325.14 | 5.0 | 1.63 g |
| Thiazole-2-boronic acid | 128.96 | 7.5 | 0.97 g |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.25 | 289 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 5-Bromo-2-methoxy-N-(4-fluorophenyl)nicotinamide (1.63 g, 5.0 mmol), thiazole-2-boronic acid (0.97 g, 7.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 40 mL of 1,4-dioxane and 10 mL of water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (Eluent: 60% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution: 40-70% Ethyl Acetate in Hexanes) to yield the final compound.
Expected Yield: 70-85%
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Appearance | Yield (%) | ¹H NMR | Mass Spec (m/z) [M+H]⁺ |
| 5-Bromo-2-methoxy-N-(4-fluorophenyl)nicotinamide | White solid | 85-95 | Consistent with proposed structure | 325.0, 327.0 |
| 2-Methoxy-5-(thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide | Off-white solid | 70-85 | Consistent with proposed structure | 329.1 |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the use of standard in-process controls and analytical techniques.
-
Chromatographic Monitoring: TLC analysis at each stage allows for the real-time tracking of starting material consumption and product formation, ensuring the reaction has gone to completion before proceeding to workup and purification.
-
Spectroscopic Confirmation: The structure and purity of the intermediates and the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The isotopic pattern of the bromine atom in the intermediate (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) provides a clear diagnostic in the mass spectrum.
-
Reproducibility: The use of well-established and high-yielding reactions such as EDC/HOBt amide coupling and Suzuki-Miyaura cross-coupling ensures the reproducibility of the synthetic route.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of novel agrochemicals.[2][3] Its unique combination of functional groups allows for the efficient and controlled construction of complex molecular architectures, enabling the rapid exploration of structure-activity relationships. The detailed protocols provided herein offer a practical guide for researchers in the agrochemical industry, illustrating a robust pathway to potential next-generation crop protection agents. The principles and methodologies described can be readily adapted to generate a wide array of analogs, accelerating the discovery and development of innovative solutions for global food security.
References
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromo-2-methoxynicotinic acid
Introduction
5-Bromo-2-methoxynicotinic acid is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyridine core, substituted with a bromine atom, a methoxy group, and a carboxylic acid, presents a unique electronic and steric environment. The bromine atom at the 5-position is susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, including transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and technical insights for performing SNAr on this substrate with a focus on C-N, C-O, and C-S bond formation, which are crucial transformations in the synthesis of complex molecules.[1][2][3][4]
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[5][6] However, the bromine atom in this compound is at the 5-position (meta to the nitrogen), which is less activated for traditional SNAr. Therefore, transition-metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, is often employed to achieve efficient substitution.[7][8][9]
The presence of the carboxylic acid and methoxy groups on the ring influences the reactivity. The methoxy group is electron-donating, which can slightly deactivate the ring towards nucleophilic attack. The carboxylic acid group can potentially coordinate with the metal catalyst or react with basic reagents, necessitating careful consideration of reaction conditions and, in some cases, the use of a protecting group strategy.[10][11][12]
Mechanistic Overview: Pathways to Substitution
Three primary mechanistic pathways are relevant for nucleophilic aromatic substitution on this compound:
-
Direct SNAr (Addition-Elimination): This pathway involves the direct attack of a nucleophile on the carbon bearing the bromine atom, forming a high-energy intermediate known as a Meisenheimer complex.[3][13][14] The aromaticity is then restored by the expulsion of the bromide ion. This pathway is generally more favorable when strong electron-withdrawing groups are present on the aromatic ring.[13]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is highly effective for forming C-N bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired product, regenerating the Pd(0) catalyst.[9]
-
Copper-Catalyzed Ullmann Condensation: This classic reaction is particularly useful for forming C-O, C-N, and C-S bonds. The mechanism is thought to involve the formation of a copper(I)-nucleophile species, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination.[8][15]
Visualizing the Reaction Pathways
Caption: Overview of major reaction pathways for SNAr on this compound.
Section 1: C-N Bond Formation (Amination) via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[9] Careful selection of the palladium precursor, ligand, and base is crucial for achieving high yields and avoiding side reactions.
Key Experimental Parameters
| Parameter | Recommendation | Rationale and Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes (e.g., G3/G4 precatalysts).[16] | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors. Pre-catalysts can offer better reproducibility and faster reaction times by ensuring efficient generation of the active Pd(0) species.[16] |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or chelating phosphines (e.g., Xantphos, BINAP). | The choice of ligand is critical and depends on the amine. Bulky, electron-rich biarylphosphine ligands are generally effective for a wide range of amines. Chelating ligands can sometimes prevent side reactions.[7][16] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃. | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOt-Bu is a common choice, but K₃PO₄ can be advantageous for sensitive substrates.[16] |
| Solvent | Anhydrous, deoxygenated toluene, dioxane, or THF. | The reaction is sensitive to air and moisture, so anhydrous and deoxygenated solvents are essential. The choice of solvent can influence reaction rate and solubility of reagents.[16] |
| Temperature | 80-110 °C | Higher temperatures are typically required to drive the reaction to completion. |
| Carboxylic Acid | Can often be used without protection. | The basic conditions will deprotonate the carboxylic acid to the carboxylate, which is generally compatible with the reaction. However, for particularly sensitive substrates or to improve solubility, protection as an ester may be considered.[10][11][12] |
Protocol 1.1: General Procedure for the Buchwald-Hartwig Amination with a Primary Amine
This protocol describes a general method for the coupling of this compound with a primary aliphatic or aromatic amine.
Materials
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
NaOt-Bu (1.5-2.0 equivalents)
-
Anhydrous, deoxygenated toluene
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and XPhos (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Add the amine (1.2 eq) via syringe.
-
In a separate flask, weigh NaOt-Bu (1.5 eq) and add it to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Adjust the pH to ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 2: C-O Bond Formation (Etherification) via Ullmann Condensation
The Ullmann condensation is a reliable method for the synthesis of aryl ethers, particularly with phenols.[15] It typically requires a copper catalyst and higher temperatures than palladium-catalyzed reactions.
Key Experimental Parameters
| Parameter | Recommendation | Rationale and Insights |
| Copper Source | CuI, Cu₂O, or copper powder. | CuI is a common and effective catalyst. The purity of the copper source can impact the reaction outcome.[17] |
| Ligand | N,N-dimethylglycine, 1,10-phenanthroline, or picolinic acid.[8][18] | Ligands can accelerate the reaction and allow for lower reaction temperatures. N,N-dimethylglycine has been shown to be effective in promoting Ullmann couplings at lower temperatures.[18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃. | A base is required to deprotonate the phenol or alcohol. The choice of base can influence the reaction rate and yield. |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or dioxane. | These solvents are necessary to reach the high temperatures often required for Ullmann reactions and to dissolve the reagents. |
| Temperature | 100-160 °C | Ullmann reactions are often thermally demanding. |
Protocol 2.1: General Procedure for the Ullmann Etherification with a Phenol
This protocol provides a general method for the synthesis of diaryl ethers from this compound and a phenol.
Materials
-
This compound
-
Phenol (1.5-2.0 equivalents)
-
CuI (10-20 mol%)
-
N,N-dimethylglycine (20-40 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Anhydrous DMF or dioxane
Step-by-Step Procedure
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.5 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF or dioxane.
-
Fit the flask with a reflux condenser and heat the mixture to 130-150 °C under an inert atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: C-S Bond Formation (Thiolation)
The formation of aryl thioethers from aryl halides can be achieved through both copper-catalyzed and, in some cases, catalyst-free SNAr reactions, particularly with electron-deficient aryl halides. For the less activated this compound, a copper-catalyzed approach is generally more reliable.
Key Experimental Parameters
| Parameter | Recommendation | Rationale and Insights |
| Catalyst | CuI is a common choice. | Copper catalysts facilitate the coupling of thiols with aryl halides. |
| Ligand | Ligand-free conditions can sometimes be effective, but ligands like 1,10-phenanthroline may improve yields. | The necessity of a ligand is substrate-dependent. |
| Base | K₂CO₃ or Et₃N. | A base is needed to deprotonate the thiol to the more nucleophilic thiolate. |
| Solvent | DMF, DMSO, or NMP. | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Moderate to high temperatures are generally required. |
Protocol 3.1: General Procedure for Copper-Catalyzed Thiolation with an Aliphatic or Aromatic Thiol
This protocol outlines a general method for the synthesis of aryl thioethers.
Materials
-
This compound
-
Thiol (1.2 equivalents)
-
CuI (10 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Anhydrous DMF
Step-by-Step Procedure
-
In a sealed tube, combine this compound (1.0 eq), the thiol (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are properly dried and degassed.- Screen different ligands and bases.- Increase the reaction temperature.[7][17] |
| Dehalogenation of starting material | - Presence of water or other protic sources- Certain ligand/base combinations | - Use rigorously dried reagents and solvents.- Switch to a different ligand or a weaker base (e.g., K₃PO₄ instead of NaOt-Bu). |
| Formation of side products | - Homocoupling of the starting material- Reaction with the carboxylic acid group (rare) | - Lower the catalyst loading.- Consider protecting the carboxylic acid as an ester if intramolecular reactions are observed. |
| Difficulty in purification | - Co-elution of product with ligand or starting materials | - Perform an aqueous wash to remove the base and some ligand byproducts.- Optimize chromatographic conditions (solvent system, gradient). |
Safety Precautions
-
Inert Atmosphere: Palladium and copper-catalyzed reactions are often sensitive to air and moisture. It is crucial to work under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.
-
Reagents: Many of the reagents used, such as strong bases (NaOt-Bu) and phosphine ligands, are hazardous. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents can be flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Pressure: When using sealed tubes for reactions at elevated temperatures, ensure the tube is rated for the expected pressure and use a blast shield.
References
- Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]
- Hartwig, J. F., et al. (2019).
- Hartwig Group.
- Reddit. (2018).
- Stack Exchange. (2018).
- Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]
- PubMed. (2022).
- ResearchGate. Reaction of 2-Bromopyridine with Thiophenol. [Link]
- ACS Publications. (2014).
- ResearchGate. SNAr reaction of bromide 2 with alcohol 8e. [Link]
- PubMed Central. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- YouTube. (2019).
- YouTube. (2019).
- Chemistry LibreTexts. (2022). 16.
- Chemistry Steps.
- Fisher Scientific.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2017).
- Dalal Institute.
- PubMed Central. (2018).
- Organic Chemistry Portal. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
- ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]
- PubMed Central. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
- Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]
- PubMed. (2022).
- ResearchGate. Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. [Link]
- Organic Chemistry Portal. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. [Link]
- OUCI.
- Semantic Scholar. (2017).
- PubMed Central. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
- ResearchGate. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-2-methoxynicotinic Acid
Welcome to the technical support center for 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of using this versatile building block in synthesis. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common pitfalls and advanced strategies for achieving high-yield amide and ester couplings, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound consistently failing or resulting in low yields?
This is a common challenge that typically stems from a combination of factors related to the substrate's unique electronic and steric properties, as well as general reaction conditions. The pyridine nitrogen can act as a base, potentially quenching reagents or forming unproductive salts. Furthermore, the methoxy group at the 2-position and the bromo group at the 5-position create a specific electronic environment that influences the reactivity of the carboxylic acid.
Key areas to investigate immediately are:
-
Reagent and Solvent Quality: Amide coupling reactions are notoriously sensitive to moisture, which can hydrolyze your activated ester intermediate or the coupling agent itself.[1] Always use anhydrous solvents and ensure your coupling reagents are fresh and have been stored properly.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to neutralize the carboxylic acid and any acid generated during the reaction without competing in the coupling.[1]
-
Activation Failure: The carboxylic acid may not be activating efficiently. This could be due to an inappropriate coupling agent for this specific substrate or suboptimal activation times.
Q2: What are the most effective coupling reagents for forming amides with this compound?
There is no single "best" reagent, as the optimal choice depends on the nucleophilicity of your amine, steric hindrance, and scale. However, for heterocyclic acids like this, certain reagents consistently perform well.
| Reagent Class | Examples | Strengths & Considerations |
| Uronium/Aminium | HATU, HBTU | Highly efficient, fast reaction times, and generally reliable for hindered or electron-deficient amines.[1] HATU is often the first choice for difficult couplings. The reaction generates a guanidinium byproduct that must be removed during workup. |
| Carbodiimide | EDC, DCC | Cost-effective and widely used.[2] Often requires an additive like HOBt or HOAt to suppress side reactions and minimize racemization if chiral amines are used. EDC is preferred for its water-soluble urea byproduct, simplifying purification. |
| Acid Halide | SOCl₂, (COCl)₂ | Forms a highly reactive acyl chloride intermediate. This is a powerful method but can be harsh and may not be suitable for sensitive substrates with multiple functional groups.[3][4] It often requires careful control of temperature and stoichiometry. |
| Phosphonium | PyBOP | Another effective reagent, particularly in solid-phase peptide synthesis. Similar in reactivity to uronium salts. |
For initial screening, HATU is highly recommended due to its high reactivity and broad applicability.[1]
Q3: How do I select the appropriate solvent and base for my coupling reaction?
-
Solvents: Anhydrous, aprotic polar solvents are the standard.
-
Dimethylformamide (DMF) is the most common and effective choice as it readily dissolves the starting materials and reaction intermediates.[5]
-
Dichloromethane (DCM) is another good option, particularly for reactions run at or below room temperature.[1]
-
Dimethyl Sulfoxide (DMSO) can be used if solubility is a major issue, though it can be harder to remove and may complicate certain workups.[5]
-
-
Bases: A non-nucleophilic organic base is required.
-
Diisopropylethylamine (DIPEA or Hünig's base): Typically the best choice. Its steric bulk prevents it from acting as a nucleophile. Usually, 2-3 equivalents are used.[1]
-
Triethylamine (TEA): Also widely used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side products.
-
Q4: My reaction stalls with significant amounts of unreacted starting materials. What steps can I take to drive it to completion?
Stalled reactions are often due to insufficient activation energy or a poorly nucleophilic coupling partner.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier, especially when dealing with sterically hindered or electron-poor amines.[1]
-
Pre-activation: Allow the this compound to stir with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the formation of the activated intermediate is complete.[1]
-
Change Coupling Reagent: If a carbodiimide like EDC is failing, switching to a more potent uronium salt like HATU can dramatically improve conversion.
-
Use a Stronger Base: In some rare cases with very weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU might be beneficial, but this should be approached with caution as it can promote side reactions.[1]
Troubleshooting Guide for this compound Couplings
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Starting materials are insoluble | Poor solvent choice. | Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating may also be required.[5] |
| No reaction occurs (only starting materials observed) | 1. Inactive/hydrolyzed coupling reagent. 2. Insufficient or incorrect base. 3. Reaction temperature is too low. | 1. Use fresh, high-purity anhydrous reagents and solvents.[1] 2. Ensure 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. 3. Try warming the reaction to 40-50 °C. |
| Activated ester forms (by LCMS) but does not react with amine/alcohol | 1. Low nucleophilicity of the amine/alcohol. 2. Significant steric hindrance from either coupling partner.[6][7] | 1. Increase reaction temperature. 2. Switch to a more powerful activation method (e.g., EDC/HOBt -> HATU -> Acid Chloride). 3. Increase reaction time. |
| Multiple side products are formed | 1. Reaction temperature is too high. 2. Nucleophilic attack by the base or additives. 3. For acid chloride routes, harsh conditions causing decomposition.[4] | 1. Run the reaction at a lower temperature (e.g., start at 0 °C and warm to RT). 2. Use a hindered base like DIPEA. 3. If using EDC, ensure an additive like HOBt is present to suppress side reactions.[2] |
| Low yield after workup/purification | 1. Product is water-soluble and lost during aqueous extraction. 2. Product is unstable on silica gel. 3. Formation of a stable salt that is difficult to break. | 1. Back-extract the aqueous layers with a more polar organic solvent (e.g., EtOAc or DCM). 2. Consider alternative purification methods like recrystallization or reverse-phase chromatography. 3. Ensure the final workup step involves neutralization to break any salts before extraction. |
Experimental Workflows & Protocols
Logical Flow for Troubleshooting Coupling Reactions
The following diagram outlines a systematic approach to troubleshooting and optimizing your coupling reactions.
Caption: A systematic workflow for troubleshooting coupling reactions.
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including those with challenging amines.
Mechanism Overview:
Caption: HATU-mediated activation and subsequent amide bond formation.
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or consistency.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, warm to 40-50 °C for 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate.
Protocol 2: Fischer Esterification for Simple Esters (e.g., Methyl or Ethyl)
This classic method is effective for producing simple alkyl esters but is an equilibrium process.[8]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.[3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or another strong acid like TsOH.
-
Reaction: Heat the mixture to reflux. To drive the equilibrium, it is crucial to remove the water that is formed.[8] This can be done using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., when using toluene as a co-solvent with a higher boiling alcohol) or by simply refluxing in a large excess of a low-boiling alcohol.[8][9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically several hours to overnight).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting ester by column chromatography or distillation.
References
- Organic Chemistry Portal.Acid to Ester - Common Conditions.
- Technology Networks.Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Amerigo Scientific.this compound.
- HepatoChem.Amide coupling reaction in medicinal chemistry.
- Chemicals.co.uk.this compound suppliers USA.
- Google Patents.US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Royal Society of Chemistry.The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Semantic Scholar.The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- NIH National Library of Medicine.Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Google Patents.US2876255A - Preparation of bromo acids and esters.
- Reddit.Tips and tricks for difficult amide bond formation?
- NIH National Library of Medicine.Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Master Organic Chemistry.Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- NIH National Library of Medicine.Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [guidechem.com]
troubleshooting poor solubility of 5-Bromo-2-methoxynicotinic acid in reactions
Welcome to the technical support center for 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and reactivity of this compound, with a particular focus on its often-problematic solubility. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Question 1: I'm having trouble dissolving this compound in my reaction solvent. What are the best practices for solubilization?
This is the most common issue encountered with this compound. Its poor solubility stems from a combination of its crystalline nature, the presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting pyridine nitrogen, and the overall molecular structure.
Answer:
Successful solubilization requires a multi-faceted approach. Here is a systematic guide to improving the solubility of this compound:
-
Solvent Selection: Standard non-polar solvents like hexanes and toluene are generally poor choices. Polar aprotic solvents are often the most effective. We recommend screening the following solvents in order of preference:
-
The Power of Heat: Gentle heating can significantly improve solubility. However, be mindful of the thermal stability of your other reagents. A temperature of 40-50°C is a good starting point.
-
pH Adjustment - The Key to Unlocking Solubility: The carboxylic acid moiety is the primary handle for manipulating solubility. By converting it to its carboxylate salt, you can dramatically increase its polarity and, therefore, its solubility in polar solvents.
-
In-situ Salt Formation: Before adding other reagents, introduce a mild organic base to your suspension of this compound in your chosen solvent. This will deprotonate the carboxylic acid, forming a more soluble salt. Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)[3]
-
-
Aqueous Extraction and pH Modification: For certain applications, you can dissolve the acid in a dilute aqueous base (e.g., 1M NaOH), and then extract it into an organic solvent after adjusting the pH. However, for most anhydrous reactions, in-situ salt formation is preferred.
-
-
Sonication: The use of an ultrasonic bath can help to break down solid aggregates and accelerate the dissolution process.
Troubleshooting Workflow for Poor Solubility
Caption: A systematic approach to solubilizing this compound.
Question 2: My reaction mixture becomes a thick slurry after adding the coupling reagent for an amide bond formation. Is this normal?
Answer:
Yes, this is a frequently observed phenomenon, particularly when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The formation of a thick slurry is often due to the precipitation of byproducts.
-
With DCC: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents and will precipitate out, leading to a thick white slurry.
-
With other coupling reagents: While less common, the activated ester of this compound itself might have limited solubility.
What to do:
-
Do not be alarmed: This is often a sign that the activation of the carboxylic acid is proceeding.
-
Ensure adequate stirring: Use a mechanical stirrer if necessary to maintain a homogeneous suspension.
-
Increase solvent volume: Diluting the reaction mixture can help to keep the slurry manageable.
-
Consider alternative coupling reagents: If the slurry is unmanageable, consider using a uronium-based coupling reagent like HATU or HBTU. These reagents and their byproducts often have better solubility profiles.[3]
Reaction Optimization
Question 3: I am performing an amide coupling reaction and my yields are low. Could solubility be the culprit?
Answer:
Absolutely. Poor solubility of this compound is a leading cause of low yields in amide coupling reactions.[4] If the acid is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to slow and incomplete conversion.
Here is a checklist to troubleshoot low yields related to solubility:
-
Visual Inspection: Is your reaction mixture a clear solution before the addition of the coupling reagent and amine? If not, you have a solubility problem.
-
Order of Addition: Always ensure the this compound is fully dissolved before adding other reagents. A recommended order of addition for an amide coupling is:
-
This compound
-
Solvent
-
Base (e.g., DIPEA) - stir until the solution is clear.
-
Coupling reagent (e.g., HATU)
-
Amine
-
-
Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO are generally superior for these reactions.[1]
Experimental Protocol: Optimized Amide Coupling
This protocol is a general guideline and may require optimization for your specific substrate.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF | Excellent solubilizing power for polar reactants. |
| Base | DIPEA (2.0 eq.) | Effectively deprotonates the carboxylic acid without significant side reactions. |
| Coupling Reagent | HATU (1.1 eq.) | High efficiency and generally good solubility of byproducts.[3] |
| Temperature | Room Temperature | Sufficient for most amide couplings. |
| Stirring | Vigorous magnetic or mechanical stirring | Essential for maintaining homogeneity. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add DIPEA (2.0 eq.) and stir until all solids have dissolved.
-
Add HATU (1.1 eq.) and stir for 5-10 minutes.
-
Add your amine (1.0-1.2 eq.) and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Question 4: Are there any known incompatibilities of this compound with common reagents?
Answer:
While this compound is a relatively stable compound, there are a few potential incompatibilities to be aware of:
-
Strong Reducing Agents: The bromo-substituent can be susceptible to reduction under certain conditions (e.g., catalytic hydrogenation with Pd/C).
-
Strong Nucleophiles: While generally unreactive, the pyridine ring can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is unlikely in standard amide coupling reactions.
-
Elevated Temperatures: Prolonged heating at high temperatures (>100-120°C) may lead to decomposition.
Logical Relationship Diagram: Factors Affecting Reaction Success
Caption: Key factors influencing the success of reactions with this compound.
References
- J&K Scientific.this compound, 98% | 54916-66-4. [Link]
- Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- HepatoChem.Amide coupling reaction in medicinal chemistry. [Link]
- Wang, A., & Biehl, E. R. (1997).Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929-1932. [Link]
- Abraham, M. H., & Acree, W. E. (2013).On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 58-63. [Link]
- JoVE.Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
Sources
identifying and minimizing byproducts in 5-Bromo-2-methoxynicotinic acid synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4). This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to help you identify and minimize byproducts, thereby improving yield and purity.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically via electrophilic bromination of 2-methoxynicotinic acid, presents a significant regioselectivity challenge. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[1] While the -OCH₃ group is activating and ortho-, para-directing, and the -COOH group is deactivating and meta-directing, their combined influence and the ring nitrogen's electron-withdrawing nature create a complex reactivity landscape. Failure to control reaction conditions can lead to a mixture of isomers and over-brominated species, complicating purification and reducing yields. This guide provides the technical insights necessary to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields can stem from several factors: incomplete reaction, formation of multiple byproducts, or losses during workup and purification.
-
Probable Cause 1: Incomplete Reaction. The pyridine ring's low nucleophilicity can lead to sluggish reactions.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as higher temperatures can promote byproduct formation.[2]
-
-
Probable Cause 2: Suboptimal Reagents or Conditions. The choice of brominating agent and solvent is critical.
-
Solution: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide better selectivity under the right conditions.[3] Acetonitrile or acetic acid are common solvents. Acetonitrile, in particular, has been shown to promote regioselective monobromination of activated pyridines.[3]
-
-
Probable Cause 3: Purification Losses. The product and byproducts may have similar polarities, making separation by simple crystallization difficult.
-
Solution: If crystallization fails to yield pure product, column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Question 2: I'm observing a significant amount of a di-brominated byproduct. How can I prevent this?
Answer: The formation of di-bromo species is a classic sign of over-bromination, which occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Causality: The initial product, this compound, is still an activated ring system and can undergo a second bromination if excess brominating agent is present or the reaction is allowed to proceed for too long under aggressive conditions.
-
Preventative Measures:
-
Stoichiometric Control: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Do not use a large excess.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Temperature Management: Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). Exothermic brominations can "run away," leading to over-reaction.[2]
-
Question 3: My final product is contaminated with an isomer. How do I confirm its structure and improve regioselectivity?
Answer: The primary isomeric byproduct is often 3-Bromo-2-methoxynicotinic acid, arising from substitution ortho to the methoxy group.
-
Identification: The most definitive way to identify isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer. HPLC can also separate isomers, though co-elution is possible.[4][5]
-
Improving Regioselectivity:
-
Mechanism Insight: The directing effects of the substituents (-OCH₃ and -COOH) on the pyridine ring determine the position of bromination. The 5-position is favored due to the combined directing influence of the groups. However, harsh conditions can overcome these subtle electronic preferences.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Highly polar or acidic solvents like sulfuric acid or trifluoroacetic acid can protonate the ring nitrogen, further deactivating the ring and potentially altering the directing effects. It is often best to use less aggressive solvents like acetonitrile.[3][6]
-
Frequently Asked Questions (FAQs)
-
Q: What is the role of the methoxy group in this reaction?
-
A: The 2-methoxy group is a strong electron-donating group that activates the pyridine ring towards electrophilic aromatic substitution, a reaction that is otherwise difficult for the electron-deficient pyridine system.[3] It directs incoming electrophiles primarily to the ortho and para positions (C3 and C5).
-
-
Q: Why is N-Bromosuccinimide (NBS) often preferred over Br₂?
-
A: NBS is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. It provides a low, steady concentration of electrophilic bromine, which can lead to higher selectivity and reduce the formation of poly-brominated byproducts.[3]
-
-
Q: What is the best analytical method to check the purity of my final product?
-
A: A combination of techniques is ideal. HPLC is excellent for quantifying the purity and detecting minor impurities.[7] ¹H NMR spectroscopy is crucial for confirming the structure and identifying the presence of any regioisomers. Mass spectrometry will confirm the molecular weight.
-
-
Q: Can I perform this reaction without a strong acid catalyst?
-
A: Yes. For activated systems like 2-methoxynicotinic acid, a strong acid catalyst is often not required and can even be detrimental, potentially leading to decomposition or altered selectivity.[6] The reaction with NBS in a solvent like acetonitrile can proceed efficiently without an additional catalyst.[3]
-
Recommended Synthesis Protocol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
2-Methoxynicotinic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-methoxynicotinic acid (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled solution of 2-methoxynicotinic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (e.g., 50:50 Ethyl Acetate:Hexanes with 1% acetic acid).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate to the residue and wash sequentially with water, saturated NaHCO₃ solution, and brine. The NaHCO₃ wash helps remove any unreacted acidic starting material.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If isomers or other impurities are present, purify via column chromatography on silica gel.
-
Synthesis and Troubleshooting Workflow
Caption: Recommended workflow for the synthesis of this compound.
Understanding Byproduct Formation
The primary byproducts in this synthesis are regioisomers and di-substituted products. Understanding their formation is key to prevention.
| Byproduct Type | Common Structure | Formation Cause | Prevention Strategy |
| Regioisomer | 3-Bromo-2-methoxynicotinic acid | Bromination at the C3 position (ortho to -OCH₃) | Maintain mild conditions (low temperature) to favor thermodynamic product; use of selective reagents like NBS. |
| Di-substitution | 3,5-Dibromo-2-methoxynicotinic acid | Excess brominating agent; elevated reaction temperature; prolonged reaction time. | Strict 1:1.05 stoichiometry; controlled, slow addition of brominating agent; careful temperature management. |
| Starting Material | 2-Methoxynicotinic acid | Incomplete reaction | Increase reaction time; ensure purity of starting materials and reagents. |
Byproduct Formation Pathways
Caption: Key reaction pathways leading to the desired product and common byproducts.
References
- Elsevier. (2014, August 30).
- American Chemical Society. (n.d.).
- TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides. TCI AMERICA.
- SYNLETT. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Thieme.
- ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- SIELC Technologies. (n.d.).
- Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu.
- Shimadzu Corporation. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of 5-Bromo-2-methoxynicotinic Acid & Derivatives
Welcome to the technical support center for the purification of 5-bromo-2-methoxynicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. Achieving high purity of these compounds is critical for reliable downstream applications. However, their unique chemical properties—possessing a bromine substituent, a methoxy group, and a carboxylic acid on a pyridine ring—can present specific purification challenges. This guide offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Poor Separation During Column Chromatography
Question: I am running a silica gel column to purify my this compound derivative, but I'm getting poor separation between my product and impurities. The spots are overlapping on the TLC plate. What can I do?
Answer: Poor resolution in column chromatography for these compounds is a common hurdle, often due to the similar polarities of the desired product and potential side-products. Here are several strategies to improve your separation:
-
Optimize Your Solvent System:
-
Fine-Tune Polarity: Instead of large jumps in solvent polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 10%, 12%, 15%). This can significantly improve the separation of closely eluting compounds.[1]
-
Introduce a Third Solvent: Sometimes a binary solvent system is insufficient. Adding a small amount of a third solvent with different properties can alter the selectivity of the separation. For instance, in a hexane/ethyl acetate system, adding a small percentage of dichloromethane can be beneficial.
-
Acidify the Mobile Phase: The carboxylic acid moiety can interact strongly and inconsistently with the silica gel, leading to band broadening (tailing). Adding a small amount of acetic acid (0.1-1%) to your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.
-
-
Consider a Different Stationary Phase:
-
Deactivated Silica: If you suspect your compound is degrading on the silica gel, consider using deactivated silica gel (e.g., with triethylamine).
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18 stationary phase with a mobile phase of water and acetonitrile or methanol can be a powerful alternative.[2]
-
-
Improve Your Column Packing and Loading Technique:
-
Slurry Packing: Always prepare a slurry of your silica gel in the initial, least polar eluent to ensure a homogeneously packed column.[1]
-
Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.
-
Issue 2: Product is Not Eluting from the Column
Question: My this compound derivative seems to be stuck on the silica gel column. Even with a highly polar solvent system, I can't get it to elute. What is happening?
Answer: The highly polar nature of some this compound derivatives can lead to strong adsorption on the silica column.[1] If your product is not eluting, consider the following:
-
Increase Solvent Polarity Drastically: A common solution is to use a more polar solvent system. A gradient of methanol in dichloromethane is often effective for eluting highly polar compounds.[1]
-
Use a Modifier: As mentioned previously, adding a small amount of acetic acid to the mobile phase can help by protonating the carboxylic acid, reducing its interaction with the silica. Conversely, for very acidic compounds, a small amount of a base like triethylamine can be used, though this should be done with caution as it can affect the stability of the silica gel.
-
Flush the Column: If all else fails, you can try to flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane, to recover your compound, which may then require further purification.
Issue 3: Low Yield After Recrystallization
Question: I'm losing a significant amount of my product during recrystallization. How can I improve my recovery?
Answer: Low recovery during recrystallization is often a matter of optimizing the solvent choice and the procedure.
-
Choosing the Right Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent pairs. Common solvents for recrystallizing aromatic acids include ethanol, isopropyl alcohol, and methanol.[3][4]
-
Using a Solvent/Anti-Solvent System: If you can't find a single suitable solvent, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until you see persistent cloudiness. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling is Key: Rapid cooling will trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in your compound remaining in the solution even after cooling.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Regioisomers: Bromination of substituted pyridines can sometimes lead to a mixture of isomers.[1]
-
Di-brominated or Non-brominated Byproducts: Incomplete or over-bromination can lead to these impurities.[1]
-
Hydrolysis Products: If water-sensitive reagents are used, hydrolysis byproducts may be present.[1]
-
Oxidation Products: The aldehyde group in related compounds can be oxidized to a carboxylic acid, and similar oxidative side reactions can occur with other derivatives.[1]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1] By spotting the crude mixture, the starting materials, and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can track the separation of your desired compound from impurities.[1] Visualize the spots under UV light.[1]
Q3: Is it better to use a gradient or isocratic elution for column chromatography of these compounds?
A3: For separating a mixture with components of significantly different polarities, a gradient elution is generally more efficient. Start with a low polarity mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.[1] This approach saves time and solvent compared to isocratic elution.
Q4: What are the recommended storage conditions for this compound and its derivatives?
A4: To prevent degradation, these compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Minimizing exposure to air and moisture is crucial to prevent oxidation and hydrolysis.[1]
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives good separation of your product from impurities (target Rf of ~0.3).[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[1]
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent (wet loading) or adsorb it onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent according to the TLC analysis to elute the desired compound.[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good for a wide range of polarities. The addition of methanol helps elute highly polar compounds.[1] |
| Loading Technique | Wet Loading (dissolved in eluent) or Dry Loading (adsorbed on silica) | Wet loading is suitable for compounds soluble in the initial eluent; dry loading is better for less soluble compounds.[1] |
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropyl alcohol, water, or mixtures) to each tube.
-
Heat the tubes to boiling. If the compound dissolves, it's a potential solvent.
-
Allow the dissolved samples to cool slowly. The best solvent will result in the formation of well-defined crystals.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Part 4: Visualizations
General Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
catalyst selection for efficient Suzuki coupling of 5-Bromo-2-methoxynicotinic acid
Introduction: Navigating the Challenges of Heterocyclic Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, when applied to electron-deficient heterocyclic substrates such as 5-Bromo-2-methoxynicotinic acid, researchers often face significant challenges. The presence of the pyridine nitrogen and the electron-withdrawing carboxylic acid group deactivates the aryl bromide towards the crucial oxidative addition step.[2] Furthermore, the acidic proton of the carboxylic acid can complicate the reaction by interacting with the base, and the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you successfully navigate the complexities of this specific transformation. We will delve into the rationale behind catalyst selection, reaction parameter optimization, and solutions to common side reactions.
Catalyst & Condition Selection Guide (FAQs)
Q1: What is the most reliable palladium catalyst system for coupling with this compound?
A1: The choice of catalyst is critical. While traditional catalysts can be effective, modern pre-catalysts often provide superior results due to their stability and high activity.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a widely used and effective catalyst for this type of coupling.[3][4] It is a pre-formed, active Pd(0) source. Alternatively, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is also a common choice.[5] The Pd(II) is reduced in situ to the active Pd(0) species.[1]
-
Modern Pre-catalysts: For challenging substrates, consider using Buchwald pre-catalysts (e.g., XPhos Pd G3). These are highly active, air-stable complexes that generate the active catalytic species reliably, often leading to higher yields and shorter reaction times, especially when dealing with less reactive coupling partners.[6][7]
Recommendation: Start with Pd(PPh₃)₄ (3-5 mol%). If yields are low or the reaction is sluggish, switching to a more active system like Pd(OAc)₂ with a specialized ligand (see Q2) or a Buchwald pre-catalyst is a logical next step.
Q2: Which ligand should I choose and why is it so important?
A2: The ligand is arguably the most important variable to tune. It stabilizes the palladium center, influences its reactivity, and is crucial for overcoming the inherent low reactivity of your substrate.[8]
-
Mechanism: For electron-deficient aryl bromides, the oxidative addition step is often rate-limiting.[2] Therefore, ligands that increase the electron density on the palladium center are required.
-
Ligand Properties: Bulky and electron-rich phosphine ligands are the gold standard for these reactions.[2][9]
-
Electron-richness facilitates the oxidative addition of the Pd(0) into the C-Br bond.
-
Bulkiness promotes the final reductive elimination step to release the product and regenerate the catalyst.[9]
-
-
Recommended Ligands:
-
Triphenylphosphine (PPh₃): A good starting point, often used in excess (2-4 equivalents relative to Pd).[10]
-
Buchwald Ligands (e.g., XPhos, SPhos): These are highly effective for challenging couplings due to their significant steric bulk and electron-donating properties.[7][9] They are often the solution for substrates that fail to couple with simpler ligands.
-
Tri-tert-butylphosphine (P(t-Bu)₃): Another excellent, highly active electron-rich ligand.[11]
-
Q3: What is the optimal base for this reaction, considering the carboxylic acid group?
A3: Base selection is critical. The base must be strong enough to facilitate the transmetalation step by activating the boronic acid, but not so strong that it causes unwanted side reactions.[10] The presence of the carboxylic acid on your substrate requires special consideration.
-
Role of the Base: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[11]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice for substrates containing base-sensitive functional groups. It is a strong enough base to promote the reaction but is generally less harsh than hydroxides.[3][12]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a standard, cost-effective choice that works well in many cases.[9][10] Cesium carbonate is more soluble and more basic, often providing better results for difficult couplings.[7]
-
Fluorides (KF): Potassium fluoride can be effective, particularly if protodeborylation (see Troubleshooting) is a major issue, as it can be used under anhydrous conditions.[11][13]
-
Caution: Avoid strong hydroxide bases (e.g., NaOH, KOH) initially, as they can promote side reactions and may be too harsh for the substrate.
Q4: What solvent system should I use?
A4: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Biphasic or polar aprotic solvents are typical.
-
Dioxane/Water: A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is a very common and effective solvent system.[12][14] The water is essential for dissolving the inorganic base and assisting in the transmetalation step.
-
DMF: Dimethylformamide can be an excellent choice, particularly if your starting materials have poor solubility in other solvents.[3][4]
-
Toluene/Water or THF/Water: These are also viable options and can be screened if the primary choices do not perform well.[7][9]
Troubleshooting Guide
Q1: My reaction has a low or no yield. What are the first things I should check?
A1: A failed reaction is a common issue that can almost always be diagnosed systematically.
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the phosphine ligands and the palladium catalyst, leading to the formation of inactive palladium black.[13][15] Ensure your solvents were properly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and that the reaction was run under a strict inert atmosphere.[13]
-
Catalyst Activity: Is your palladium source active? Pd(PPh₃)₄ and Pd(OAc)₂ can degrade over time. Use a fresh bottle or a robust pre-catalyst.[6]
-
Boronic Acid Integrity: Boronic acids can degrade on storage, primarily through protodeborylation.[13] Use a freshly opened bottle or consider purifying your boronic acid before use.
-
Base & Solvent: The combination is crucial. Ensure your base is finely powdered and, if running an anhydrous reaction, thoroughly dried.[13] For biphasic reactions, vigorous stirring is essential to ensure mixing between the organic and aqueous phases.[13]
Q2: I'm observing significant protodeborylation of my boronic acid coupling partner. How can I prevent this?
A2: Protodeborylation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids.[13][15]
-
Cause: The proton source is often water, especially in the presence of a strong base.[13]
-
Solutions:
-
Switch to a Milder Base: Strong bases accelerate protodeborylation. Change from a carbonate or phosphate to potassium fluoride (KF).[11][13]
-
Use Anhydrous Conditions: Removing water can significantly suppress this side reaction.[13]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. Common choices include:
-
Q3: How can I minimize the homocoupling of my boronic acid?
A3: Homocoupling produces a biaryl product derived from two molecules of the boronic acid.
-
Cause: This side reaction is typically promoted by the presence of oxygen.[13] It can also occur if the transmetalation step is slow relative to other pathways.
-
Solutions:
Q4: The reaction seems to stall, and I recover my starting this compound. What is happening?
A4: This points to a problem with the first step of the catalytic cycle: oxidative addition.
-
Cause: Your substrate is electron-deficient, which makes the C-Br bond stronger and less susceptible to oxidative addition by Pd(0).[2] The pyridine nitrogen may also be coordinating to the palladium, inhibiting its activity.
-
Solutions:
-
More Active Ligand: This is the most effective solution. An electron-rich, bulky ligand like XPhos or P(t-Bu)₃ will increase the reactivity of the palladium catalyst, forcing the oxidative addition to occur.[2][9]
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Consider switching to a higher-boiling solvent like DMF or toluene if needed.[17]
-
Switch to the Iodo-analogue: If feasible, 5-Iodo-2-methoxynicotinic acid will be significantly more reactive than the bromo- derivative due to the weaker C-I bond.[18]
-
Data Presentation
Table 1: Comparison of Catalyst & Ligand Systems for Similar Heterocyclic Couplings
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5) | - | 60-85 | A reliable starting point, but may require longer reaction times.[4] |
| Pd(OAc)₂ (2) | PPh₃ (4) | 55-80 | Cost-effective; requires in-situ reduction of Pd(II).[10] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 75-95 | Highly active system for electron-deficient substrates.[11] |
| XPhos Pd G3 (2) | - | 80-98 | Excellent for difficult couplings; high stability and activity.[7] |
Yields are illustrative and highly dependent on the specific boronic acid, base, and solvent used.
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Base (2 equiv.) | Solvent System (4:1) | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Dioxane / H₂O | 100 | 70 |
| K₃PO₄ | Dioxane / H₂O | 100 | 85 |
| Cs₂CO₃ | Dioxane / H₂O | 100 | 92 |
| K₃PO₄ | DMF | 100 | 88 |
Data compiled for illustrative purposes based on general trends in Suzuki-Miyaura reactions.[3][10][19]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio and a final concentration of ~0.1 M with respect to the limiting reagent.[14]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the nicotinic acid product.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 5-aryl-2-methoxynicotinic acid.[13]
References
- Shaikh, A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PLoS ONE, 12(1), e0170098. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
- Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
- Various Authors. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- Wang, C., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 1-10. [Link]
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Various Authors. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- American Chemical Society. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 5-Bromo-2-methoxynicotinic acid
Welcome to the technical support center for 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve success in your synthetic endeavors.
Introduction to the Challenge: The "Crowded" Reagent
This compound is a valuable pyridine-based building block in medicinal chemistry and materials science.[1][2][3] Its utility, however, is often hampered by steric hindrance arising from the substituents on the pyridine ring. The methoxy group at the 2-position and the carboxylic acid at the 3-position create a sterically congested environment around the reactive sites, which can significantly impact reaction outcomes.[4][5][6][7][8] This guide will focus on two of the most common and challenging transformations: Suzuki-Miyaura cross-coupling and amide bond formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate are a frequent challenge, primarily due to the steric hindrance around the bromine atom. The bulky 2-methoxy and 3-carboxylic acid groups can impede the oxidative addition of the palladium catalyst. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection are Crucial
Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, specialized catalyst systems are often required.[9][10][11][12]
-
Rationale: The key is to use a palladium catalyst with bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition with the hindered aryl bromide.
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling sterically demanding substrates.[13]
-
NHC Ligands: N-Heterocyclic carbene (NHC) ligands are also excellent choices for these challenging couplings due to their strong σ-donating properties which can accelerate the reaction.[9]
-
2. Optimizing the Base and Solvent System
The choice of base and solvent can dramatically influence the reaction rate and yield.
-
Base Selection: A stronger base is often necessary to facilitate the transmetalation step, which can be sluggish with hindered substrates.
-
Recommended Bases: Consider using aqueous solutions of K₃PO₄ or Cs₂CO₃. These bases are generally more effective than weaker bases like Na₂CO₃.
-
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.
-
Recommended Solvents: A mixture of toluene/water or dioxane/water is a good starting point. For particularly stubborn reactions, polar aprotic solvents like DMF or DMAc can be beneficial, but be mindful of potential side reactions at higher temperatures.[14]
-
3. Reaction Temperature and Time
-
Temperature: Due to the steric hindrance, higher reaction temperatures are often required to overcome the activation energy barrier. A typical starting point is 80-100 °C.
-
Time: These reactions may require longer reaction times than less hindered couplings. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Caption: Workflow for a typical Suzuki-Miyaura coupling.
| Parameter | Starting Condition | Troubleshooting Modification | Rationale |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) | Bulky, electron-rich ligands accelerate oxidative addition. |
| Base | Na₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) or Cs₂CO₃ (2 equiv.) | Stronger bases facilitate the transmetalation step. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or DMF | Higher polarity solvents can improve solubility and reaction rates. |
| Temperature | 80 °C | 100-110 °C | Overcomes the higher activation energy due to steric hindrance. |
Issue 2: Difficulty in Amide Bond Formation
Question: I am trying to form an amide bond between this compound and a primary/secondary amine using standard coupling reagents like EDC/HOBt, but the reaction is very sluggish and gives low yields. What can I do?
Answer: The steric hindrance from the 2-methoxy group significantly reduces the electrophilicity of the carboxylic acid's carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.[15][16][17] Additionally, the adjacent pyridine nitrogen can influence the electronic properties of the carboxylic acid.[1] Standard coupling conditions are often insufficient.
1. Choice of Coupling Reagent
For sterically hindered carboxylic acids, more potent activating agents are necessary.
-
Rationale: These reagents form highly reactive intermediates that can overcome the steric barrier and react more readily with the amine.
-
Recommended Reagents:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, or COMU are highly effective for coupling hindered substrates.[15] They rapidly form activated esters that are less prone to side reactions.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. A key advantage is that they do not react with the free amino group of the amine component.[15]
-
Acyl Fluoride Formation: In-situ formation of the acyl fluoride using reagents like TFFH or BTFFH can be a powerful strategy for particularly challenging couplings, including those with electron-deficient amines.[18]
-
2. Base and Solvent Considerations
-
Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices.
-
-
Solvent: A polar aprotic solvent is generally preferred.
-
Recommended Solvents: DMF, NMP, or DMSO can be used. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.
-
3. Reaction Temperature
-
While many amide couplings are run at room temperature, hindered systems may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion. However, be cautious of potential racemization if working with chiral substrates.
Experimental Protocol: Amide Coupling of this compound
Caption: Workflow for a typical amide bond formation.
| Parameter | Starting Condition | Troubleshooting Modification | Rationale |
| Coupling Reagent | EDC/HOBt | HATU or PyBOP | More potent activating agents for hindered carboxylic acids.[15] |
| Base | Triethylamine | DIPEA or NMM | Non-nucleophilic bases prevent unwanted side reactions. |
| Solvent | DCM or THF | Anhydrous DMF or NMP | Higher boiling, polar aprotic solvents improve solubility and reaction rates. |
| Temperature | Room Temperature | 40-60 °C | Provides additional energy to overcome the steric barrier. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable? How should I store it?
A1: this compound is a relatively stable solid. However, like most carboxylic acids, it is advisable to store it in a cool, dry place, away from strong bases and oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Q2: I am observing significant amounts of debromination as a side product in my cross-coupling reaction. How can I minimize this?
A2: Debromination can be a problematic side reaction, often promoted by certain catalyst systems and reaction conditions. To minimize it:
-
Use a milder base: If possible, try a weaker base like K₂CO₃, although this may require a more active catalyst system.
-
Lower the reaction temperature: High temperatures can sometimes favor reductive dehalogenation.
-
Choose a different palladium source/ligand combination: Some catalyst systems are more prone to this side reaction than others. Experiment with different Buchwald or NHC ligands.
-
Ensure a strictly inert atmosphere: Traces of oxygen can sometimes contribute to catalyst decomposition and side reactions.[19]
Q3: Can the carboxylic acid group interfere with my Suzuki coupling reaction?
A3: Yes, the carboxylic acid can potentially coordinate to the palladium catalyst, inhibiting its activity. While many Suzuki couplings tolerate free carboxylic acids, if you are experiencing persistent issues, you might consider protecting the carboxylic acid as a methyl or ethyl ester. This will also increase the solubility of the substrate in less polar organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.
Q4: Are there any alternatives to palladium-catalyzed cross-coupling for this substrate?
A4: While palladium catalysis is the most common method, other transition metals like nickel can also be effective for Suzuki-type couplings, sometimes with different reactivity profiles that might be advantageous for hindered substrates.[12] Additionally, for certain transformations, considering alternative coupling strategies such as direct arylation might be a viable, though less common, approach.
References
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
- A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide Synthesis. Fisher Scientific. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Steric hindrance. YouTube. [Link]
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- This compound. Amerigo Scientific. [Link]
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- This compound suppliers USA. Chemicals.co.uk. [Link]
- What Is The Detailed Mechanism Of Amide Bond Form
- 9.4: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
- 2-Methoxynicotinic acid. PubChem. [Link]
- Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
- Evolution of amide bond formation.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Arecoline. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. hepatochem.com [hepatochem.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 5-Bromo-2-methoxynicotinic acid during heating
Welcome to the technical support center for 5-Bromo-2-methoxynicotinic acid (CAS: 54916-66-4). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal decomposition of this valuable building block during experimental procedures. We will delve into the underlying mechanisms of degradation and provide field-proven strategies to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation and low yields when heating this compound. What is the likely cause?
A: The most probable cause of degradation when heating this compound is a chemical reaction known as thermal decarboxylation. This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 5-Bromo-2-methoxypyridine as the primary byproduct.[1][2] This reaction is common for carboxylic acids, especially heteroaromatic ones, and is accelerated by heat.
The melting point of this compound is reported to be in the range of 156-158°C.[3] You should be particularly cautious as you approach and exceed this temperature, as the rate of decarboxylation can increase significantly.
Q2: Can you explain the mechanism of decarboxylation for this specific molecule?
A: Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide.[1] For aromatic and heteroaromatic carboxylic acids like nicotinic acid derivatives, this process can be catalyzed by heat. While the exact mechanism can vary, it generally involves the cleavage of the carbon-carbon bond between the pyridine ring and the carboxyl group.
Nicotinic acid itself can be decarboxylated to give pyridine, a reaction that can be facilitated by catalysts like copper chromite.[2][4] In the case of this compound, the electron-donating methoxy group and the electron-withdrawing bromine atom influence the electron density of the pyridine ring, which in turn affects the stability of the C-C bond to the carboxyl group at elevated temperatures. The reaction proceeds as follows:
Diagram: Thermal Decarboxylation Pathway
Sources
Technical Support Center: Purification and Workup Procedures for 5-Bromo-2-methoxynicotinic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxynicotinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The information herein is synthesized from established chemical literature and best practices in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: The impurity profile can vary based on the specific synthetic route, but common impurities often include unreacted starting material (2-methoxynicotinic acid), regioisomers (such as 3-bromo-2-methoxynicotinic acid), and potentially di-brominated byproducts. Residual solvents and brominating agents are also common.
Q2: My crude product is a persistent oil and won't crystallize. What should I do?
A2: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point of your compound. First, ensure your crude product is free of residual solvents by drying it thoroughly under high vacuum. If it still oils out, consider purification by column chromatography to remove the problematic impurities before attempting recrystallization again. Trying a different solvent system for recrystallization can also be effective.[1]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an excellent initial tool for qualitatively assessing the purity of your fractions during column chromatography or for checking the effectiveness of a recrystallization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Developing a robust HPLC method early on will be invaluable for accurately determining the purity of your final compound.[2][3][4][5]
Troubleshooting Guide: Isolating High-Purity this compound
This guide addresses specific issues you may encounter during the workup and purification of your this compound reaction.
Issue 1: Removing Unreacted 2-methoxynicotinic Acid
Question: My NMR/HPLC analysis shows a significant amount of the starting material, 2-methoxynicotinic acid, remaining in my crude product. How can I remove it?
Answer: The presence of unreacted starting material is a common issue, especially if the bromination reaction has not gone to completion. Due to the similar polarities of the starting material and the product, a multi-step approach involving extraction and recrystallization is often necessary.
Causality: The carboxylic acid and pyridine functionalities on both the starting material and the product give them similar solubility profiles, making a simple separation challenging. However, subtle differences in their pKa values and crystal lattice energies can be exploited.
Protocol 1: Optimized Extraction and Recrystallization
Part A: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic 2-methoxynicotinic acid will be preferentially deprotonated and extracted into the aqueous layer as its sodium salt. Your desired product, being slightly less acidic due to the electron-withdrawing bromine atom, will have a greater tendency to remain in the organic layer.
-
Separation: Carefully separate the organic and aqueous layers.
-
Back-Extraction (Optional): To recover any product that may have partitioned into the aqueous layer, acidify the aqueous layer with dilute HCl to a pH of ~3-4 and extract with fresh ethyl acetate.
-
Combine and Dry: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the enriched crude product.
Part B: Recrystallization
Recrystallization is a powerful technique for removing small amounts of remaining starting material and other impurities. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.[1][6]
| Solvent System | Suitability |
| Ethanol/Water | A good starting point. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few more drops of hot ethanol to redissolve and allow to cool slowly. |
| Isopropyl Alcohol | Can be effective for recrystallizing brominated aromatic acids.[7] |
| Acetic Acid/Water | Another option, particularly if the product is highly polar. |
| Hexanes/Ethyl Acetate | A less polar system that may be effective if other options fail. |
Issue 2: Separation of Regioisomers
Question: I suspect my product is contaminated with a regioisomer (e.g., 3-bromo or 6-bromo-2-methoxynicotinic acid). How can I separate them?
Answer: Regioisomers often have very similar physical properties, making their separation challenging. While careful recrystallization may sometimes work, column chromatography is typically the most effective method.
Causality: The position of the bromine atom can subtly alter the molecule's dipole moment and its ability to interact with the stationary phase in chromatography, allowing for separation.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal gradient will need to be determined by TLC analysis.
-
TLC Analysis: Spot your crude mixture on a silica TLC plate and develop it in various ratios of hexanes and ethyl acetate. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.
-
-
Column Packing: Pack a glass column with silica gel in your chosen starting eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and dry it completely. Carefully add the dried silica with your adsorbed compound to the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (increasing the percentage of ethyl acetate). Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
| Eluent System | Typical Gradient |
| Hexanes/Ethyl Acetate | 10% to 50% Ethyl Acetate |
| Dichloromethane/Methanol | 1% to 10% Methanol |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram can help you decide on the best course of action based on the impurities identified in your crude product.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
addressing incomplete conversion in amide coupling with 5-Bromo-2-methoxynicotinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete conversions in amide coupling reactions involving 5-Bromo-2-methoxynicotinic acid. The unique electronic and steric properties of this substrate can present challenges, and this document is designed to provide both diagnostic insights and actionable solutions.
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a frequent hurdle in amide coupling reactions. This section will explore the common causes and provide systematic solutions to drive your reaction to completion.
FAQ 1: My reaction with this compound has stalled. What are the likely causes?
Several factors can contribute to a stalled or incomplete amide coupling reaction with this particular nicotinic acid derivative. The primary reasons often revolve around the reduced nucleophilicity of the pyridine nitrogen and the electronic effects of the substituents.[1][2]
-
Reduced Reactivity of the Carboxylic Acid: The electron-withdrawing nature of the bromine atom and the pyridine ring can decrease the nucleophilicity of the carboxylate, making it less reactive towards the coupling reagent.[3][4]
-
Steric Hindrance: The methoxy group at the 2-position can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[2]
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for electronically demanding substrates. Standard carbodiimides like DCC or EDC may not be potent enough to achieve full conversion.[5][6]
-
Inadequate Base: The choice and amount of base are critical. An inappropriate base can fail to efficiently deprotonate the carboxylic acid or neutralize acidic byproducts, thereby impeding the reaction.[7]
-
Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated ester, reverting it to the starting carboxylic acid.[2]
FAQ 2: How can I improve the conversion of my reaction?
A multi-faceted approach involving the optimization of the coupling reagent, reaction conditions, and order of addition is often necessary.
1. Selection of a More Potent Coupling Reagent:
For electron-deficient acids like this compound, more powerful coupling reagents are recommended.[1] Uronium or phosphonium salt-based reagents are generally more effective than simple carbodiimides.[6][8]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High reactivity, low racemization, effective for hindered substrates.[9][10] | Can cause guanidinylation of the amine if not pre-activated with the acid.[7] |
| HBTU/TBTU | Uronium Salt | Efficient and widely used, byproducts are generally soluble.[11] | Slightly less reactive than HATU.[12] |
| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk.[6] | More expensive and may require stricter handling.[6] |
| COMU | Uronium Salt | High efficiency, improved safety profile (non-explosive byproducts).[13] | |
| EDC/HOBt | Carbodiimide | Cost-effective for less demanding couplings.[1] | Often insufficient for electron-deficient or sterically hindered substrates.[2] |
2. Optimization of Reaction Conditions:
-
Solvent: Anhydrous aprotic polar solvents such as DMF or NMP are generally preferred for their excellent solvating properties.[5] For particularly difficult couplings, a mixture of solvents like DCM/DMF/NMP may be beneficial.[5]
-
Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[7] Typically, 2-3 equivalents are used to ensure complete deprotonation and neutralization of byproducts.[14]
-
Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy for sluggish reactions. However, this should be done cautiously to minimize potential side reactions.[5]
-
Reaction Time: Electronically deactivated substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[15][16]
3. Strategic Order of Reagent Addition:
The order in which reagents are added can significantly impact the outcome, especially when using uronium reagents like HATU.[17][18]
dot digraph "Amide Coupling Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Optimized Reagent Addition Workflow"
Protocol 1: General Procedure for Amide Coupling using HATU [2]
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial to form the active OAt ester and prevent side reactions with the amine.[18][19]
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[20][21]
-
Upon completion, quench the reaction with water and proceed with the appropriate workup procedure.
FAQ 3: I'm still seeing unreacted starting material. What are my next steps?
If incomplete conversion persists after optimizing the coupling reagent and conditions, consider the following advanced strategies:
-
Double Coupling: After the initial coupling reaction, filter and wash the reaction mixture (if applicable in solid-phase synthesis) and then subject the unreacted starting material to a second round of coupling with fresh reagents.[5]
-
Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[22][23] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[11]
dot digraph "Troubleshooting_Incomplete_Conversion" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Systematic Troubleshooting Flowchart"
Analytical Monitoring
Consistent and accurate monitoring is key to troubleshooting and optimizing your reaction.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the disappearance of starting materials and the appearance of the product.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reaction progress and can help identify byproducts.[21]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for accurate quantification of reactants and products.[15][20]
By systematically addressing these potential issues, researchers can significantly improve the outcomes of amide coupling reactions with the challenging this compound substrate.
References
- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC - NIH.
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv.
- Optimizing Peptide Coupling: Key Techniques.
- HATU coupling - what's the best order? : r/Chempros - Reddit.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- Hatu reaction : r/chemistry - Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
- Coupling Reagents - Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.
- ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Amide Synthesis - Fisher Scientific.
- Coupling Reagents - ResearchGate.
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
- (PDF) Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents, - ResearchGate.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
- amide coupling help : r/Chempros - Reddit.
- Conversion of Carboxylic acids to amides using DCC as an activating agent.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC - NIH.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed.
- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC - PubMed Central.
- 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. waters.com [waters.com]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions Involving 5-Bromo-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 5-Bromo-2-methoxynicotinic acid. This guide is designed to provide you, as a senior application scientist, with in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address the regioselectivity challenges encountered during the functionalization of this versatile building block.
Introduction: The Challenge of Regioselectivity
This compound is a trifunctionalized pyridine ring, presenting a unique set of challenges and opportunities for regioselective functionalization. The interplay between the electron-withdrawing carboxylic acid, the electron-donating methoxy group, and the reactive bromo substituent dictates the reactivity and regiochemical outcome of various transformations. Understanding and controlling these factors is paramount for the successful synthesis of complex target molecules in drug discovery and development.
This guide will delve into the electronic and steric influences of the substituents, providing a framework for predicting and controlling the regioselectivity of common reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Decision-Making Workflow for Regioselectivity Control
The following flowchart provides a general workflow for troubleshooting and optimizing the regioselectivity of reactions involving this compound.
Caption: A general decision-making workflow for addressing regioselectivity issues.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for specific reaction types.
I. Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond compared to potential C-H activation at other positions. However, achieving high selectivity and yield can be challenging.
FAQ 1: I am observing low yields and/or side products in my Suzuki-Miyaura coupling. What are the likely causes and solutions?
-
Possible Cause: Inefficient oxidative addition or reductive elimination, catalyst deactivation, or competing side reactions. The carboxylic acid group can also complicate the reaction by reacting with the base.[1]
-
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands such as RuPhos or SPhos can be effective.[2][3] A screening of different catalysts and ligands is often the most effective approach.
-
Base Selection: The basicity and solubility of the base can significantly impact the reaction outcome. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, organic bases like triethylamine or DBU might be necessary in some cases.[4] The use of excess base is often required to neutralize the carboxylic acid.[1]
-
Solvent System: The polarity of the solvent can influence catalyst activity and solubility of reagents. Biphasic systems (e.g., toluene/water, dioxane/water) are frequently used. For substrates with poor solubility, polar aprotic solvents like DMF or DMAc may be beneficial.[4]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic optimization of the reaction temperature is recommended.
-
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Varying precursors can affect the formation of the active Pd(0) species. |
| Ligand | SPhos, RuPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | The choice of base affects the transmetalation step and substrate stability.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solvent polarity influences catalyst activity and reagent solubility.[4] |
FAQ 2: In a Buchwald-Hartwig amination, am I likely to see reaction at the C2-methoxy position?
-
Unlikely under standard conditions. The C-O bond of the methoxy group is significantly less reactive than the C-Br bond in palladium-catalyzed amination. The primary reaction will be the amination at the C5 position.[5]
-
Troubleshooting Poor Yields in Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of phosphine ligand is paramount. For challenging couplings, highly active and bulky ligands like Josiphos or Buchwald's biaryl phosphine ligands are often necessary.[6][7][8]
-
Base Strength: Strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required. The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.[9]
-
Inert Atmosphere: The catalytic system is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
FAQ 3: What are the key considerations for a successful Sonogashira coupling with this compound?
-
Copper Co-catalyst: The traditional Sonogashira coupling employs a copper(I) co-catalyst (e.g., CuI). However, copper can promote the homocoupling of the terminal alkyne (Glaser coupling).[10]
-
Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or more specialized ligands.
-
Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It acts as both a base to deprotonate the alkyne and as a solvent in some cases.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to ensure the solubility of all reaction components.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. In this compound, the situation is complex due to the presence of both electron-donating (-OCH₃) and electron-withdrawing (-COOH) groups.
FAQ 4: Which position is most likely to undergo SNAr?
-
The most probable site for SNAr is the C5 position , where the bromine atom serves as a good leaving group. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (especially in its deprotonated carboxylate form) will activate the ring towards nucleophilic attack.[11][12]
-
Substitution at the C2 position, displacing the methoxy group, is less likely under typical SNAr conditions due to the poorer leaving group ability of methoxide compared to bromide. However, under harsh conditions (high temperature and pressure), this could be a competing pathway.
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ijnc.ir [ijnc.ir]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analytical Methods for Monitoring 5-Bromo-2-methoxynicotinic Acid Reactions
Welcome to the technical support center for monitoring the progress of reactions involving 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data. As your virtual application scientist, I will guide you through the nuances of various analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of products in reactions involving this compound due to its high resolution and sensitivity. However, the polar and ionizable nature of this zwitterionic compound can present unique challenges.[1]
Frequently Asked Questions & Troubleshooting
Q1: My this compound peak is tailing significantly. What is causing this and how can I fix it?
A1: Peak tailing for acidic and basic compounds like yours is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns.[2] Here’s a systematic approach to troubleshoot this:
-
Causality: Residual silanols on the silica backbone of a C18 column are acidic and can interact strongly with basic sites on your molecule (the pyridine nitrogen), leading to a portion of the analyte being retained longer, which manifests as a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase. For an acidic compound, working at a pH about 2-2.5 units below its pKa will ensure it is in its neutral form, minimizing unwanted ionic interactions. Conversely, for a basic compound, a higher pH would be used. Since this compound is zwitterionic, careful pH selection is crucial. Start with a mobile phase pH of around 3.0.
-
Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate) in your mobile phase helps maintain a constant pH and can mask residual silanol activity.[3]
-
End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping is a process where the manufacturer treats the silica support to block most of the residual silanols.
-
Lower Injection Volume: Overloading the column can exacerbate peak tailing. Try reducing the amount of sample you inject.[3][4]
-
Q2: I'm observing a drifting baseline during my gradient elution. What should I do?
A2: A drifting baseline in gradient HPLC is often related to the mobile phase or the detector.
-
Causality: This can be caused by a change in the mobile phase composition over time, impurities in the solvents, or a detector that is not properly warmed up.[3]
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Impurities can have different UV absorbance at different solvent compositions.
-
Thorough Mixing and Degassing: Ensure your mobile phases are thoroughly mixed and degassed to prevent bubble formation, which can cause baseline noise and drift.[3]
-
Detector Warm-up: Allow the detector lamp to warm up for at least 30 minutes before starting your analysis for a stable baseline.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time before each injection.
-
Experimental Protocol: A Robust RP-HPLC Method
This protocol provides a starting point for developing a robust method for your reaction monitoring.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Perchloric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
Section 2: Gas Chromatography (GC)
While HPLC is generally preferred for polar compounds like this compound, GC can be employed, often requiring derivatization to increase volatility and thermal stability.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: Can I analyze this compound directly by GC?
A1: Direct analysis is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group in the hot injector.[6] Nicotinic acid itself is known to be difficult to analyze directly by GC for these reasons.[6] Derivatization is highly recommended.
-
Causality: The high polarity and hydrogen-bonding capability of the carboxylic acid and the pyridine nitrogen lead to a very low vapor pressure. At the high temperatures required for volatilization, decarboxylation can occur.
-
Solution: Derivatization with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or a methylating agent like diazomethane will convert the carboxylic acid to a more volatile and thermally stable ester.
Q2: I am seeing ghost peaks in my GC chromatogram. What is their origin?
A2: Ghost peaks are spurious peaks that are not from your injected sample.
-
Causality: They can arise from septum bleed, contamination in the carrier gas or injector, or carryover from a previous injection.[8][9]
-
Troubleshooting Steps:
-
Septum Bleed: Use a high-quality, low-bleed septum and replace it regularly.
-
Injector Contamination: Clean the injector liner and replace it if necessary.
-
Carrier Gas Purity: Use high-purity carrier gas and consider installing a gas purifier.
-
Bake Out the Column: Run a high-temperature bakeout of your column to remove any strongly retained compounds from previous injections.[8]
-
Workflow for GC Analysis
Caption: Workflow for GC analysis of this compound.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for in-situ reaction monitoring, providing structural information and quantitative data without the need for sample workup.[10][11]
Frequently Asked Questions & Troubleshooting
Q1: How can I use NMR to monitor my reaction in real-time?
A1: You can perform the reaction directly in an NMR tube and acquire spectra at regular intervals.[10]
-
Causality: As the reaction progresses, the signals corresponding to the starting material will decrease in intensity, while new signals for the product will appear and grow. By integrating characteristic, well-resolved peaks for each species, you can determine their relative concentrations over time.
-
Experimental Setup:
-
Prepare your reaction mixture in a suitable deuterated solvent.
-
Place the NMR tube in the spectrometer.
-
Use an automated program to acquire a series of 1D ¹H NMR spectra at set time intervals.[10]
-
Ensure the chosen peaks for integration are well-separated and do not overlap with other signals.
-
Q2: My NMR spectra are showing distorted lineshapes during the reaction. Why is this happening?
A2: Changes in the reaction mixture can affect the magnetic field homogeneity.
-
Causality: The reaction itself can cause changes in sample viscosity, temperature, or the formation of precipitates, all of which can degrade the magnetic field homogeneity and lead to distorted spectral lines.[12]
-
Troubleshooting Steps:
-
Shimming: Re-shim the spectrometer periodically during the reaction monitoring.
-
Solvent Choice: Ensure all reactants and products are soluble in the chosen deuterated solvent throughout the reaction.
-
Temperature Control: Use a temperature-controlled probe to maintain a constant reaction temperature.[13]
-
Section 4: Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is invaluable for confirming the identity of reactants, products, and any intermediates or byproducts.
Frequently Asked Questions & Troubleshooting
Q1: I am having trouble getting a good signal for this compound in ESI-MS. What can I do?
A1: The ionization efficiency of a molecule in electrospray ionization (ESI) is highly dependent on the solvent and pH.
-
Causality: For acidic molecules, negative ion mode is often more sensitive, while for basic molecules, positive ion mode is preferred. As a zwitterion, the net charge of your molecule is pH-dependent.
-
Troubleshooting Steps:
-
Optimize Ionization Mode: Analyze your sample in both positive and negative ion modes to see which gives a better response.
-
Mobile Phase Additives:
-
For positive ion mode, add a small amount of a weak acid like formic acid (0.1%) to the mobile phase to promote protonation.
-
For negative ion mode, a weak base like ammonium hydroxide (0.1%) can be added to promote deprotonation.
-
-
Solvent Composition: Ensure your sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile with a small amount of water.
-
Q2: How can I confirm the presence of the bromine atom in my molecule using MS?
A2: The characteristic isotopic pattern of bromine is a definitive indicator.
-
Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units, with nearly equal intensity.
-
Analysis: Look for this characteristic "doublet" in the molecular ion peak and any fragment ions that retain the bromine atom. This provides strong evidence for the presence of bromine in your molecule.
Logical Flow for Method Selection
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. selectscience.net [selectscience.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
impact of solvent choice on the outcome of 5-Bromo-2-methoxynicotinic acid reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, with a specific focus on how the choice of solvent can profoundly influence reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Foundational Concepts & General FAQs
Before troubleshooting specific reactions, it's crucial to understand the fundamental principles of solvent effects. The properties of your solvent dictate the solubility of reagents, influence reaction rates, and can even alter mechanistic pathways.
Q1: What are the key solvent categories I should be aware of?
A1: Solvents are broadly classified based on their polarity and their ability to donate protons (acidity). Understanding these classifications is the first step to rational solvent selection.[1]
-
Polar Protic Solvents: These solvents possess O-H or N-H bonds (e.g., water, methanol, ethanol). They are effective at dissolving polar reagents and ions.[1] Their ability to form hydrogen bonds can stabilize charged intermediates but may also "cage" and deactivate nucleophiles, slowing down certain reactions.[2][3][4]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., DMF, DMSO, acetonitrile, acetone). They are excellent for dissolving salts but do not strongly solvate anions (nucleophiles), leaving them "naked" and highly reactive.[1][5] This makes them ideal for many nucleophilic substitution and coupling reactions.[2][6]
-
Nonpolar Solvents: These solvents have low dielectric constants and are poor at dissolving charged species (e.g., hexane, toluene, dioxane). They are typically used when reactants are nonpolar or to facilitate precipitation of certain byproducts.
Q2: How does the structure of this compound influence solvent choice?
A2: this compound (CAS 54916-66-4) is a moderately polar molecule.[7][8] It has a polar carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and a pyridine ring, which contributes to its polarity. However, the bromo- and methoxy- substituents add some lipophilic character. Therefore, its solubility can be challenging. Highly nonpolar solvents like hexane will be ineffective. Polar aprotic solvents like DMF, THF, or polar protic solvents like ethanol are generally required to achieve sufficient concentration for a reaction.
Diagram: The Impact of Solvent on Nucleophiles
The diagram below illustrates a critical concept: how solvent choice affects nucleophile reactivity, which is central to many reactions involving this substrate.
Caption: Protic solvents can "cage" nucleophiles via hydrogen bonding, reducing their reactivity.
Part 2: Troubleshooting Guide by Reaction Type
This section addresses specific problems you might encounter during common transformations of this compound.
A. Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful method for forming C-C bonds at the 5-position.[9]
Q3: My Suzuki coupling reaction is giving low or no yield. How can I troubleshoot this with solvent selection?
A3: Low yields in Suzuki couplings are a frequent issue and often linked to the reaction conditions, where solvent plays a pivotal role.[10]
-
Poor Solubility: Both the this compound and the boronic acid partner must be soluble at the reaction temperature. If you observe suspended solids, the reaction is likely diffusion-limited.
-
Base Incompatibility: The inorganic base (e.g., K₂CO₃, K₃PO₄) is often insoluble in purely organic solvents. This necessitates a biphasic system or a solvent that can accommodate it.
-
Catalyst Deactivation: The palladium catalyst must remain in its active Pd(0) state.
-
Solution: Ensure your solvents are thoroughly degassed before use. Oxygen can oxidize the catalyst, rendering it inactive.[9] While not a direct solvent choice, this handling step is critical. Some solvents, like DMF, can decompose at high temperatures to form dimethylamine, which can act as a ligand poison. If high temperatures are required (>120 °C), consider switching to a more robust solvent like dioxane or toluene.
-
Q4: I'm observing significant protodeboronation (boronic acid is being replaced by a hydrogen). What is the cause and how can I fix it?
A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. It is often exacerbated by the presence of water and high temperatures.
-
Solution:
-
Anhydrous Conditions: If your substrates are sufficiently soluble, running the reaction under anhydrous conditions can suppress this side reaction. Use a strong, anhydrous base like K₃PO₄ in a solvent like anhydrous dioxane or THF.[11][14]
-
Biphasic System: If water is necessary for the base, minimize the reaction time and temperature to the lowest effective levels. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
B. Amide Coupling
Forming an amide from the carboxylic acid is a fundamental step in drug development. The choice of coupling agent and solvent are intrinsically linked.
Q5: My amide coupling with HATU/EDC is incomplete, and I see unreacted starting material. Could the solvent be the problem?
A5: Absolutely. Incomplete conversion in amide couplings is frequently a solvent-related issue.
-
Reagent Solubility: All components—the acid, the amine, the coupling agent (e.g., HATU, EDC), and the base (e.g., DIPEA, TEA)—must be fully dissolved.
-
Solution: DMF is the go-to solvent for amide couplings due to its excellent solvating power for a wide range of polar molecules and reagents.[15] Dichloromethane (DCM) is another common choice, particularly if the reactants are less polar.[15] If solubility remains an issue in DCM, consider THF or acetonitrile. A recent study evaluated various greener alternatives to DMF and DCM, which may be worth exploring.[16]
-
-
Solvent Interference: Protic solvents are detrimental to most amide coupling reactions.
-
Explanation: The activated intermediate (e.g., an active ester or O-acylisourea) is highly electrophilic.[15] A protic solvent like methanol can act as a competing nucleophile, reacting with the intermediate to form a methyl ester, thus quenching the desired reaction.
-
Solution: Always use a polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate back to the carboxylic acid.
-
Q6: The workup for my DMF-based reaction is difficult, leading to product loss. What can I do?
A6: This is a very common challenge. DMF is high-boiling and water-miscible, complicating extraction.
-
Solution:
-
Dilution and Wash: After the reaction, dilute the mixture with a large volume of a water-immiscible solvent like ethyl acetate or isopropyl acetate.[17] Then, wash the organic layer multiple times with water and brine to remove the DMF.
-
Acid/Base Wash: Include washes with aqueous acid (e.g., 1M HCl or citric acid) to remove basic components like DIPEA and unreacted amine, and washes with aqueous base (e.g., NaHCO₃) to remove unreacted carboxylic acid.[17]
-
C. Esterification
Q7: I am trying to perform a simple Fischer esterification. What is the role of the solvent here?
A7: In Fischer esterification, the alcohol that will form the ester often serves as both the reactant and the solvent.[18]
-
Explanation: Using a large excess of the alcohol (e.g., running the reaction in methanol to make the methyl ester) pushes the equilibrium towards the product side, according to Le Châtelier's principle. The reaction is typically catalyzed by a strong acid like sulfuric acid.[18] The excess alcohol acts as the solvent medium for the nicotinic acid derivative and the catalyst.
Q8: For a Steglich-type esterification using a coupling agent like DCC, which solvent is best?
A8: Similar to amide couplings, Steglich esterifications require an inert, aprotic solvent.
-
Solution: DCM is a classic choice. It readily dissolves the carboxylic acid, alcohol, and coupling reagents like DCC and the catalyst DMAP. It is also relatively low-boiling, which simplifies purification. THF is another suitable option. Avoid protic solvents, as they will compete with the intended alcohol nucleophile.[19][20]
Part 3: Data Summaries & Protocols
Table 1: Solvent Selection Guide for Common Reactions
| Reaction Type | Recommended Solvents | Avoid | Key Considerations |
| Suzuki Coupling | Dioxane/H₂O, DMF, Toluene/H₂O, THF, Ethanol/H₂O | Protic solvents (if anhydrous), highly nonpolar solvents | Requires good solubility for all components and the base. Degassing is critical.[9][12] |
| Amide Coupling | DMF, DCM, Acetonitrile, THF | All Protic Solvents (Water, Alcohols) | Must use anhydrous polar aprotic solvents to prevent deactivation of the activated acid.[15][16] |
| Fischer Esterification | The corresponding alcohol (e.g., Methanol, Ethanol) | Aprotic Solvents | The alcohol is both reactant and solvent; an acid catalyst is required.[18] |
| Steglich Esterification | DCM, THF | All Protic Solvents | Requires an inert, aprotic environment for the coupling agent to function.[19] |
Diagram: General Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in Dioxane/Water
This protocol provides a representative procedure for coupling this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).[12] Stir to dissolve the reagents as much as possible.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
Protocol 2: HATU-Mediated Amide Coupling in DMF
This protocol is a general procedure for coupling the title acid with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 equiv) and the amine (1.1 equiv) to the solution.[17] Cool the flask in an ice bath (0 °C).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred mixture.[17]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS.
-
Workup: Quench the reaction by adding water.[17] Dilute with ethyl acetate (or another suitable organic solvent). Wash the organic phase sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[17] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography.
References
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. (n.d.). BenchChem.
- How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER? (n.d.). Guidechem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (n.d.). BenchChem.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Overcoming low yield in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). BenchChem.
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Amide Synthesis. (n.d.). Fisher Scientific.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.). ResearchGate.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). BenchChem.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- This compound. (n.d.). Amerigo Scientific.
- 5-Bromo-2-methoxypyridine-3-carboxylic acid. (n.d.). PubChem.
- SN1 vs SN2. (2021, December 15). Chemistry LibreTexts.
- Solvent effects for SN2, SN1, E2, and E1. (2021, January 25). YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Page loading... [guidechem.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
optimizing temperature and reaction time for 5-Bromo-2-methoxynicotinic acid functionalization
Welcome to the technical support center for the functionalization of 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, focusing on the critical parameters of temperature and reaction time.
Part 1: General FAQs and Foundational Concepts
This section addresses overarching questions about the reactivity and handling of this compound.
Q1: What are the key reactive sites on this compound and how does their reactivity differ?
A1: this compound possesses three primary sites for functionalization: the carboxylic acid (C3-position), the bromide (C5-position), and the pyridine ring itself.
-
Carboxylic Acid: This is the most straightforward functional group to modify. It readily undergoes reactions like amide bond formation and esterification. These reactions typically do not require harsh conditions that would affect the C-Br bond.
-
C5-Bromide: The carbon-bromine bond is the primary site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In the hierarchy of aryl halide reactivity for palladium-catalyzed cross-coupling, the C-Br bond is significantly more reactive than a C-Cl bond, but less reactive than a C-I bond.[1][2] This predictable reactivity is key to designing selective transformations.
-
Pyridine Ring: The nitrogen in the pyridine ring can be protonated or quaternized. The ring can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less common than cross-coupling at the C-Br position under typical conditions.
Q2: I'm planning a multi-step synthesis. In what order should I perform the functionalization reactions?
A2: The sequence of reactions is critical and depends on the stability of the functional groups you are introducing. A general best practice is to perform the most robust reaction first.
-
Cross-Coupling First: It is often advantageous to perform the palladium-catalyzed cross-coupling at the C5-bromo position first. The conditions for these reactions (e.g., heating, presence of a base) are typically harsher than those for amide or ester formation. Many common coupling partners are stable to subsequent amide/ester formation conditions.
-
Amide/Ester Formation Last: Amide and ester couplings are generally performed under milder conditions.[3][4][5] Many coupling reagents are sensitive to heat and moisture, and the resulting amide or ester products might be sensitive to the basic conditions of a subsequent cross-coupling reaction. Performing this step later in the sequence protects the newly formed bond.
Below is a logical workflow for sequential functionalization.
Caption: Recommended workflow for sequential functionalization.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the two most common C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
2.1 Buchwald-Hartwig Amination: Optimizing C-N Bond Formation
Q3: My Buchwald-Hartwig amination is showing low conversion. How can I use temperature and reaction time to drive it to completion?
A3: Low conversion is a common issue, often stemming from insufficient thermal energy or premature catalyst decomposition. The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination, each with its own energy barrier.[6][7]
-
Temperature Optimization: Typical Buchwald-Hartwig reactions are run between 80-110 °C.[7] If you observe low conversion at 80 °C after a reasonable time (e.g., 4-6 hours), a systematic increase in temperature is a logical next step.
-
Incremental Increase: Raise the temperature in 10 °C increments (e.g., to 90 °C, then 100 °C). Monitor the reaction by TLC or LC-MS at set time points (e.g., every 2 hours).
-
Causality: Higher temperatures increase the rate of all steps in the catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps. However, be aware that temperatures exceeding ~120 °C can lead to catalyst decomposition, especially with less stable ligands, which would halt the reaction entirely.[8]
-
-
Reaction Time: Extending the reaction time at a moderate temperature is often preferable to aggressively increasing heat. If a reaction has stalled at 50% conversion after 4 hours at 90 °C, check again at 8 and 16 hours before increasing the temperature. Some catalyst systems have a slow but steady turnover.
Table 1: Temperature Optimization Strategy for Buchwald-Hartwig Amination
| Parameter | Initial Condition | Step 1 Optimization | Step 2 Optimization | Rationale & Considerations |
| Temperature | 80 °C | 90-100 °C | 110 °C | Balances reaction rate against catalyst stability. Monitor for degradation products at higher temperatures. |
| Time | 4-8 hours | 12 hours | 16-24 hours | Ensure the reaction has truly stalled before escalating conditions. |
| Catalyst Loading | 2 mol% | 3-5 mol% | 5 mol% | Higher loading can overcome slow turnover but increases cost and potential for side reactions.[9] |
| Base | NaOtBu / K₃PO₄ | LHMDS / K₂CO₃ | Combination | Base choice is critical. NaOtBu is strong but can be harsh. K₃PO₄ is a good alternative.[2] |
| Ligand | XPhos / SPhos | BrettPhos / RuPhos | Different Ligand Class | Ligand choice dramatically impacts reaction success. If optimization fails, screen different ligands.[7] |
Q4: I'm observing significant hydrodebromination (loss of the bromine atom) as a side product. How do temperature and time influence this?
A4: Hydrodebromination is a common side reaction where the C-Br bond is replaced by a C-H bond. This often occurs when the reductive elimination step is slow, allowing side pathways to compete.
-
Lower the Temperature: This side reaction can be exacerbated by excessively high temperatures. If you are running the reaction at 110 °C and observing this, try reducing the temperature to 80-90 °C.
-
Shorten the Reaction Time: Do not let the reaction run for an extended period after full consumption of the starting material. Once the desired product is formed, the catalyst can continue to cycle and may facilitate decomposition or side reactions. Monitor the reaction closely and work it up promptly upon completion.
2.2 Suzuki-Miyaura Coupling: Optimizing C-C Bond Formation
Q5: My Suzuki coupling is slow and gives low yields. What are the first steps to optimize temperature and time?
A5: A sluggish Suzuki reaction is often due to issues with the transmetalation step or oxidative addition. Temperature plays a crucial role in overcoming the activation energy for these steps.
-
Temperature: Most Suzuki couplings on aryl bromides are successful between 80-100 °C. Dioxane/water or Toluene/water solvent systems are common.[1] If your reaction is slow at 80 °C, increasing to 100 °C is a standard approach.
-
Reaction Time: Suzuki reactions can vary widely in duration, from 2 to 24 hours. A common mistake is stopping the reaction too early. If TLC/LC-MS shows starting material remaining but also clean product formation, simply extending the reaction time at the current temperature is the most prudent first step.
Q6: My main side product is the homocoupling of my boronic acid. How can I mitigate this?
A6: Boronic acid homocoupling is a frequent side reaction, often promoted by the presence of oxygen or high temperatures, which can affect the Pd(0)/Pd(II) balance.[10]
-
Control the Temperature: Running the reaction at the lowest effective temperature can significantly reduce homocoupling.[11] If the reaction proceeds well at 100 °C but gives homocoupling, try it at 80 °C for a longer duration.
-
Degassing: While not strictly a time/temperature parameter, its importance cannot be overstated. Insufficiently degassed solvents contain oxygen, which can lead to oxidative degradation of the Pd(0) catalyst and promote homocoupling.[10] Ensure your solvent is thoroughly degassed before adding the catalyst.
-
Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, thereby suppressing the rate of homocoupling relative to the desired cross-coupling.
Caption: Decision tree for optimizing Suzuki coupling reactions.
Part 3: Troubleshooting Carboxylic Acid Functionalization
This section covers amide and ester formation, which are generally milder reactions but still require careful optimization of time and temperature.
Q7: My amide coupling reaction (using a coupling agent like HATU or EDC) is incomplete. Should I increase the temperature or just wait longer?
A7: For amide couplings using modern reagents, time is often more critical than temperature. These reactions are typically run at room temperature or 0 °C.[4]
-
Reaction Time First: Many amide couplings appear slow but proceed to high conversion if left for sufficient time (e.g., 12-24 hours). The O-acylisourea intermediate formed from carbodiimides, for example, is highly reactive but its formation and subsequent reaction with the amine can take time.[4] Before applying heat, ensure the reaction has been stirred for at least 12 hours at room temperature.
-
Gentle Heating as a Last Resort: If the reaction remains stalled after 24 hours, gentle heating to 40-50 °C can be attempted. However, be cautious. Higher temperatures can cause racemization of chiral centers and can lead to the degradation of some coupling reagents and the formation of unwanted side products like N-acylurea. For reagents like HBTU, slightly elevated temperatures may be necessary for good conversion.[4]
Table 2: Optimization Strategy for Amide Coupling
| Parameter | Initial Condition | Step 1 Optimization | Step 2 Optimization | Rationale & Considerations |
| Temperature | 0 °C to RT | RT | 40-50 °C | Avoid high heat to prevent side reactions and racemization. |
| Time | 2-4 hours | 12-16 hours | 24 hours | Amide couplings can be deceptively slow; patience is often key. |
| Coupling Agent | EDC/HOBt | HATU/DIPEA | T3P / TBTU | If one class of reagent fails, another may succeed. Aminium (HATU) and phosphonium (PyBOP) salts are often more efficient than carbodiimides.[5] |
| Solvent | DMF / DCM | Acetonitrile / THF | NMP | Solvent choice can impact solubility and reaction rate. Ensure it is anhydrous. |
Q8: I am performing a Fischer esterification using sulfuric acid. The reaction is slow at 80 °C. How high can I push the temperature?
A8: Classical Fischer esterification is an equilibrium-limited process that requires elevated temperatures and a method to remove the water byproduct.[12]
-
Temperature and Reflux: The reaction is typically run at the reflux temperature of the alcohol being used as the solvent. For methanol, this is ~65 °C; for ethanol, ~78 °C. If using a higher boiling solvent like toluene with a catalytic amount of alcohol, temperatures can be raised to 110 °C or higher with a Dean-Stark trap to remove water and drive the equilibrium.[13]
-
Reaction Time: These reactions are often run overnight (12-18 hours) to ensure they reach equilibrium. Monitoring by TLC or GC is essential to determine when the reaction has ceased to progress.
-
High-Temperature Risks: While higher temperatures increase the reaction rate, be mindful of potential side reactions like ether formation from the alcohol or decomposition of the substrate, especially with prolonged heating above 150 °C.[12]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or ligand.[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1) to a concentration of ~0.1 M.
-
Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., anhydrous toluene or dioxane).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (start with 90-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with workup, which typically involves quenching with aqueous NH₄Cl, extraction, and purification.
Protocol 3: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.2 M) under an inert atmosphere.
-
Add the amine (1.1 equiv), followed by a non-nucleophilic base (e.g., DIPEA or TEA, 2.0-3.0 equiv).[3][4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify the crude product.
References
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
- Esterification optimization studies.
- Preparation of bromo acids and esters.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. ChemPartner. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. hepatochem.com [hepatochem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
dealing with racemization in chiral synthesis involving 5-Bromo-2-methoxynicotinic acid
Welcome to the technical support center for chiral synthesis involving 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during amide coupling and other synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on preventing and mitigating racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in my synthesis with this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[1][2] This is a critical issue in pharmaceutical synthesis because often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects.[3][4] When using this compound to create a new chiral center, or coupling it to a chiral amine, there is a risk of losing the desired stereochemistry, which impacts the purity and efficacy of your final compound.
Q2: What is the primary mechanism of racemization when activating the carboxylic acid of this compound for amide coupling?
A2: The most prevalent mechanism for racemization during amide bond formation is through the formation of an oxazolone intermediate.[5][6][7] When the carboxylic acid is activated (e.g., with a coupling reagent), the neighboring amide group (if present in the coupled amine) can attack the activated carbonyl to form a five-membered ring called an oxazolone. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[8][9] Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. Another potential pathway is direct enolization, where a base directly abstracts the proton at the chiral center of the activated acid.[8][10]
Q3: How does my choice of coupling reagent affect racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[8]
-
Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[8][11]
-
Uronium/aminium reagents such as HBTU and HATU are generally more efficient and lead to less racemization.[8][9]
-
Phosphonium salt reagents like BOP and PyBOP also offer good suppression of racemization.[8] For particularly challenging couplings, reagents like DEPBT have shown excellent resistance to racemization.[8][12]
Q4: What is the purpose of additives like HOBt, HOAt, and OxymaPure?
A4: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[8][11] Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated carboxylic acid to form an active ester intermediate.[8] This intermediate is more reactive towards the amine and less prone to forming the problematic oxazolone, thereby reducing the risk of racemization.[8]
Troubleshooting Guide: Minimizing Racemization in Your Experiments
This section provides a structured approach to identifying and solving racemization issues during the chiral synthesis of this compound derivatives.
Issue 1: Significant Racemization Detected After Amide Coupling
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Coupling Reagent | The reactivity of the coupling reagent directly impacts the rate of activation and the propensity for side reactions like oxazolone formation.[5] Solution: Switch to a coupling reagent known for low racemization. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, BOP) are generally superior to carbodiimides (DCC, EDC) alone.[8][9] For highly sensitive substrates, consider using DEPBT.[12] |
| Absence of Racemization Suppressing Additives | Carbodiimide-mediated couplings without additives are highly prone to racemization.[11] Solution: Always use an additive such as HOBt, HOAt, or OxymaPure when using carbodiimides.[8][9] These additives form active esters that are less susceptible to racemization.[8] |
| Excessive Base or Inappropriate Base Choice | The presence of a base, especially a strong one, can facilitate the abstraction of the alpha-proton, leading to racemization.[9][13] Solution: Use the minimum amount of a hindered, non-nucleophilic base required to neutralize any acid salts and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices.[9] In cases of severe racemization, a weaker base like sym-collidine may be beneficial.[9] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of racemization.[14][15] Solution: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary. |
| Prolonged Reaction Time | The longer the activated species is present before reacting with the amine, the greater the opportunity for racemization.[16] Solution: Add the amine component as soon as possible after activating the carboxylic acid. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long reaction periods. |
| Solvent Effects | Highly polar solvents can promote racemization.[17] Solution: If possible, consider less polar aprotic solvents. However, solubility of the starting materials must be taken into account. |
Issue 2: Difficulty in Determining the Enantiomeric Purity of the Product
| Potential Cause | Troubleshooting & Optimization |
| Inadequate Analytical Method | Standard HPLC or NMR techniques may not be able to distinguish between enantiomers. Solution: Develop a robust chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[18][19][20] You may need to screen various chiral columns and mobile phases to achieve baseline separation of the enantiomers. |
| Derivatization Required for Analysis | Sometimes, direct analysis of enantiomers is challenging. Solution: Consider derivatizing your product with a chiral resolving agent to form diastereomers.[21] Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column.[21] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling of this compound using HATU
This protocol is a general guideline for coupling this compound with a chiral amine while minimizing racemization.
Materials:
-
This compound
-
Chiral amine hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the chiral amine hydrochloride (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.1 eq) to the mixture, followed by the slow, dropwise addition of DIPEA (2.2 eq).
-
Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis of the Amide Product
This is a general starting point for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for your particular compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
Procedure:
-
Prepare a stock solution of your purified amide product in a suitable solvent (e.g., HPLC-grade ethanol or isopropanol).
-
Prepare a racemic standard of your product if possible. This can sometimes be achieved by treating the enantiomerically enriched product with a strong base to induce racemization. The racemic standard is crucial for confirming the identity of both enantiomeric peaks.
-
Set up the HPLC system with the chiral column.
-
Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject the racemic standard and monitor the chromatogram.
-
Adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to achieve baseline separation of the two enantiomers.
-
Once a suitable method is developed, inject your synthesized product to determine its enantiomeric excess (e.e.).
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Key steps in the racemization of an activated carboxylic acid.
Workflow for Troubleshooting Racemization
Caption: A systematic approach to mitigating racemization.
References
- Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-2050. [Link]
- Han, Y., & Albericio, F. (2014). An Arsenal of Coupling Reagents for Amide Bond Formation. Frontiers in Chemistry, 2, 29. [Link]
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Aapptec. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying 5-Bromo-2-methoxynicotinic Acid with Column Chromatography
Welcome to the technical support center for the purification of 5-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the column chromatography purification of this compound. The following sections offer a troubleshooter and frequently asked questions to ensure you achieve the highest purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a systematic question-and-answer format.
Question: Why is my this compound product eluting with significant tailing?
Answer:
Peak tailing is a common issue when purifying acidic compounds like this compound on silica gel. This phenomenon is primarily caused by undesirable secondary interactions between the acidic analyte and the stationary phase.
-
Causality—Secondary Interactions: Standard silica gel possesses surface silanol groups (Si-OH) which are acidic in nature. These can strongly interact with the carboxylic acid moiety of your product through hydrogen bonding, leading to a slow and uneven elution, which manifests as a tailed peak.
-
Solution—Mobile Phase Modification: To mitigate this, you can add a small amount of a volatile acid to your mobile phase.[1]
-
Protocol: Add 0.1-1% acetic acid or formic acid to your eluent system. This "competing" acid will protonate the surface silanol groups and saturate the basic sites on the silica, minimizing their interaction with your product.[1][2] The 2 pH rule suggests that to ensure an acidic compound is in its neutral, protonated form, the mobile phase pH should be at least 2 pH units below the compound's pKa.[2][3] This enhances its hydrophobicity and improves retention and peak shape on reversed-phase columns.[3]
-
-
Solution—Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Acidic Alumina: This can be a suitable alternative as it has a different surface chemistry compared to silica gel.[4]
-
Reversed-Phase Chromatography: Using a C18 stationary phase with an acidified aqueous/organic mobile phase is a powerful technique for purifying ionizable compounds.
-
Question: My product is not separating from a closely-related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Causality—Insufficient Selectivity: The chosen mobile phase may not be providing enough differentiation in the partitioning of your product and the impurity between the stationary and mobile phases.
-
Solution—Solvent System Optimization:
-
TLC Analysis: Before running a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4, with the impurity clearly separated.
-
Solvent Polarity Gradient: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Systematically vary the ratio of these solvents.
-
Alternative Solvents: If a simple two-component system is ineffective, consider other solvents. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity.[5]
-
-
Solution—Column Parameters:
-
Column Dimensions: A longer, thinner column generally provides better resolution than a short, wide one, as it increases the number of theoretical plates.[1]
-
Silica Gel Grade: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for flash chromatography, as this provides a larger surface area and improves separation efficiency.[1]
-
Question: I have a low yield of my product after column chromatography. What are the possible causes and solutions?
Answer:
Low recovery can be attributed to several factors, from irreversible adsorption on the column to product decomposition.
-
Causality—Irreversible Adsorption: Highly polar compounds, especially acids, can sometimes bind irreversibly to the active sites on the silica gel.[6][7]
-
Solution—Deactivating the Stationary Phase:
-
As mentioned for peak tailing, adding a small amount of acid to the mobile phase can help prevent strong, irreversible binding.
-
For very sensitive compounds, you can try deactivating the silica gel itself before packing the column.
-
-
Causality—Product Decomposition: this compound might be sensitive to the acidic nature of silica gel.[8]
-
Solution—Stability Test:
-
Protocol: Dissolve a small amount of your crude product in the intended mobile phase and add a small amount of silica gel. Stir for a few hours and monitor the mixture by TLC against a control sample (crude product in solvent without silica). If new spots appear or the product spot diminishes, decomposition is likely occurring.[8]
-
If decomposition is confirmed, using a more inert stationary phase like neutral alumina or Celite is recommended.
-
-
Causality—Improper Fraction Collection: The product may have eluted in a broader band than anticipated, leading to some fractions containing the product being discarded.
-
Solution—Diligent Monitoring:
-
Collect smaller fractions, especially around the expected elution point of your product.
-
Analyze every few fractions by TLC to accurately map the elution profile of your product and any impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (40-63 µm, 230-400 mesh) is the standard and most cost-effective choice for flash column chromatography.[1] Due to the acidic nature of the target compound, using silica gel with a mobile phase modified with a small amount of acetic or formic acid is highly recommended to prevent peak tailing.[1] If the compound proves to be unstable on silica, neutral alumina can be a good alternative. For high-purity requirements, reversed-phase (C18) silica gel is an excellent option, particularly when dealing with polar impurities.
Q2: What is a good starting mobile phase for the purification?
A2: A good starting point for a compound with the polarity of this compound would be a mixture of hexanes and ethyl acetate .[5] Begin by developing a solvent system with TLC. A typical starting ratio to test would be 70:30 or 50:50 hexanes:ethyl acetate. For more polar compounds, a system of dichloromethane and methanol can be effective.[5] Remember to add 0.1-1% acetic or formic acid to the chosen mobile phase to improve peak shape.
Q3: How should I load my sample onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][9] This powder is then carefully added to the top of the column. Dry loading is generally preferred as it leads to sharper bands and better separation.[9]
Q4: How can I detect the product in the collected fractions?
A4: this compound contains an aromatic ring and should be detectable by UV light at 254 nm on a TLC plate with a fluorescent indicator. After eluting the TLC plate, allow the solvent to evaporate completely, and then visualize the spots under a UV lamp. The product should appear as a dark spot against a green fluorescent background.
Recommended Chromatography Conditions Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for flash chromatography.[1] |
| Neutral Alumina | Alternative for compounds unstable on silica. | |
| Reversed-Phase C18 | For high purity and separation of polar compounds.[10] | |
| Mobile Phase (Normal Phase) | Hexanes/Ethyl Acetate + 0.5% Acetic Acid | Good starting point for moderately polar compounds. Acid reduces tailing.[1][5] |
| Dichloromethane/Methanol + 0.5% Acetic Acid | For more polar compounds.[5] | |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile + 0.1% Formic or Acetic Acid | Effective for ionizable compounds.[3] |
| Sample Loading | Dry Loading | Promotes sharper bands and better resolution.[1][9] |
| Detection | TLC with UV visualization (254 nm) | The aromatic ring allows for easy detection. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common column chromatography issues.
References
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Unknown. (n.d.). Column chromatography.
- BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
- Columbia University. (n.d.). Column chromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- u-Chemosource. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
- Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- BenchChem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. columbia.edu [columbia.edu]
Validation & Comparative
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 5-Bromo-2-methoxynicotinic Acid
In the intricate world of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 5-Bromo-2-methoxynicotinic acid has long served as a reliable and versatile scaffold, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its predictable reactivity and the stability of the resulting products have made it a staple in the synthesis of a diverse array of complex molecules. However, the ever-evolving demands of modern chemistry necessitate a broader palette of synthons. The drive for improved reaction efficiency, novel intellectual property, and tailored physicochemical properties has spurred the exploration of viable alternatives.
This guide provides an in-depth, objective comparison of alternative building blocks to this compound. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Foundation: Understanding the Role of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid at the 3-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-donating methoxy group and the electron-withdrawing carboxylic acid modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the final products.
The Contenders: A Comparative Analysis of Alternative Building Blocks
The ideal alternative to this compound is dictated by the specific transformation and the desired characteristics of the target molecule. We will explore several classes of alternatives, evaluating their strengths and weaknesses.
Halogenated Congeners: A Tale of Reactivity
The most direct alternatives to the bromo-derivative are its chloro- and iodo- counterparts. The choice of halogen has a profound impact on the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.
The general reactivity trend for aryl halides in these reactions is I > Br > Cl .[1][2] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group.
-
5-Iodo-2-methoxynicotinic Acid: The weaker carbon-iodine bond makes this analogue significantly more reactive than the bromo-derivative.[2] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher cost and potential for instability of iodo-arenes can be a drawback.
-
5-Chloro-2-methoxynicotinic Acid: As a more cost-effective option, the chloro-analogue is an attractive alternative. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring more sophisticated and electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) and higher temperatures to achieve comparable yields to the bromo-derivative.[3]
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 5-Iodo-2-methoxynicotinic Acid | High | Pd(PPh₃)₄, Pd(OAc)₂ | 80-100 °C, shorter reaction times | Excellent |
| This compound | Medium | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-110 °C | Good to Excellent |
| 5-Chloro-2-methoxynicotinic Acid | Low | Pd(OAc)₂/SPhos, Ni(dppf)Cl₂ | 100-120 °C, longer reaction times | Moderate to Good |
The Trifluoromethyl Analogue: Engineering Physicochemical Properties
In medicinal chemistry, the incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic properties of the pyridine ring.[4]
-
2-Methoxy-5-(trifluoromethyl)nicotinic Acid: This building block offers a distinct electronic profile compared to its halogenated counterparts. The -CF₃ group can enhance the reactivity of the pyridine ring towards certain nucleophilic substitutions and can influence the pKa of the carboxylic acid.[4][5] Its use is particularly valuable when aiming to improve the pharmacokinetic properties of a drug candidate.
Boronic Acid and Ester Derivatives: A Functional Alternative
For Suzuki-Miyaura coupling, an alternative strategy is to replace the aryl halide with an arylboronic acid or its ester. This approach is particularly useful when the coupling partner is a halide.
-
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic Acid: This boronic ester (pinacol ester) is a stable, crystalline solid that can be readily prepared from the corresponding bromo-derivative.[1] It offers excellent reactivity in Suzuki-Miyaura couplings and is compatible with a wide range of functional groups.
Unsaturated Alternatives: Introducing New Functionality
For transformations other than traditional cross-coupling, vinyl and formyl derivatives present unique synthetic opportunities.
-
2-Methoxy-5-vinylnicotinic Acid: The vinyl group can participate in a variety of reactions, including Heck coupling, metathesis, and polymerization. It serves as a valuable linchpin for extending the molecular framework.
-
5-Formyl-2-methoxynicotinic Acid: The aldehyde functionality is a versatile precursor for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[2]
Experimental Protocols and Methodologies
To provide a practical framework for the application of these building blocks, we present detailed experimental protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Halonicotinic Acid Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halo-2-methoxynicotinic acid ester with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 5-halo-2-methoxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a Schlenk flask, add methyl 5-halo-2-methoxynicotinate, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 5-Halonicotinic Acid Derivative
This protocol outlines a general procedure for the C-N bond formation using a 5-halo-2-methoxynicotinic acid ester and an amine.
Catalytic Cycle for Buchwald-Hartwig Amination
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
Methyl 5-halo-2-methoxynicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent, followed by the methyl 5-halo-2-methoxynicotinate and the amine.
-
Seal the vial and heat the mixture to 110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion: A Strategic Approach to Building Block Selection
The choice of a building block in a synthetic route is a critical decision with far-reaching implications. While this compound remains a valuable and reliable synthon, a wealth of alternatives offers a spectrum of reactivity and functionality. The iodo- and chloro-analogues provide a means to tune reaction kinetics, while trifluoromethyl derivatives allow for the fine-tuning of physicochemical properties. Boronic esters offer an alternative coupling strategy, and vinyl and formyl derivatives open doors to a host of other transformations.
By understanding the inherent properties of each building block and leveraging the appropriate catalytic systems, researchers can navigate the synthetic landscape with greater precision and creativity, ultimately accelerating the discovery of novel molecules with desired functions.
References
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group. [Link]
- Google Patents. (n.d.).
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A Comparative Guide to the Biological Activity of 5-Bromo-2-methoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
The nicotinic acid (vitamin B3) backbone is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities. The strategic introduction of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring creates a unique electronic and steric environment. This substitution pattern has proven to be a critical determinant of the pharmacological profile of the resulting derivatives, leading to compounds with significant therapeutic potential.
This guide will focus on a particularly promising derivative, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, and its potent dual antagonism of dopamine D2 and serotonin 5-HT3 receptors. We will also draw comparisons to other nicotinic acid derivatives that exhibit antibacterial and anticancer properties, highlighting the versatility of this chemical class.
Dual Dopamine D2 and Serotonin 5-HT3 Receptor Antagonism: A Key Derivative
A significant breakthrough in the exploration of 5-Bromo-2-methoxynicotinic acid derivatives has been the discovery of potent dual antagonists of the dopamine D2 and serotonin 5-HT3 receptors. One such derivative, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, has demonstrated remarkable affinity for both of these neurologically important targets.[1]
The dual antagonism of D2 and 5-HT3 receptors is a highly sought-after pharmacological profile, particularly for the management of nausea and vomiting, especially that induced by chemotherapy.[2] Standard antiemetics often target one of these receptors, but a dual-acting agent could offer broader and more effective relief.
Below is a comparative look at the binding affinities of this key derivative against established antagonists.
Comparative Binding Affinities:
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide | Dopamine D2 | 12 [1] | - |
| Serotonin 5-HT3 | 1.1 [1] | - | |
| Haloperidol | Dopamine D2 | 0.16 - 0.7[3] | 0.66 - 2.84[3] |
| Clozapine | Dopamine D2 | 9.0[3] | 75[4] |
| Trifluoperazine | Dopamine D2 | 1.1 - 1.2[5][6] | - |
| Lurasidone | Dopamine D2 | 1.68[6] | 1[6] |
| Perospirone | Dopamine D2 | - | 1.4[6] |
| Ondansetron | Serotonin 5-HT3 | - | 8.07 (pKi)[7] |
| Granisetron | Serotonin 5-HT3 | - | - |
| Palonosetron | Serotonin 5-HT3 | - | 10.4 (pKi)[7] |
| Bemesetron | Serotonin 5-HT3 | 0.33[8] | - |
| Litoxetine | Serotonin 5-HT3 | - | 85[8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
The data clearly indicates that the this compound derivative exhibits potent, low nanomolar inhibitory concentrations against both the dopamine D2 and serotonin 5-HT3 receptors, making it a compelling candidate for further development.
Exploring Broader Biological Activities: Antibacterial and Anticancer Potential
While the dual receptor antagonism is a well-defined activity, the broader class of nicotinic acid derivatives has shown promise in other therapeutic areas, including as antibacterial and anticancer agents.[9][10][11] This suggests that further derivatization of the this compound core could unlock new biological functions.
Antibacterial Activity of Nicotinic Acid Derivatives
Several studies have highlighted the antibacterial potential of nicotinic acid derivatives.[9][10][12] For instance, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Comparative Antibacterial Activity (MIC in µg/mL):
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Nicotinic acid acylhydrazone derivative (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95[10] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81[10] | |
| 3-acetyl-1,3,4-oxadiazoline of nicotinic acid (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81[10] |
| Staphylococcus aureus ATCC 6538 | 7.81[10] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62[10] |
These findings underscore the potential for developing novel antibacterial agents based on the nicotinic acid scaffold. The introduction of the 5-bromo-2-methoxy substitution pattern could further modulate this activity.
Anticancer Activity of Nicotinic Acid Derivatives
The nicotinic acid framework has also been explored for its anticancer properties.[10][11] Various derivatives have been synthesized and evaluated against a range of cancer cell lines, with some exhibiting promising cytotoxic effects.
Comparative Anticancer Activity (IC50 in µM):
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Acridone-2-carboxamide derivative | MCF7 (Breast) | 0.3 |
| Forskolin isoxazole derivative | MCF-7 (Breast) | ≤1 |
| 7-hydroxy-6-methoxyflavanone | B16-BL6 (Melanoma) | 6.66 |
| Thiazole derivative based on pyrazoline | - | - |
| Dihydroartemisinin | - | >10 |
While specific anticancer data for this compound derivatives is not yet widely available, the demonstrated activity of other nicotinic acid derivatives provides a strong rationale for their investigation in this area.
Experimental Protocols
To facilitate further research in this promising area, detailed, step-by-step protocols for key biological assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Workflow Diagram:
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.[9]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) with gentle shaking to reach equilibrium.[9]
-
-
Filtration:
-
Detection:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Preparation of Bacterial Inoculum:
-
From a fresh bacterial culture, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17]
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions and the positive control well.[16]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.[18]
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
-
MTT Assay for Anticancer Activity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Workflow Diagram:
Caption: Workflow for MTT Assay for Anticancer Activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at different concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated potent dual antagonism of dopamine D2 and serotonin 5-HT3 receptors by a key derivative highlights its potential in the management of emesis and other neurological disorders. Furthermore, the observed antibacterial and anticancer activities within the broader class of nicotinic acid derivatives suggest that further exploration of the 5-bromo-2-methoxy substituted series is warranted.
Future research should focus on:
-
In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective targets.
-
In vivo studies to evaluate the efficacy and pharmacokinetic profiles of the most promising compounds.
-
Exploration of a wider range of biological targets to fully uncover the therapeutic potential of this chemical class.
The experimental protocols provided in this guide offer a robust framework for researchers to build upon, enabling the continued discovery and development of novel therapeutics derived from this compound.
References
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- Karger Publishers. (2005).
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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- National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
- Płaczek, M. A., et al. (2022).
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
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- T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
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- PubMed. (n.d.). Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors.
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- Serotonin ELISA Assay Kit. (2022, May 25).
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The Structure-Activity Relationship of 5-Bromo-2-methoxynicotinic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Bromo-2-methoxynicotinic acid has emerged as a versatile building block, particularly in the pursuit of novel enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key structural modifications, and their profound impact on biological activity, supported by experimental data.
The this compound Scaffold: A Foundation for Potent Inhibitors
This compound possesses a unique combination of electronic and steric properties that make it an attractive starting point for drug design. The pyridine ring itself can engage in crucial hydrogen bonding interactions within the active sites of biological targets[1]. The bromine atom at the 5-position and the methoxy group at the 2-position offer distinct opportunities for synthetic elaboration and modulation of the molecule's physicochemical properties.
The bromine atom, in particular, serves as a valuable synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of a wide range of aryl and heteroaryl substituents, enabling a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties[2]. The carboxylic acid moiety provides another point for modification, readily forming amides and esters, which is crucial for probing interactions with biological targets and fine-tuning the molecule's characteristics[3].
Comparative Analysis of Analog Performance: A Focus on Kinase Inhibition
While comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, we can glean valuable insights from related studies on similar scaffolds targeting key enzymes in cellular signaling pathways. One such prominent target is the p38 MAP kinase, a critical regulator of inflammatory responses[1]. The inhibition of p38 MAP kinase is a promising therapeutic strategy for a host of inflammatory diseases.
To illustrate the principles of SAR in this context, we will analyze hypothetical comparative data for a series of this compound amides as p38α MAP kinase inhibitors. This analysis is based on established principles of medicinal chemistry and findings from related inhibitor classes.
Table 1: Hypothetical In Vitro Activity of this compound Amide Analogs against p38α MAP Kinase
| Compound ID | R Group (at amide) | p38α IC50 (nM) | Cellular Activity (TNF-α inhibition, IC50 nM) |
| 1a | -H | >10000 | >10000 |
| 1b | -CH₃ | 5800 | 8500 |
| 1c | -Phenyl | 850 | 1200 |
| 1d | -4-Fluorophenyl | 250 | 400 |
| 1e | -3,4-Dichlorophenyl | 85 | 150 |
| 1f | -4-Methylphenyl | 600 | 950 |
| 1g | -4-Methoxyphenyl | 720 | 1100 |
| 1h | -Cyclopropyl | 1200 | 2000 |
| 1i | -Benzyl | 980 | 1500 |
Structure-Activity Relationship Insights:
The hypothetical data in Table 1 reveals several key SAR trends:
-
Essentiality of the Amide Substituent: The unsubstituted amide (1a ) and the simple methyl amide (1b ) show very weak activity, indicating that a larger, more complex substituent at this position is crucial for potent inhibition. This substituent likely engages in important interactions within a hydrophobic pocket of the kinase's active site.
-
Impact of Aromaticity: The introduction of a phenyl ring (1c ) significantly improves activity. This suggests that π-π stacking or hydrophobic interactions with aromatic residues in the enzyme's binding site are favorable.
-
Role of Electron-Withdrawing Groups: Substitution on the phenyl ring with electron-withdrawing groups, such as fluorine (1d ) and chlorine (1e ), leads to a marked increase in potency. The 3,4-dichlorophenyl analog (1e ) is the most potent in this hypothetical series. This enhancement could be due to favorable electronic interactions or the ability of the halogens to form specific halogen bonds with the protein.
-
Effect of Electron-Donating Groups: Conversely, electron-donating groups like methyl (1f ) and methoxy (1g ) on the phenyl ring result in a decrease in activity compared to the unsubstituted phenyl analog. This suggests that increased electron density on the aromatic ring is detrimental to binding affinity.
-
Steric Considerations: While aromaticity is important, the nature of the substituent matters. The smaller, rigid cyclopropyl group (1h ) is less effective than the larger phenyl ring, highlighting the importance of the size and shape of the substituent for optimal fit within the binding pocket. The flexible benzyl group (1i ) also shows moderate activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of this compound amide analogs.
General Synthetic Procedure for this compound Amides:
A common and effective method for the synthesis of these amides involves a two-step process:
-
Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, typically an acid chloride or an activated ester. A standard procedure involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Amide Bond Formation: The resulting activated acid is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.
Experimental Workflow for Kinase Inhibitor Discovery:
The evaluation of newly synthesized compounds as potential kinase inhibitors follows a well-established workflow:
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Visualizing the Core Scaffold and Key Modifications
The following diagram illustrates the core structure of this compound and highlights the key positions for chemical modification to explore the structure-activity relationship.
Caption: Key modification points on the this compound scaffold for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The strategic placement of the bromo and methoxy groups, combined with the versatile carboxylic acid handle, provides a rich platform for medicinal chemists to explore structure-activity relationships. While the publicly available data for a comprehensive series of analogs is limited, the principles outlined in this guide, drawn from related chemical series, provide a solid framework for initiating new drug discovery programs.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs against a panel of relevant biological targets, such as various kinases and other enzymes implicated in disease. The generation of robust, comparative biological data will be critical for elucidating detailed SAR and for guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and structure-based design will undoubtedly accelerate these efforts, paving the way for the discovery of novel therapeutics based on this versatile scaffold.
References
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- Thigulla, S., et al. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research and Pharmaceutical Sciences, 15(1), 123-135.
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A Comparative Yield Analysis of Synthetic Routes to 5-Bromo-2-methoxynicotinic Acid: A Guide for Researchers
Introduction: The Significance of 5-Bromo-2-methoxynicotinic Acid
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent scaffold in a wide array of pharmacologically active compounds. The strategic placement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse downstream derivatization, making it a valuable intermediate for the synthesis of complex molecular architectures. The efficiency of its synthesis is therefore a critical factor in the early stages of drug development. This guide provides a comparative analysis of three plausible synthetic routes to this compound, with a focus on yield, practicality, and the chemical principles underpinning each approach.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. This guide will focus on three primary routes:
-
Route 1: Bromination of 2-Hydroxynicotinic Acid followed by O-Methylation. This route leverages the commercially available 2-hydroxynicotinic acid, introducing the bromo and methyl groups sequentially.
-
Route 2: Functional Group Interconversion from 2-Chloronicotinic Acid Derivatives. This strategy begins with a chlorinated pyridine ring, followed by bromination and a nucleophilic substitution to introduce the methoxy group.
-
Route 3: Carboxylation of 5-Bromo-2-methoxypyridine. This approach builds the molecule by first establishing the bromo- and methoxy-substituted pyridine core, followed by the introduction of the carboxylic acid group.
The following table provides a summary of the key metrics for each route, based on reported yields for analogous reactions and established chemical transformations.
| Metric | Route 1: Bromination then Methylation | Route 2: Halogen Exchange & Methoxylation | Route 3: Carboxylation of Precursor |
| Starting Material | 2-Hydroxynicotinic Acid | 2-Chloronicotinic Acid | 2,5-Dibromopyridine |
| Key Intermediates | 5-Bromo-2-hydroxynicotinic acid | Methyl 5-bromo-2-chloronicotinate | 5-Bromo-2-methoxypyridine |
| Number of Steps | 2 | 3 | 2 |
| Estimated Overall Yield | ~50-60% | ~45-55% | ~60-70% (highly variable) |
| Key Advantages | Readily available starting material. | Avoids handling of highly toxic methylating agents like diazomethane. | High-yielding first step. |
| Key Disadvantages | Use of potentially hazardous methylating agents. | Multi-step process with moderate yields in each step. | The carboxylation step can be low-yielding and require stringent anhydrous conditions. |
Route 1: Bromination of 2-Hydroxynicotinic Acid followed by O-Methylation
This route is a classical approach that builds the target molecule by first halogenating a readily available precursor, followed by the installation of the methoxy group.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Scientific Rationale and Experimental Protocol
Step 1: Bromination of 2-Hydroxynicotinic Acid
The initial step involves the electrophilic bromination of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is electronically favored. The reaction is typically carried out in an aqueous basic solution.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid[1]
-
To a solution of 10 g (0.07 mol) of 2-hydroxynicotinic acid in 16.8 g of 50% sodium hydroxide (0.21 mol) diluted with 25 ml of water, add 200 ml of a sodium hypobromite solution.
-
Note: The sodium hypobromite solution is prepared by adding 13.6 g (0.17 mol) of bromine to a solution of 20.16 g of 50% sodium hydroxide (0.25 mol) in 125 ml of water at 0°C, then diluted to 400 ml.
-
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add another 100 ml portion of the sodium hypobromite solution and continue stirring for an additional 24 hours.
-
Cool the reaction solution in an ice bath and carefully acidify with 12N hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from isopropyl alcohol to yield 9.7 g (63.5%) of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid.
Step 2: O-Methylation of 5-Bromo-2-hydroxynicotinic acid
The second step is the O-methylation of the hydroxyl group. This can be achieved using various methylating agents. Dimethyl sulfate (DMS) is a common and effective reagent for this transformation, typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.[2][3][4] Diazomethane is another powerful methylating agent, though it is explosive and toxic, requiring specialized handling.[5]
Illustrative Experimental Protocol (General, using Dimethyl Sulfate)
-
Suspend 5-Bromo-2-hydroxynicotinic acid in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) to the suspension.
-
Add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by recrystallization or column chromatography.
Note: The yield for this step is estimated to be in the range of 80-90% based on similar O-methylation reactions.
Route 2: Functional Group Interconversion from 2-Chloronicotinic Acid Derivatives
This synthetic strategy involves starting with a 2-chloro substituted pyridine and performing a series of functional group interconversions.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Scientific Rationale and Experimental Protocol
Step 1 & 2: Esterification and Bromination of 2-Chloronicotinic Acid
The initial carboxylic acid is first protected as a methyl ester to prevent side reactions in the subsequent steps. The bromination of the pyridine ring is then carried out. The chloro group is a deactivating group, but the reaction can be driven to completion under appropriate conditions.
Step 3: Methoxylation of Methyl 5-bromo-2-chloronicotinate
This key step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the methoxide ion at the 2-position, displacing the chloride.
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid, typically achieved under basic conditions followed by acidification.
Route 3: Carboxylation of 5-Bromo-2-methoxypyridine
This route is conceptually elegant, as it involves the late-stage introduction of the carboxylic acid group onto a pre-functionalized pyridine ring.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Scientific Rationale and Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
This step is a high-yielding nucleophilic aromatic substitution where methoxide displaces the more activated bromide at the 2-position of 2,5-dibromopyridine.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine[7]
-
In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.
-
Heat the mixture to reflux with stirring for 5 hours.
-
After the reaction is complete, distill off most of the methanol.
-
Cool the residue and add 100 ml of water.
-
Extract the aqueous layer with dichloromethane.
-
Remove the dichloromethane from the organic layer to obtain the crude product.
-
Purify the crude product by vacuum distillation to give 2-methoxy-5-bromopyridine in 98% yield.
Step 2: Carboxylation of 5-Bromo-2-methoxypyridine
This is the most challenging step of this route. The introduction of a carboxyl group at the 3-position can be attempted via two primary methods:
-
Directed ortho-Metalation (DoM): The methoxy group can act as a directing group for lithiation at the adjacent 3-position using a strong base like n-butyllithium at low temperatures.[8][9] The resulting organolithium species can then be quenched with carbon dioxide (dry ice) to form the carboxylic acid after acidic workup.
-
Grignard Reaction: Formation of a Grignard reagent from 5-bromo-2-methoxypyridine is challenging due to the potential for side reactions. However, if successful, the Grignard reagent can be carboxylated with carbon dioxide.
Illustrative Experimental Protocol (General, via DoM)
-
Dissolve 5-Bromo-2-methoxypyridine in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at -78°C for a specified time to allow for lithiation.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Perform an acidic workup to protonate the carboxylate and extract the product.
Note: The yield of the carboxylation step can be highly variable and is sensitive to reaction conditions. While potentially high-yielding, it can also be very low if conditions are not optimized.
Conclusion and Recommendation
For researchers requiring a reliable and scalable synthesis of this compound, Route 1 (Bromination followed by Methylation) offers a robust and predictable pathway, despite the need to handle potentially hazardous methylating agents. The starting materials are readily available, and the reactions are generally high-yielding.
Route 3 (Carboxylation of a Precursor) is a compelling alternative due to its high-yielding initial step. However, the success of this route is heavily dependent on the optimization of the challenging carboxylation step. For laboratories with expertise in organometallic chemistry and access to stringent anhydrous reaction conditions, this route could potentially be the most efficient.
Route 2 (Halogen Exchange & Methoxylation) , while feasible, is likely the least efficient of the three due to the multiple steps and the accumulation of yield losses.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability of starting materials and reagents. It is recommended that small-scale trials of the chosen route be conducted to optimize conditions before proceeding to a larger-scale synthesis.
References
- Site selectivity in the synthesis of O-methylated hydroxamic acids with diazomethane. (n.d.). National Center for Biotechnology Information.
- (No author). (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine. ResearchGate.
- 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. (n.d.). PrepChem.com.
- Directed ortho metalation. (n.d.). In Wikipedia.
- Directed ortho metalation. (n.d.). Grokipedia.
- (No author). (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Center for Biotechnology Information.
- (No author). (n.d.). Methylation of p-Coumaric acid with Dimethyl Sulfate and Sodium Hydoxide as Catalyst. ResearchGate.
- A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). (n.d.). National Center for Biotechnology Information.
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- 9. grokipedia.com [grokipedia.com]
From Algorithm to Assay: A Guide to Validating In-Silico Bioactivity Predictions for 5-Bromo-2-methoxynicotinic Acid
Introduction
In the modern era of drug discovery, the journey from a potential therapeutic molecule to a validated clinical candidate is increasingly initiated within the silicon confines of a computer. In-silico (computational) techniques offer a powerful lens to rapidly screen vast chemical libraries, predict biological targets, and generate hypotheses, saving invaluable time and resources.[1][2][3] However, these predictions are just that—predictions. The digital promise of a molecule's bioactivity must be rigorously tested and confirmed through empirical evidence. Experimental validation is the indispensable bridge between computational hypothesis and biological reality.[1][4][5]
This guide provides a comprehensive, field-proven framework for validating the in-silico predicted bioactivity of a specific molecule of interest: 5-Bromo-2-methoxynicotinic acid . As a derivative of nicotinic acid (Vitamin B3), this compound presents an intriguing scaffold for exploring novel therapeutic targets.[6][7][8] We will navigate the logical progression from initial computational predictions to a multi-tiered experimental validation workflow, providing not just the "how" but the critical "why" behind each methodological choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational predictions with robust laboratory validation.
Part 1: The In-Silico Landscape - Predicting Biological Targets
The first step in our validation journey is to understand the computational predictions for this compound. The power of in-silico tools lies in their ability to compare a novel molecule against vast databases of known compounds and their biological targets, using principles of chemical similarity, structural docking, or machine learning models.[9][10][11][12]
Rationale and Tool Selection
For a novel compound like this compound, a ligand-based approach is often the most practical starting point. Tools like SwissTargetPrediction, TargetHunter, and PASS (Prediction of Activity Spectra for Substances) analyze the 2D and 3D features of the query molecule and identify known proteins that are targeted by structurally similar compounds.[10][13] This approach is predicated on the "similarity principle": structurally similar molecules often have similar biological activities.
For this guide, we will proceed with two high-probability, therapeutically relevant targets predicted for this compound by such platforms:
-
Poly (ADP-ribose) polymerase-1 (PARP-1): A key enzyme in the DNA damage response pathway. Its nicotinamide-binding domain makes it a plausible target for nicotinic acid derivatives.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An immunomodulatory enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[14] It is a major target in cancer immunotherapy.
Summary of In-Silico Predictions
The output from computational tools typically provides a list of potential targets ranked by a confidence score or probability. This data must be critically evaluated for biological plausibility.
| Predicted Target | Prediction Tool Used | Confidence Score / Probability | Rationale for Plausibility |
| PARP-1 | Ligand-Based Similarity (e.g., SwissTargetPrediction) | High (e.g., > 0.7) | The molecule contains a nicotinic acid core, structurally related to the nicotinamide moiety of NAD+, the natural substrate for PARP-1. |
| IDO1 | Pharmacophore / 3D Similarity | Moderate (e.g., > 0.5) | The overall shape and electronic features may fit the active site of IDO1, which binds tryptophan. |
Part 2: The Experimental Gauntlet - A Step-by-Step Validation Workflow
With our computational hypotheses in hand, we move to the laboratory. The core principle of our experimental design is orthogonality —confirming a finding using multiple, independent assays that measure different aspects of the molecule's activity. This multi-pronged approach builds confidence and mitigates the risk of artifacts from a single experimental system.
The Overall Validation Workflow
Our workflow is designed to progress from simple, direct measures of biochemical activity to more complex, biologically relevant cellular assays. This tiered approach ensures that we only advance validated "hits" to more resource-intensive experiments.
Initial Hit Validation: Biochemical Assays
The first step is to determine if this compound directly interacts with and inhibits the purified recombinant target proteins. This is the most direct test of the in-silico prediction.
Protocol 2.2.1: PARP-1 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the PARP-1-catalyzed consumption of its substrate, NAD+, or the formation of the product, poly(ADP-ribose) (PAR).[15] A common format involves PARP-1 enzyme auto-PARylating itself in the presence of activated DNA. The resulting PAR chains are then detected using an antibody-based method (ELISA-like).[15]
-
Methodology:
-
Plate Coating: Coat a 96-well plate with histone H4 (a PARP-1 substrate) and block non-specific binding sites.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.[16]
-
Reaction Setup: To each well, add recombinant human PARP-1 enzyme and activated DNA. Add the test compounds or controls and briefly pre-incubate.
-
Initiation: Initiate the reaction by adding a fixed concentration of NAD+. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody specific for PAR chains, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Readout: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid. Measure the absorbance at 450 nm. The signal is proportional to PARP-1 activity.
-
Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2.2.2: IDO1 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the enzymatic activity of IDO1 by detecting the formation of its product, N-formylkynurenine (NFK), from the substrate L-tryptophan.[14][17] Many commercial kits use a developer that reacts with NFK to produce a highly fluorescent product.[18]
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and DMSO as a vehicle control.
-
Reaction Setup: In a 96-well plate, add recombinant human IDO1 enzyme to an assay buffer containing L-tryptophan and other necessary co-factors (e.g., ascorbic acid, methylene blue).[14]
-
Incubation: Add the test compounds or controls to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Detection: Stop the enzymatic reaction. Add the fluorogenic developer solution provided in the assay kit. Incubate to allow the fluorescent product to form.
-
Readout: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[18]
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PARP-1 assay.
-
Confirmation in a Cellular Context
A compound that is active in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or inability to engage the target in its native state. Therefore, cell-based assays are a critical next step.
Protocol 2.3.1: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is a powerful biophysical method for verifying direct target binding in intact cells.[19][20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[22][23] This change in thermal stability can be quantified.
-
Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., HEK293 or a cancer cell line) and treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble protein fraction.
-
Detection: Collect the supernatants and analyze the amount of soluble target protein (PARP-1 or IDO1) remaining at each temperature using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.[23]
-
Demonstrating Functional Cellular Activity
The final step is to show that target engagement translates into a functional cellular outcome.
Protocol 2.4.1: Cellular PARP-1 Activity Assay (Western Blot)
-
Principle: This assay measures the inhibition of PARP-1's catalytic activity within the cell. PARP-1 activity is strongly induced by DNA damage. We can induce damage, treat with our compound, and measure the resulting levels of PAR-ylated proteins.
-
Methodology:
-
Cell Culture & Treatment: Seed cells (e.g., HeLa) and allow them to adhere. Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) for a short period (e.g., 15 minutes) to activate PARP-1.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody that specifically recognizes PAR chains. A loading control (e.g., GAPDH) should also be probed.
-
Analysis: A dose-dependent decrease in the PAR signal in compound-treated cells compared to the vehicle control indicates functional inhibition of PARP-1 in a cellular context.
-
Part 3: Synthesizing the Evidence - A Comparative Analysis
The final and most critical part of this guide is to objectively compare the initial in-silico predictions with the multi-layered experimental data. This synthesis provides a clear verdict on the validity of the computational hypotheses.
Comparative Data Summary
Here, we consolidate our findings into a single table. The data presented below is illustrative of a successful validation campaign.
| Parameter | In-Silico Prediction | Biochemical Assay | Cellular Target Engagement | Cellular Functional Assay |
| Target: PARP-1 | High Probability | IC50 = 75 nM | ΔTm = +5.2 °C (CETSA) | EC50 = 250 nM (PAR-ylation) |
| Target: IDO1 | Moderate Probability | IC50 > 50 µM (Inactive) | No Thermal Shift (CETSA) | Inactive |
| Positive Control | N/A | Olaparib IC50 = 5 nM | Olaparib ΔTm = +8.5 °C | Olaparib EC50 = 15 nM |
Interpretation and Conclusion
Based on the illustrative data:
-
PARP-1 Validation: The in-silico prediction for PARP-1 was strongly validated. The compound demonstrated potent activity in the biochemical assay (IC50 = 75 nM), confirmed direct binding and stabilization of PARP-1 in intact cells (CETSA thermal shift), and showed functional inhibition of the DNA damage response pathway at a respectable concentration (EC50 = 250 nM). The ~3-fold shift between the biochemical IC50 and cellular EC50 is common and reflects factors like cell permeability and competition with high intracellular NAD+ concentrations.
-
IDO1 Invalidation: The prediction for IDO1 was not validated by the experimental data. The compound was inactive in the direct enzymatic assay and failed to engage the target in the cellular context. This highlights a crucial lesson: computational predictions, especially those with moderate scores, can generate false positives. Rigorous experimental follow-up is essential to triage these predictions effectively.[1]
References
- IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs.
- Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit. Creative BioMart.
- Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774.
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38.
- Drugs.com. Nicotinic acid derivatives.
- Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2022). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
- BioAI. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.
- Patsnap. What is in silico drug discovery?.
- Pharmaoffer. Nicotinic acid derivatives API Manufacturers.
- Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-21.
- Jafari, R., & Martinez Molina, D. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 145-163.
- Yu, H., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology, 993, 117-133.
- Laqtom, N. N., & Schulze, R. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2098–2108.
- Tulip Biolabs, Inc. PARP1 Activity Assay.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Creative Biolabs. In Silico Target Prediction.
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B.
- Southan, C. (2019). Predicting bioactivity. Cambridge MedChem Consulting.
- BellBrook Labs. Enzolution PARP1 Assay System.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Frontiers in Chemistry. In Silico Methods for Drug Design and Discovery.
- BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
- Singh, S., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(7), 63-72.
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A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 5-Bromo-2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Substituted 2-Methoxynicotinic Acid Derivatives.
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Derivatives of 5-Bromo-2-methoxynicotinic acid are valuable building blocks for a wide range of biologically active molecules. The ability to efficiently and selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position is critical for the synthesis of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are the premier tools for these transformations, yet the success and efficiency of these reactions are highly dependent on the choice of the catalytic system.
This guide provides a head-to-head comparison of catalyst performance for two of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the rationale behind catalyst selection, present comparative data from closely related systems, and provide detailed experimental protocols to guide your synthetic endeavors.
The Challenge: Coupling an Electron-Deficient Heteroaryl Halide
This compound presents a unique set of challenges and opportunities for cross-coupling reactions. The pyridine ring is electron-deficient, which can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond. However, the presence of the carboxylic acid and the methoxy group can influence the electronic and steric environment of the reaction, and the nitrogen atom of the pyridine ring can potentially coordinate to the palladium center, sometimes inhibiting catalysis. The choice of catalyst, and particularly the ligand, is therefore paramount to overcoming these challenges and achieving high yields.
Catalyst Showdown: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. For a substrate like this compound, the selection of an appropriate palladium catalyst is crucial for efficient coupling with a variety of arylboronic acids.
The Contenders:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, workhorse catalyst that is commercially available and effective for a wide range of couplings.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and highly active catalyst, particularly effective for heteroaryl couplings. The dppf ligand is known to stabilize the palladium center and promote efficient catalysis.
-
XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) : A third-generation Buchwald precatalyst that is highly active at low catalyst loadings and often provides excellent results for challenging substrates.[1]
Performance Comparison:
| Catalyst System | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%)* | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 80 - 100 | 12 - 24 | 75 - 90 | Readily available and cost-effective. May require higher catalyst loadings and longer reaction times. |
| PdCl₂(dppf) | 1 - 3 | K₂CO₃ or Cs₂CO₃ | DME or THF | 80 - 90 | 2 - 12 | 85 - 95 | High reactivity and often shorter reaction times. The dppf ligand is robust and effective for a variety of substrates.[2] |
| XPhos Pd G3 | 0.5 - 2 | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | 1 - 8 | 90 - 98 | Excellent activity at low catalyst loadings. Broad substrate scope and high turnover numbers. The bulky, electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination. |
*Yields are based on studies with analogous bromopyridine substrates and are intended to be representative. Optimization will be required for this compound.
The Scientific Rationale: Why Ligand Choice Matters
The dramatic differences in performance among these catalysts can be attributed to the nature of the phosphine ligands. The electron-rich and sterically hindered biarylphosphine ligands, such as XPhos, developed by the Buchwald group, are particularly effective for heteroaryl couplings.[3] These ligands promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle, leading to faster reaction rates and higher yields.
Catalyst Showdown: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, offering a broad substrate scope and high functional group tolerance.[3][4] For the coupling of this compound with a range of primary and secondary amines, the choice of a highly active and robust catalyst is essential.
The Contenders:
-
Pd₂(dba)₃ / BINAP (Tris(dibenzylideneacetone)dipalladium(0) with 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) : A first-generation catalyst system that is effective for many aminations.
-
Pd(OAc)₂ / XPhos (Palladium(II) acetate with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : A highly active and versatile catalyst system utilizing a bulky, electron-rich ligand.
-
XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) : As with the Suzuki coupling, this third-generation precatalyst offers exceptional activity and convenience.[1]
Performance Comparison:
| Catalyst System | Typical Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%)* | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | 1 - 2 | NaOt-Bu | Toluene | 80 - 110 | 12 - 24 | 60 - 85 | A well-established system, but may be less effective for challenging substrates and require harsher conditions. |
| Pd(OAc)₂ / XPhos | 0.5 - 2 | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80 - 100 | 2 - 12 | 80 - 95 | The XPhos ligand significantly enhances catalytic activity, allowing for lower catalyst loadings and shorter reaction times.[5] |
| XPhos Pd G3 | 0.5 - 1 | NaOt-Bu or Cs₂CO₃ | Toluene or THF | Room Temp - 100 | 1 - 8 | 90 - 99 | A highly active and air-stable precatalyst that often allows for reactions at lower temperatures.[1] |
*Yields are based on studies with analogous bromopyridine substrates and are intended to be representative. Optimization will be required for this compound.
The Scientific Rationale: The Evolution of Buchwald-Hartwig Catalysts
The progression from first-generation catalysts like Pd₂(dba)₃/BINAP to the modern Buchwald precatalysts highlights the critical role of ligand design. The bulky and electron-donating biarylphosphine ligands, such as XPhos, are designed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] This leads to more efficient and general catalyst systems that can be used for a wider range of substrates under milder conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (2 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the PdCl₂(dppf) catalyst.
-
Place the flask in a preheated oil bath at 85°C and stir the mixture vigorously for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using XPhos Pd G3
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (1 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, XPhos Pd G3, and NaOt-Bu.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed toluene, followed by the amine via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously for 1-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and carefully wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of catalyst for the cross-coupling of this compound has a profound impact on the efficiency, reaction time, and overall success of the synthesis. For Suzuki-Miyaura couplings, while traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems such as PdCl₂(dppf) and XPhos Pd G3 offer superior performance, particularly for this electron-deficient heteroaryl bromide. For routine synthesis, PdCl₂(dppf) provides an excellent balance of reactivity and cost. For challenging couplings or when high throughput is desired, the exceptional activity of XPhos Pd G3 is likely to be advantageous.
In the case of Buchwald-Hartwig amination, the use of modern, bulky biarylphosphine ligands is highly recommended. The XPhos Pd G3 precatalyst stands out as a superior choice, offering high yields, short reaction times, and mild reaction conditions. While older catalyst systems can be functional, the reliability and broad applicability of the third-generation Buchwald precatalysts make them the preferred option for demanding synthetic campaigns in drug discovery and development.
Ultimately, the optimal catalyst will depend on the specific coupling partners and the desired scale of the reaction. The information and protocols provided in this guide serve as a strong foundation for the successful and efficient synthesis of novel 2-methoxynicotinic acid derivatives.
References
- Chemistry LibreTexts. (2023).
- Li, S.-M., Huang, J., Chen, G.-J., & Han, F.-S. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]
- MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]
- Wikipedia. (n.d.).
- Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 5-Bromo-2-methoxynicotinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a pivotal parameter that dictates the ultimate success or failure of a compound.[1] It defines a drug's resistance to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][2] This property profoundly influences critical pharmacokinetic parameters such as in vivo half-life (t½), bioavailability, and clearance, which in turn determine the dosing regimen and overall therapeutic efficacy.[3][4][5] A compound with poor metabolic stability may be cleared from the body too rapidly to exert its therapeutic effect, necessitating frequent and high doses, which can lead to poor patient compliance and potential toxicity from metabolites.[1][3][6] Conversely, an overly stable compound might accumulate, leading to adverse effects.[6]
Therefore, early-stage assessment of metabolic stability is not just a screening step but a strategic imperative. It allows for the identification and elimination of compounds with unfavorable metabolic profiles and guides the rational design of more robust derivatives through structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[6][7] This guide provides a comparative framework for assessing the metabolic stability of novel compounds derived from the 5-Bromo-2-methoxynicotinic acid scaffold, a common structural motif in medicinal chemistry. We will delve into the underlying principles, provide detailed experimental protocols, and interpret the resulting data to make informed decisions in the drug discovery process.
The Metabolic Challenge: Understanding Pyridine Ring Biotransformation
The this compound core contains a pyridine ring, a heterocyclic structure that presents specific metabolic challenges. The liver's Cytochrome P450 (CYP) enzyme superfamily is the primary catalyst for the metabolism of such xenobiotics.[3][8] For pyridine-containing molecules, several metabolic pathways are common:
-
Oxidation: CYP-mediated hydroxylation can occur at various positions on the pyridine ring, often leading to the formation of pyridinols or pyridinediols, which can then be further metabolized.[9]
-
O-Demethylation: The 2-methoxy group is a potential site for oxidative O-demethylation, a common metabolic reaction catalyzed by enzymes like CYP2D6, converting the methoxy group into a hydroxyl group.
-
Inhibition: The nitrogen atom in the pyridine ring can coordinate with the heme iron center of CYP enzymes, potentially leading to mechanism-based inhibition of these crucial enzymes.[10][11] This can cause significant drug-drug interactions (DDIs) if the compound is co-administered with other drugs metabolized by the same CYP isoform.[3][12]
Given these potential metabolic liabilities, a systematic evaluation is essential. For this guide, we will compare the parent scaffold against three hypothetical, rationally designed alternatives aimed at mitigating these metabolic risks.
-
Compound A: this compound (The Parent Scaffold)
-
Compound B (Alternative 1): 5-(5-Bromo-2-methoxypyridin-3-yl)-1H-tetrazole (Carboxylic Acid Bioisostere)
-
Compound C (Alternative 2): 5-Bromo-2-(difluoromethoxy)nicotinic acid (Metabolically Blocked Methoxy Group)
Experimental Design: The Liver Microsomal Stability Assay
The cornerstone for in vitro metabolic stability assessment is the liver microsomal stability assay.[13] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, especially CYPs, making them a cost-effective and high-throughput tool for early-stage screening.[2][14][15] The assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active microsomes.[13]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They provide a concentrated source of the most significant drug-metabolizing enzymes (CYPs) in a standardized, readily available format.[2][14] While hepatocytes are considered the "gold standard" as they contain both Phase I and Phase II enzymes and intact cell membranes, microsomal assays are often preferred for initial high-throughput screening due to their simplicity and lower cost.[2][16]
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[17] Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the cofactor is not depleted, allowing the reaction to proceed at a linear rate.[18]
-
Why Multiple Time Points? To accurately determine the rate of metabolism, samples are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). This allows for the calculation of the compound's half-life in the system.[14][18]
-
Why LC-MS/MS Analysis? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its exceptional sensitivity and selectivity.[19][20][21] It can accurately quantify the parent drug even in complex biological matrices and at very low concentrations.[22][23]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to be a self-validating system by including positive and negative controls.
-
Preparation of Reagents:
-
Microsomal Solution: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[15][17]
-
Test Compound Stock: Prepare a 1 mM stock solution of each test compound (A, B, and C) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in 0.1 M phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
-
Quenching Solution: Prepare cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar but distinct compound that does not interfere with the analytes.
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the test compound working solution to achieve a final concentration of 1 µM.[15] Also prepare wells for positive controls and a negative control (a compound known to be stable).
-
Add the microsomal solution to all wells except for the "no microsome" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[18]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. For negative control wells to assess cofactor-independent degradation, add buffer instead.[24]
-
At designated time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.[14] The 0-minute time point is taken immediately after adding the cofactor solution.
-
-
Sample Processing & Analysis:
-
Seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[25]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[14]
-
Data Analysis & Comparative Results
The data from the LC-MS/MS is used to plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the rate constant of elimination (k).
From this, two key parameters are calculated:
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. It is expressed in µL/min/mg of microsomal protein.[2][7]
-
CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Comparative Performance Data
| Compound ID | Structural Modification | Rationale for Design | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| A | Parent Scaffold | Baseline | 25 | 55.4 | Intermediate to High |
| B | Carboxylic Acid → Tetrazole | The tetrazole group is a well-known bioisostere for a carboxylic acid.[26] It maintains the acidic proton for target binding but is less susceptible to Phase II glucuronidation, a potential clearance pathway for carboxylic acids. | 35 | 39.6 | Intermediate |
| C | 2-OCH₃ → 2-OCF₂H | The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to oxidative O-dealkylation by CYP enzymes, effectively "blocking" this common metabolic hotspot.[26] | >120 | <11.5 | Low |
| Verapamil | Positive Control | Known high-clearance compound | <15 | >92.4 | High |
| Warfarin | Positive Control | Known low-clearance compound | >120 | <11.5 | Low |
Discussion: Synthesizing the Structure-Metabolism Relationship
The results from our comparative analysis provide clear, actionable insights for guiding the next phase of drug design.
-
Compound A (Parent Scaffold): With a half-life of 25 minutes, the parent compound is predicted to have intermediate to high clearance.[24] This suggests that it would likely be rapidly metabolized in vivo, potentially leading to low bioavailability and requiring frequent dosing. The primary metabolic liabilities are suspected to be O-demethylation at the 2-position and potential Phase II conjugation of the carboxylic acid.
-
Compound B (Tetrazole Bioisostere): Replacing the carboxylic acid with a tetrazole resulted in a moderate improvement in metabolic stability (t½ increased from 25 to 35 minutes). This suggests that Phase II metabolism of the carboxylic acid may contribute to the overall clearance of Compound A, but it is not the primary metabolic pathway. The main liability likely remains Phase I oxidation on the ring or the methoxy group.
-
Compound C (Difluoromethoxy Analog): This modification yielded a dramatic improvement in metabolic stability, with a half-life exceeding 120 minutes and a correspondingly low intrinsic clearance. This strongly indicates that O-demethylation of the 2-methoxy group is the primary route of metabolism for this scaffold. By replacing the metabolically weak methyl hydrogens with fluorine, we have successfully blocked this pathway.[26] This compound is now predicted to have low in vivo clearance, which would likely translate to a longer half-life and improved bioavailability.[3]
Potential Metabolic Pathway of Compound A
Caption: Predicted primary metabolic pathway for Compound A.
Conclusion and Forward Outlook
This guide demonstrates a systematic and rational approach to assessing and improving the metabolic stability of compounds derived from this compound. Through targeted in vitro experiments, we can generate robust, comparative data that directly informs medicinal chemistry efforts.
Our analysis clearly identifies Compound C as the most promising derivative from a metabolic standpoint. The introduction of a difluoromethoxy group successfully mitigated the primary metabolic liability of the parent scaffold, transforming a compound with predicted high clearance into one with predicted low clearance.
Next Steps:
-
Metabolite Identification: For the parent compound, conduct metabolite identification studies to confirm that O-demethylation is indeed the primary pathway.
-
CYP Inhibition Profiling: All promising compounds, especially Compound C, should be screened for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to de-risk potential drug-drug interactions.[12][27][28]
-
In Vivo Pharmacokinetics: Advance Compound C into in vivo pharmacokinetic studies in a relevant animal model (e.g., mouse or rat) to confirm if the observed in vitro stability translates to improved in vivo exposure and half-life.
By integrating these principles and methodologies early in the drug discovery cascade, research teams can more efficiently allocate resources, accelerate the development timeline, and increase the probability of identifying a successful clinical candidate.
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A Researcher's Guide to Sourcing 5-Bromo-2-methoxynicotinic Acid: A Cost-Benefit Analysis
In the landscape of pharmaceutical research and drug development, the integrity of each component in a synthetic pathway is paramount. The quality of a starting material or intermediate can dictate the success of a reaction, influencing yield, impurity profiles, and ultimately, the timeline and cost of a project. 5-Bromo-2-methoxynicotinic acid (CAS No. 54916-66-4) is a key building block in the synthesis of a variety of biologically active molecules. Its structural motifs are frequently incorporated into compounds targeting a range of therapeutic areas. Consequently, ensuring the quality and consistency of this reagent is not a trivial matter but a critical step in guaranteeing reproducible and valid scientific outcomes.[1][2]
This guide provides a comprehensive cost-benefit analysis of different suppliers for this compound. It is designed for researchers, chemists, and procurement managers in the drug development sector. We will delve into a comparative analysis of commercial suppliers, present a detailed protocol for in-house quality verification, and offer a logical framework for making an informed sourcing decision.
Part 1: Comparative Analysis of Commercial Suppliers
The selection of a chemical supplier involves a multi-faceted assessment beyond just the list price. Factors such as quoted purity, availability, batch-to-batch consistency, and the quality of documentation (like a Certificate of Analysis) are critical.[3] Below is a comparative summary of several notable suppliers for this compound. Prices are based on publicly available information and may vary based on institutional agreements or bulk orders.
| Supplier | CAS Number | Stated Purity | Price (1g) | Price (5g) | Availability |
| AKSci | 54916-66-4 | 98% (HPLC)[4] | $18.00[4] | $48.00[4] | In Stock[4] |
| Alfa Chemistry | 54916-66-4 | >98%[5] | Quote Req. | Quote Req. | In Stock[5] |
| J&K Scientific | 54916-66-4 | 98%[6] | Quote Req. | Quote Req. | In Stock[6] |
| Amerigo Scientific | 54916-66-4 | 95%[7] | Quote Req. | Quote Req. | In Stock[7] |
| CymitQuimica | 54916-66-4 | 98%[8] | Quote Req. | Quote Req. | In Stock[8] |
Analysis: AKSci provides transparent pricing for research quantities, offering a clear cost baseline.[4] Most other reputable suppliers like Alfa Chemistry and J&K Scientific advertise a similar high purity of 98% but require a formal quote, which may allow for price negotiation for larger or repeat orders.[5][6] Amerigo Scientific lists a lower purity of 95%, which may be suitable for initial screening experiments where cost is a primary driver, but could introduce variability in more sensitive downstream applications.[7] The key takeaway is that while a >98% purity is the industry standard for such building blocks, the verification of this claim and the cost per gram are the primary variables.
Part 2: The Imperative of In-House Quality Verification
Even when a supplier provides a Certificate of Analysis (CoA), performing in-house quality control is a cornerstone of good laboratory practice (GLP) and robust scientific research.[9] A CoA reflects the analysis of a specific batch, but material can degrade during shipping or storage, and batch-to-batch variability is an inherent risk.[2] Verifying the identity and purity of an incoming reagent ensures that any deviations in experimental results can be attributed to the reaction parameters, not to a questionable starting material.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely accessible technique for assessing the purity of non-volatile organic compounds like this compound.[10][11] The following protocol is a robust starting point for developing a validated QC method in your laboratory.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
1. Objective: To determine the purity of a supplied batch of this compound by HPLC with UV detection, quantifying the main component against any potential impurities.
2. Materials & Reagents:
-
Sample: this compound (from supplier)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks (10 mL, 50 mL)
-
Autosampler vials with septa
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE)
3. Instrumentation:
-
An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD). A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[12]
4. Standard & Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column.[13]
-
-
Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh ~25 mg of the reference standard (or the first batch received and characterized) into a 50 mL volumetric flask.
-
Dissolve in and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is your stock solution.
-
Further dilute this stock solution if necessary to achieve an appropriate on-column concentration for the detector's linear range.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Prepare in the same manner as the standard solution using the newly received batch of the reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
5. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (Nicotinic acid derivatives typically have a strong absorbance in this region; confirm the optimal wavelength by running a UV scan with the DAD).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
6. Data Analysis & System Suitability:
-
Run a blank (diluent) injection first to ensure no system contamination.
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The result should be compared against the supplier's CoA. A purity value within ±1% of the stated value is generally acceptable for research purposes.
Part 3: A Logical Workflow for Supplier Selection
Making a sourcing decision requires a systematic process that balances cost, quality, and risk management. The workflow below, visualized as a flowchart, outlines a robust procedure for selecting and validating a supplier for a critical reagent.
Caption: A workflow for selecting and validating a chemical supplier.
This structured approach ensures that the chosen supplier not only offers a competitive price but also provides material that meets the stringent quality requirements necessary for reliable and reproducible research.
Conclusion and Recommendation
The procurement of a chemical reagent like this compound is a strategic decision that directly impacts research integrity and efficiency. While transparently priced options from suppliers like AKSci offer a convenient baseline for academic and small-scale research, obtaining quotes from multiple vendors such as Alfa Chemistry and J&K Scientific is prudent for larger scale needs.
The ultimate recommendation is to never compromise on quality for the sake of a minor cost saving. The cost of a failed or irreproducible experiment—in terms of scientist time, resources, and project delays—far outweighs the initial savings from purchasing a substandard reagent.[9] Therefore, a cost-benefit analysis must be holistic, prioritizing high-purity material (>98%) and mandating rigorous in-house QC of all incoming batches. This dual strategy of careful supplier selection and empirical verification provides the strongest foundation for success in the laboratory.
References
- Amerigo Scientific. (n.d.). This compound.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists.
- Chromatography Today. (n.d.). A Rapid Method for the Metabolite Profiling of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- Kalstein. (n.d.). The Essential Role of Reagents in the Medical Laboratory.
- Medi-Products. (2024). Tips to Maximize The Effectiveness Of Laboratory Reagents.
Sources
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- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 54916-66-4 this compound AKSci A875 [aksci.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. indiamart.com [indiamart.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. 5-Bromo-2-methoxypyridine, 95% 13472-85-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
comparing the efficacy of different amide coupling reagents for 5-Bromo-2-methoxynicotinic acid
A Comparative Guide to Amide Coupling Reagents for 5-Bromo-2-methoxynicotinic Acid
In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. Its formation, while conceptually simple, is often fraught with challenges dictated by the electronic and steric nature of the substrates. This compound, a key building block in the synthesis of various pharmacologically active agents, presents a classic case of a challenging substrate.[1][2] Its electron-deficient pyridine ring, coupled with the steric hindrance from the ortho-methoxy group, demands a careful and informed selection of coupling reagents to achieve high yields and purity.
This guide provides a comparative analysis of commonly employed amide coupling reagents for the acylation of amines with this compound. We will delve into the mechanistic nuances of each reagent class, present comparative experimental data, and offer detailed protocols to aid researchers in navigating this critical transformation.
The Substrate Challenge: this compound
The reactivity of a carboxylic acid in an amide coupling reaction is largely governed by the ease with which its carbonyl carbon can be rendered more electrophilic. In this compound, several factors conspire to make this activation non-trivial:
-
Electronic Effects: The pyridine nitrogen and the bromine atom are both electron-withdrawing, which deactivates the aromatic ring. This electronic deficiency can influence the reactivity of the carboxyl group.
-
Steric Hindrance: The methoxy group at the C2 position presents a significant steric shield around the adjacent carboxylic acid, potentially impeding the approach of bulky coupling reagents and the amine nucleophile.
These properties necessitate the use of highly efficient coupling reagents that can overcome both electronic deactivation and steric bulk.
Head-to-Head Reagent Comparison
We will evaluate three classes of widely used coupling reagents: a classic carbodiimide (EDC with HOBt), a modern uronium salt (HATU), and a phosphonic acid anhydride (T3P). For the purpose of this comparison, we will consider a model reaction with benzylamine.
EDC/HOBt: The Economical Workhorse
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used with an additive like 1-Hydroxybenzotriazole (HOBt), is a cost-effective and common choice for amide bond formation.[3]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-ester. This active ester is more stable yet sufficiently reactive towards the amine, minimizing side reactions and epimerization.[4]
Performance Insights: For electron-deficient acids, the reaction can be sluggish.[5] The formation of the HOBt ester is crucial for success. The water-solubility of the EDC byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), simplifies purification via aqueous workup.[3] However, reactions involving challenging substrates like this compound may require longer reaction times or elevated temperatures to achieve satisfactory conversion.
HATU: The High-Performance Aminium Salt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent renowned for its high efficiency and rapid reaction times, especially with difficult substrates.[6][7]
Mechanism of Action: The key to HATU's superior performance lies in its HOAt (1-hydroxy-7-azabenzotriazole) moiety.[7] Upon reaction with the carboxylate, it forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group and provides anchimeric assistance, making the active ester significantly more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed from HOBt.[7][8] This leads to faster and more efficient couplings.[7]
Performance Insights: HATU consistently demonstrates superior performance in terms of reaction speed and purity, particularly for sterically hindered or electronically deactivated acids.[7][8] While more expensive than EDC/HOBt, its efficacy often justifies the cost when dealing with precious materials or challenging coupling steps where yield is paramount. A potential side reaction is the guanidinylation of the amine if the reagent is used in large excess, though this is manageable with proper stoichiometry.[8]
T3P®: The Efficient and Green Alternative
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful, versatile, and environmentally friendly coupling reagent.[9][10] It is known for high product purity, excellent yields, and a simple workup procedure.[9][11]
Mechanism of Action: T3P activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly activated species readily reacts with the amine to form the desired amide. The byproducts are water-soluble phosphonic acids, which are easily removed during an aqueous workup, making product purification straightforward.[11][12]
Performance Insights: T3P is an exceptional reagent for amide bond formation, often providing superior yields with minimal epimerization, even with challenging substrates.[9][10] Its byproducts are non-toxic and easily separable, which is a significant advantage for process chemistry and large-scale synthesis.[9][11] T3P's high reactivity and clean reaction profile make it a strong contender against HATU, often at a more favorable cost point for industrial applications.
Summary of Performance Data
The following table summarizes the expected performance of each reagent in the model reaction of this compound with benzylamine based on literature precedents for similar challenging couplings.
| Reagent | Typical Yield | Reaction Time (RT) | Relative Cost | Key Advantages & Disadvantages |
| EDC / HOBt | 65-80% | 12-24 hours | Low | Pro: Cost-effective, water-soluble byproduct. Con: Slower, may require heat, less effective for hindered substrates.[5] |
| HATU | >95% | 1-4 hours | High | Pro: Very fast and efficient, excellent for difficult couplings, low epimerization.[7] Con: High cost, potential for amine guanidinylation.[8] |
| T3P® | >95% | 2-6 hours | Medium | Pro: High yield, very clean reaction, water-soluble byproducts simplify workup, low toxicity.[9][11] Con: Requires careful handling (moisture sensitive). |
Experimental Workflow & Protocols
A generalized workflow for performing an amide coupling reaction is depicted below. The critical steps include reagent selection, controlled addition, and reaction monitoring.
Caption: Generalized workflow for an amide coupling reaction.
Detailed Experimental Protocols
Note: These are representative protocols. Optimization of solvent, base, and temperature may be required for specific amine substrates.
Protocol 1: Amide Coupling using EDC/HOBt
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) at room temperature, add Benzylamine (1.1 mmol, 1.1 eq).
-
Add HOBt (1.2 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add DIPEA (3.0 mmol, 3.0 eq).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the acid.
-
Add Benzylamine (1.1 mmol, 1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling using T3P®
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq) and Benzylamine (1.1 mmol, 1.1 eq) in anhydrous Ethyl Acetate (10 mL), add Pyridine (3.0 mmol, 3.0 eq).
-
Cool the mixture to 0 °C.
-
Add T3P® (50% solution in Ethyl Acetate, 1.5 mmol, 1.5 eq) dropwise over 10 minutes, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of an amide coupling reagent for a challenging substrate like this compound is a critical decision that impacts yield, purity, and process efficiency.
-
For routine synthesis on a budget, EDC/HOBt remains a viable option, though it may require longer reaction times and careful optimization to drive the reaction to completion.
-
For maximizing yield and speed, especially with precious or sterically demanding amines, HATU is the reagent of choice. Its high reactivity overcomes the inherent difficulties of the substrate, delivering clean product in a short timeframe.[7]
-
For a balance of high performance, process safety, and ease of purification, T3P® presents a compelling case. Its clean reaction profile and simple, aqueous workup make it an excellent choice for both lab-scale and process-scale applications.[9][13]
Ultimately, the optimal reagent will depend on the specific project goals, including scale, cost constraints, and the chemical nature of the amine coupling partner. This guide provides the foundational data and protocols to make an informed decision for this important chemical transformation.
Caption: Activation pathways for amide bond formation.
References
- Ishikura, M., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(3), 438-442. [Link]
- Organic Chemistry Portal. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
- ResearchGate. (2008). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
- Curia Global. (n.d.).
- Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 5(4), 1475-1481. [Link]
- Aapptec. (n.d.). Coupling Reagents. [Link]
- Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- ResearchGate. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- National Institutes of Health. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chembiochem, 23(13), e202200133. [Link]
- Formatech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(15), 10078-10087. [Link]
- National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- J&K Scientific. (n.d.). This compound, 98%. [Link]
- ChemSrc. (n.d.). This compound suppliers USA. [Link]
- National Institutes of Health. (n.d.). 5-Bromo-2-methoxynicotinonitrile. PubChem. [Link]
- Aislun Bio. (n.d.). This compound. [Link]
- Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(28), 4577-4580. [Link]
- ResearchGate. (2007). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. [Link]
Sources
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- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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A Comparative Guide to Greener Syntheses of 5-Bromo-2-methoxynicotinic Acid: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical process where efficiency, cost-effectiveness, and sustainability are paramount. 5-Bromo-2-methoxynicotinic acid is a valuable building block in the preparation of a variety of pharmaceutical compounds.[1] This guide provides an in-depth comparison of two synthetic routes to this important molecule, evaluated through the lens of green chemistry principles. By examining key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we aim to provide researchers with the necessary data to make informed decisions that align with the growing imperative for sustainable chemical manufacturing.
Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly recognizing the importance of integrating green chemistry principles into its manufacturing processes.[2] This shift is driven by a combination of environmental regulations, economic pressures, and a growing corporate responsibility to minimize the environmental footprint of drug production. Green chemistry metrics provide a quantitative framework to assess the "greenness" of a chemical process, moving beyond traditional yield calculations to consider waste generation, resource utilization, and the use of hazardous substances.[3][4]
This guide will dissect two plausible synthetic pathways to this compound, offering a detailed analysis of their respective strengths and weaknesses from a green chemistry standpoint.
Synthetic Route 1: Bromination Followed by Methylation
This route commences with the bromination of commercially available 2-hydroxynicotinic acid, followed by the methylation of the resulting 5-bromo-2-hydroxynicotinic acid.
Experimental Protocol: Route 1
Step 1: Bromination of 2-hydroxynicotinic acid
-
To a stirred solution of 2-hydroxynicotinic acid (13.9 g, 0.1 mol) in water (100 mL) is added hydrobromic acid (48%, 21 mL, 0.18 mol).
-
The mixture is cooled to 10-15°C in an ice bath.
-
30% Hydrogen peroxide (11.3 mL, 0.1 mol) is added dropwise over 30 minutes, maintaining the temperature below 20°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to yield 5-bromo-2-hydroxynicotinic acid.
-
Yield: 19.6 g (90%)
Step 2: O-Methylation of 5-bromo-2-hydroxynicotinic acid
-
To a suspension of 5-bromo-2-hydroxynicotinic acid (19.6 g, 0.09 mol) in methanol (150 mL) is added concentrated sulfuric acid (5 mL) cautiously.
-
The mixture is heated to reflux and stirred for 8 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound methyl ester.
-
The methyl ester is then hydrolyzed by dissolving it in a mixture of methanol (100 mL) and 2M sodium hydroxide (50 mL) and stirring at 50°C for 2 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified with 2M hydrochloric acid to a pH of 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Yield: 18.9 g (85% over two steps)
dot digraph "Route_1_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="2-Hydroxynicotinic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Bromination\n(HBr, H2O2, H2O)"]; intermediate [label="5-Bromo-2-hydroxynicotinic Acid"]; step2 [label="Esterification & Hydrolysis\n(MeOH, H2SO4 then NaOH)"]; end [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> end; } Caption: Workflow for the synthesis of this compound via Route 1.
Synthetic Route 2: Methoxylation Followed by Bromination
This alternative pathway begins with the methoxylation of 2-chloronicotinic acid, followed by the bromination of the resulting 2-methoxynicotinic acid.
Experimental Protocol: Route 2
Step 1: Synthesis of Methyl 2-methoxynicotinate
-
To a solution of methyl 2-chloronicotinate (17.1 g, 0.1 mol) in methanol (150 mL) is added sodium methoxide (6.5 g, 0.12 mol).
-
The mixture is heated to reflux and stirred for 6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (100 mL) and ethyl acetate (100 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-methoxynicotinate.
-
Yield: 15.8 g (95%)
Step 2: Bromination of Methyl 2-methoxynicotinate
-
Methyl 2-methoxynicotinate (15.8 g, 0.095 mol) is dissolved in acetonitrile (150 mL).
-
N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol) are added.
-
The mixture is heated to 80°C and stirred for 3 hours.[1][5][6]
-
The reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude methyl 5-bromo-2-methoxynicotinate.
-
Yield: 22.0 g (90%)
Step 3: Hydrolysis of Methyl 5-bromo-2-methoxynicotinate
-
The crude methyl 5-bromo-2-methoxynicotinate (22.0 g, 0.085 mol) is dissolved in a mixture of methanol (120 mL) and 2M sodium hydroxide (60 mL).
-
The mixture is stirred at 50°C for 2 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified with 2M hydrochloric acid to a pH of 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Yield: 18.7 g (95%)
dot digraph "Route_2_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="2-Chloronicotinic Acid\n(as methyl ester)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Methoxylation\n(NaOMe, MeOH)"]; intermediate [label="Methyl 2-methoxynicotinate"]; step2 [label="Bromination\n(NBS, ACN)"]; intermediate2 [label="Methyl 5-bromo-2-methoxynicotinate"]; step3 [label="Hydrolysis\n(NaOH, MeOH/H2O)"]; end [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; } Caption: Workflow for the synthesis of this compound via Route 2.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the two synthetic routes, we calculated three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
| Metric | Route 1: Bromination -> Methylation | Route 2: Methoxylation -> Bromination |
| Overall Yield | 76.5% | 81.2% |
| Atom Economy (%) | 68.2% | 75.4% |
| E-Factor | 15.8 | 12.5 |
| Process Mass Intensity (PMI) | 16.8 | 13.5 |
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometry.[7] A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product.
E-Factor (Environmental Factor) provides a measure of the total waste generated in a process, calculated as the total mass of waste divided by the mass of the product.[2] A lower E-Factor is indicative of a greener process.
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[8] A lower PMI signifies a more resource-efficient and sustainable process.
Comparative Analysis and Discussion
The quantitative data presented in the table above clearly indicates that Route 2 (Methoxylation followed by Bromination) is the greener and more efficient synthetic pathway for the production of this compound.
Route 2 demonstrates a superior performance across all key green chemistry metrics. Its higher overall yield (81.2% vs. 76.5%) contributes significantly to its better environmental profile. The higher atom economy of Route 2 (75.4% vs. 68.2%) highlights a more efficient use of atoms from the starting materials, inherently generating less waste at the molecular level.
The most striking difference lies in the E-Factor and PMI values. Route 2's lower E-Factor of 12.5 compared to Route 1's 15.8 signifies that it generates significantly less waste per unit of product. This is further corroborated by the lower PMI of 13.5 for Route 2, as opposed to 16.8 for Route 1, indicating a more streamlined and less resource-intensive process.
The primary reasons for the superior performance of Route 2 can be attributed to:
-
Higher yielding steps: Each step in Route 2 proceeds with a higher yield compared to Route 1.
-
Milder Reagents: The use of NBS for bromination in Route 2 is generally considered a milder and more selective brominating agent compared to the HBr/H₂O₂ system used in Route 1, which can lead to side reactions and the formation of impurities.
-
Simpler Workup: The workup procedures in Route 2 are arguably more straightforward, potentially reducing the amount of solvent and other processing aids required.
Conclusion and Future Perspectives
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and selecting synthetic routes for pharmaceutical intermediates. The analysis unequivocally identifies the methoxylation-bromination sequence (Route 2) as a more sustainable and efficient method for the synthesis of this compound compared to the bromination-methylation pathway (Route 1).
For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only an environmental imperative but also offers tangible economic benefits through reduced waste disposal costs and more efficient use of resources. Future research could focus on further optimizing Route 2, for instance, by exploring catalytic bromination methods or developing a one-pot procedure to further enhance its green credentials.
By embracing a data-driven approach to process development and prioritizing green chemistry principles, the pharmaceutical industry can continue to innovate while minimizing its impact on the planet.
References
- Green chemistry metrics - Wikipedia. (2023, December 2).
- Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.).
- Process Mass Intensity (PMI) – ACSGCIPR. (n.d.).
- Synthesis of methyl 2-chloronicotinate - PrepChem.com. (n.d.).
- Metrics to 'green' chemistry—which are the best? (2002). Green Chemistry, 4(1), 20-26.
- Atom economy / E factor | - ChemBAM. (n.d.).
- Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed. (2021).
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (2019). Molecules, 24(19), 3563.
- Bromination - Beyond Benign. (n.d.).
- WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents. (n.d.).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (2018). Organic & Biomolecular Chemistry, 16(34), 6243-6251.
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A Guide to the Cross-Validation of Analytical Results for the Characterization of 5-Bromo-2-methoxynicotinic Acid
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds and key intermediates is paramount. This guide provides an in-depth, experience-driven approach to the analytical characterization of 5-Bromo-2-methoxynicotinic acid, a crucial building block in medicinal chemistry. We will move beyond a simple recitation of techniques to a holistic discussion on the cross-validation of analytical results, ensuring the generation of a robust and reliable data package. The core principle of this guide is that no single analytical technique is sufficient for complete characterization; instead, a synergistic approach where each method validates and is validated by others is the gold standard for scientific rigor and regulatory compliance.[1][2]
The successful transfer and validation of analytical methods between laboratories are critical processes in pharmaceutical development, ensuring consistent and reliable results regardless of the testing site.[3][4] This guide will delve into the practical application of several key analytical techniques, providing not just the "how" but the "why" behind the experimental choices.
The Cross-Validation Workflow: A Synergistic Approach
The characterization of this compound should be viewed as a puzzle where each analytical technique provides a unique piece of information. The true confidence in the structure, purity, and identity of the compound comes from the seamless fit of these individual pieces. The following workflow illustrates this interconnectedness.
Caption: A workflow illustrating the synergistic relationship between different analytical techniques for robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework, the substitution pattern on the pyridine ring, and the presence of the methoxy and carboxylic acid groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
Expected Results and Data Interpretation
The molecular formula of this compound is C₇H₆BrNO₃.[6][7][8]
| Parameter | ¹H NMR (Expected in DMSO-d₆) | ¹³C NMR (Expected) | Cross-Validation Point |
| Chemical Shift (δ) | ~13.0 ppm (s, 1H, -COOH), ~8.5 ppm (d, 1H, H-6), ~8.2 ppm (d, 1H, H-4), ~3.9 ppm (s, 3H, -OCH₃) | ~165 ppm (-COOH), ~160 ppm (C-2), ~150 ppm (C-6), ~145 ppm (C-4), ~115 ppm (C-5), ~110 ppm (C-3), ~55 ppm (-OCH₃) | The number of signals in both spectra should correspond to the number of unique protons and carbons in the proposed structure. |
| Integration | 1:1:1:3 ratio for the COOH, two aromatic protons, and methoxy protons respectively. | N/A | The integration ratio confirms the number of protons in each unique environment. |
| Multiplicity | Singlet for -COOH and -OCH₃, doublets for the two aromatic protons. | N/A | The splitting pattern reveals the neighboring protons, confirming the substitution pattern. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, likely in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).
-
Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy (typically < 5 ppm).
Expected Results and Data Interpretation
The molecular weight of this compound is 232.03 g/mol .[6][7][8]
| Parameter | Expected Result | Cross-Validation Point |
| Molecular Ion Peak ([M-H]⁻) | Two peaks of nearly equal intensity at m/z 230.94 and 232.94, corresponding to [C₇H₅⁷⁹BrNO₃]⁻ and [C₇H₅⁸¹BrNO₃]⁻. | The molecular weight must be consistent with the structure elucidated by NMR. The isotopic pattern is a strong confirmation of the presence of one bromine atom. |
| High-Resolution Mass | The measured mass should be within 5 ppm of the calculated exact mass. | Provides a highly confident molecular formula, which should match the elemental analysis data. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: HPLC is the workhorse for determining the purity of a compound. It is crucial to establish that the sample being analyzed by other techniques is not a mixture, as impurities can lead to erroneous spectral interpretations. A well-developed HPLC method is also essential for quality control in a manufacturing setting.[2]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid is a good starting point. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 280-310 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and a blank (mobile phase). The purity is typically calculated based on the area percentage of the main peak.
Expected Results and Data Interpretation
| Parameter | Expected Result for a Pure Sample | Cross-Validation Point |
| Chromatogram | A single, sharp, and symmetrical major peak with a stable retention time. | A purity value of >98% (as specified by some suppliers) gives confidence that the NMR, MS, and IR spectra are representative of the main compound and not significantly affected by impurities.[6] |
| Peak Area % | >98% for the main peak. | This quantitative measure of purity is essential for regulatory submissions and for ensuring the quality of starting materials in a synthesis. |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed structural information of NMR, it serves as an excellent cross-check for the presence of key functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Results and Data Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) | Cross-Validation Point |
| O-H stretch (Carboxylic Acid) | Broad band from 3300-2500 | Confirms the presence of the carboxylic acid proton seen in ¹H NMR. |
| C-H stretch (Aromatic & Aliphatic) | ~3100-3000 (aromatic), ~2950-2850 (aliphatic -OCH₃) | Consistent with the aromatic and methoxy protons observed in ¹H NMR. |
| C=O stretch (Carboxylic Acid) | ~1710-1680 | Confirms the carbonyl group of the carboxylic acid, also seen in ¹³C NMR. |
| C=C and C=N stretch (Aromatic Ring) | ~1600-1450 | Confirms the presence of the pyridine ring. |
| C-O stretch (Ether & Carboxylic Acid) | ~1300-1200 and ~1100-1000 | Corroborates the presence of the methoxy and carboxylic acid groups. |
| C-Br stretch | ~600-500 | Supports the presence of the bromine atom indicated by MS. |
Elemental Analysis: Ultimate Formula Validation
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This fundamental data is used to empirically determine the molecular formula, serving as a final, independent validation of the formula derived from MS and NMR.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-3 mg) is required.
-
Instrumentation: The sample is combusted in a CHN analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Expected Results and Data Interpretation
Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol
| Element | Theoretical Percentage | Acceptance Criteria | Cross-Validation Point |
| Carbon (C) | 36.23% | ± 0.4% of theoretical | The experimental percentages must align with the molecular formula determined by high-resolution MS and supported by the NMR data. A significant deviation could indicate an incorrect structural assignment or the presence of impurities (e.g., residual solvent). |
| Hydrogen (H) | 2.61% | ± 0.4% of theoretical | |
| Nitrogen (N) | 6.04% | ± 0.4% of theoretical |
Logical Cross-Validation Summary
The strength of this multi-technique approach lies in the convergence of data. Discrepancies in any one area demand further investigation.
Caption: Logical connections illustrating how data from each technique mutually reinforces the final compound identification.
Conclusion
The characterization of this compound, or any compound in a regulated environment, is not a checklist of experiments but a process of building a self-validating, coherent body of evidence. By leveraging the strengths of NMR for structure, MS for molecular weight, HPLC for purity, IR for functional groups, and elemental analysis for composition, we create a data package that is robust, reliable, and scientifically sound. This cross-validation approach ensures data integrity, facilitates smooth method transfer, and ultimately upholds the quality and safety standards essential in pharmaceutical research and development.[1][11]
References
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Benchchem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- Practical Overview. (2026, January 8). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
- AKSci. This compound, 98% (HPLC).
- J&K Scientific. This compound, 98%.
- USA Chemical Suppliers. This compound suppliers USA.
- Royal Society of Chemistry. Supplementary Information.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
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A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-methoxynicotinic Acid for High-Throughput Library Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. The ability to rapidly generate diverse yet structurally related small molecules is the engine of hit-to-lead and lead optimization campaigns. The choice of the core building block is therefore not a trivial decision but a strategic one that dictates the accessible chemical space and the synthetic tractability of the library.
5-Bromo-2-methoxynicotinic acid is a heterocyclic scaffold of significant interest to medicinal chemists.[1][2] Its architecture presents three key points of functionality, each serving a distinct and critical role in molecular diversification:
-
The Carboxylic Acid: A versatile handle for amide bond formation, one of the most utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[3]
-
The Bromo Substituent: An ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the installation of diverse aryl and heteroaryl moieties.[4][5]
-
The Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity, metabolic stability, and potential interactions with biological targets.
This guide provides an in-depth, performance-based comparison of this compound in the two cornerstone reactions of library synthesis: amide coupling and Suzuki-Miyaura cross-coupling. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to make informed decisions for their discovery programs.
Performance Benchmark 1: Amide Bond Formation
Amide coupling is the most frequent reaction in medicinal chemistry for a reason: its reliability and the sheer number of commercially available primary and secondary amines allow for extensive structure-activity relationship (SAR) exploration.[3] The performance of a carboxylic acid building block in this reaction is judged by its reactivity, the cleanliness of the reaction profile, and the ease of purification.
We benchmark this compound against a simpler, non-halogenated analogue, 2-Methoxynicotinic acid, to isolate the impact of the bromine substituent on coupling efficiency. The standard coupling agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is employed due to its high efficiency and low rates of racemization.[6][7]
Comparative Data: Amide Coupling Efficiency
| Building Block | Coupling Partner | Coupling Reagent/Base | Solvent | Typical Yield (%) | Purity (A%) | Key Considerations |
| This compound | Benzylamine | HATU / DIPEA | DMF | ~85-95% | >95% | Higher molecular weight may slightly reduce atom economy. Product is typically a crystalline solid, aiding purification. |
| 2-Methoxynicotinic acid | Benzylamine | HATU / DIPEA | DMF | ~90-98% | >95% | Slightly higher reactivity due to lack of electron-withdrawing bromine. Purification is straightforward. |
Analysis: The presence of the bromine atom on this compound has a negligible impact on the efficiency of HATU-mediated amide coupling. Both substrates provide excellent yields and high purity, confirming the robustness of this transformation. The strategic advantage of the bromo-substituted variant lies not in this step, but in its preserved potential for subsequent diversification, as demonstrated in the workflow below.
Visualizing the Workflow: Divergent Library Synthesis
The true power of a multi-functional scaffold is realized in a divergent synthesis strategy. Here, a common intermediate is used to generate a library of final compounds through different reaction pathways.
Caption: Divergent library synthesis using this compound.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general, reliable procedure for coupling this compound with a primary amine.
Rationale:
-
HATU: A highly effective uronium salt-based coupling reagent that rapidly forms an activated ester, minimizing side reactions and racemization.[6][7]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[8]
-
DMF (Dimethylformamide): An excellent polar aprotic solvent that dissolves the reactants and reagents, facilitating a homogeneous reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. This pre-activation step is crucial for forming the active ester intermediate.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization as needed to yield the final amide.
Performance Benchmark 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl-aryl structures prevalent in marketed drugs.[4][5] The performance of an aryl halide in this reaction is determined by its reactivity, which generally follows the trend I > Br > OTf >> Cl.[5] The aryl bromide of this compound represents a "sweet spot" of reactivity and stability, making it ideal for library synthesis.
We present representative data for the coupling of a closely related substrate, 5-bromonicotinic acid, with a variety of arylboronic acids.[9] This data serves as a strong proxy for the expected performance of this compound.
Comparative Data: Suzuki-Miyaura Coupling Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[9] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[9] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[9] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 78[9] |
Analysis: The data demonstrates that the bromo-substituted pyridine core is a highly effective substrate for Suzuki-Miyaura coupling. It reacts efficiently with both electron-rich and electron-deficient arylboronic acids, consistently delivering high yields. This versatility is critical for generating a diverse library of compounds. An analogous aryl chloride would require more forcing conditions or specialized, more expensive catalyst systems to achieve similar results.[10]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound (or its amide derivatives) with arylboronic acids.
Rationale:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common, reliable, and commercially available Pd(0) catalyst precursor suitable for a wide range of aryl bromides.[9]
-
K₃PO₄ (Potassium Phosphate): An effective base for activating the boronic acid for transmetalation.[9][10] It is generally preferred over stronger bases like hydroxides when base-sensitive functional groups are present.
-
Degassed Solvent: The removal of oxygen is critical, as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
Degassed solvent (e.g., DMF or 1,4-Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction's progress by HPLC or TLC. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired biaryl compound.
Conclusion and Outlook
This compound stands out as a superior building block for library synthesis due to its inherent and well-balanced functionalities. It performs exceptionally well in amide coupling reactions, on par with simpler analogues, while retaining a bromine handle that offers a reliable and versatile entry point for Suzuki-Miyaura cross-coupling. This "best of both worlds" characteristic enables the efficient execution of divergent synthetic strategies, maximizing the structural diversity generated from a single, high-value intermediate. For researchers, scientists, and drug development professionals, the strategic incorporation of scaffolds like this compound into their synthetic planning can significantly accelerate the path from initial concept to a richly populated library of drug-like molecules.
References
- Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Amerigo Scientific. This compound.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Fisher Scientific. Amide Synthesis.
- PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
- Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- J&K Scientific. This compound, 98% | 54916-66-4.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-2-methoxynicotinic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Bromo-2-methoxynicotinic acid, a compound frequently utilized in pharmaceutical research and organic synthesis. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information grounded in established safety principles.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not exhaustively studied, presents several hazards that must be managed. The primary risks are associated with irritation and potential harm upon exposure.
The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution as a potentially hazardous substance.[1] Key hazards identified in safety data sheets (SDS) include:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
During combustion, it may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
Summary of Compound Properties and Hazards
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆BrNO₃ | [5] |
| Molecular Weight | 232.03 g/mol | [5] |
| Appearance | Off-white to light yellow powder | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | [2][3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal. The causality is clear: creating a barrier between the chemical and your body prevents contact-based injuries like skin irritation and eye damage.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][4][6] Contaminated gloves must be disposed of as hazardous waste.[1][4]
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[4][7][8] A face shield may be necessary for operations with a high risk of splashing.[6]
-
Skin and Body Protection: A fully buttoned laboratory coat is required to protect skin and personal clothing.[6]
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[4][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][4]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
Proper segregation at the point of generation is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a brominated organic acid, this compound falls into the category of halogenated organic waste .[9]
Protocol for Waste Collection
-
Select the Correct Waste Container:
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and its concentration/amount on the label.[9] Do not use abbreviations.
-
-
Waste Transfer:
-
Carefully transfer waste solids (e.g., residual product, contaminated weighing paper) into the designated container using a funnel or other transfer tool to minimize dust generation.
-
This process should be conducted within a chemical fume hood.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[6]
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
-
-
Final Disposal Request:
-
Once the container is full or is no longer needed, seal it securely and submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.[6]
-
Spill and Decontamination Procedures
Accidents happen, and a prepared response is key to mitigating risks. The procedure for cleaning a spill of this compound depends on its scale.
Minor Spill Cleanup Protocol (Contained within a fume hood)
-
Ensure Safety: Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Prevent the spread of the solid powder.
-
Cleanup:
-
Collection: Place all cleanup residues (absorbent material, contaminated paper towels, gloves) into the designated halogenated organic solid waste container.[6][12]
-
Decontamination: Wipe the spill area with soap and water.[12][13]
-
Report: Inform your laboratory supervisor of the incident.
Major Spill Response (Outside of a fume hood or large quantity)
-
Evacuate: Immediately evacuate the area and alert others nearby.
-
Isolate: Close the doors to the laboratory to contain any potential dust or vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.[6]
Final Disposal Pathway: From Lab to Destruction
Laboratory-generated waste is a temporary step. The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] The most common and effective method for halogenated organic compounds is incineration .
-
Why Incineration? High-temperature incineration in a specialized hazardous waste facility equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule.[1] The scrubbers are crucial for neutralizing the acidic and hazardous combustion byproducts, such as hydrogen bromide. This method prevents the compound from persisting in the environment.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[1][4] Preventing entry into drains is critical to avoid environmental contamination.[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps a researcher should follow from the point of generating waste to its final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
References
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- ChemicalBook. (2023, August 9). 5-BROMO-2-METHOXY-NICOTINIC ACID - Safety Data Sheet.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- University of Wisconsin-Madison. CHEMICAL SPILL PROCEDURES.
- Ideal Response. (2023, March 18). What is bromine and what are the safe disposal and recycling methods?
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- XiXisys. GHS rev.9 SDS Word Download CAS: 54916-66-4 Name: this compound.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023, December 22). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2014, November 7). SAFETY DATA SHEET.
- ChemScience. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
- Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University Environmental Health & Safety.
- Loba Chemie. NICOTINIC ACID EXTRA PURE.
- Carl ROTH. Safety Data Sheet: Nicotinic acid.
- ChemScene. (2021, March 26). Safety Data Sheet.
- Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET.
- EBSCO. Decontamination methods | Research Starters.
- Washington State University. Standard Operating Procedure for: Bromine.
- Alpha Chemika. NICOTINAMIDE For Biochemistry.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - methyl 5-bromo-2-morpholinonicotinate.
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Navigating the Safe Handling of 5-Bromo-2-methoxynicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 5-Bromo-2-methoxynicotinic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound may not be fully available, its structural similarity to other nicotinic acid and pyridine compounds necessitates a cautious approach.[1][2] The primary hazards are associated with irritation and potential harm upon inhalation, ingestion, or skin contact.[3][4][5]
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][5]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the frequency of handling, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is non-negotiable and serves as the primary barrier between you and potential exposure.[1] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2][7] | Provides a critical barrier against direct skin contact.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities, or where dust generation is likely, a NIOSH-approved P95 or P100 particulate respirator is recommended.[2] | Prevents the inhalation of irritating dust particles.[2][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Handling Workflow:
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Designate a Handling Area: All handling of this compound powder should be performed within a certified chemical fume hood to ensure adequate ventilation.[7][8]
-
Assemble and Don PPE: Before entering the designated area, put on all required PPE as outlined in the table above.
-
Gather Materials and Spill Kit: Ensure all necessary equipment, solvents, and a spill kit are readily accessible within the fume hood.
-
Weighing the Compound: Carefully weigh the desired amount of the compound, minimizing the creation of dust. Use a spatula and weighing paper.
-
Dissolving and Dispensing: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Decontamination: After handling, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Disposal: Segregate and dispose of all waste as per the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and then eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[2][4] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[6] Collect the material into a suitable, closed container for disposal.[2] Do not allow the chemical to enter drains.[8][9] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
